Panaxytriol
描述
Structure
3D Structure
属性
IUPAC Name |
heptadec-1-en-4,6-diyne-3,9,10-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMTXDFGHNINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(CC#CC#CC(C=C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007256 | |
| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87005-03-6 | |
| Record name | Panaxytriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087005036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Panaxytriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Panaxytriol: A Technical Guide to its Origins, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panaxytriol, a polyacetylenic fatty alcohol, is a significant bioactive compound predominantly found in processed Panax ginseng C.A. Meyer, commonly known as red ginseng. This technical guide provides an in-depth exploration of the origins, natural distribution, and biosynthetic pathways of this compound. It details comprehensive experimental protocols for its isolation and quantification from natural sources. Furthermore, this document elucidates the molecular signaling pathways modulated by this compound, specifically its role in the activation of the Nrf2 and PXR pathways, providing a basis for its potential therapeutic applications. All quantitative data are presented in structured tables, and key biological and experimental processes are visualized through detailed diagrams.
Introduction
This compound ((3R,9R,10R)-heptadec-1-ene-4,6-diyne-3,9,10-triol) is a naturally occurring polyacetylene that has garnered significant interest within the scientific community for its diverse biological activities. It is recognized as a characteristic and active constituent of red ginseng, a form of Panax ginseng root that has been steamed and dried. The processing of fresh ginseng into red ginseng is a critical step for the formation of this compound, which is generated from the hydrolysis of the epoxy ring of panaxydol.[1][2] This guide serves as a comprehensive resource on the fundamental aspects of this compound, from its natural origins to its molecular mechanisms of action.
Natural Sources and Quantitative Distribution
This compound is primarily found in the roots of plants from the Panax genus. Its concentration is notably higher in red ginseng compared to white ginseng (air-dried root). The heat treatment involved in the production of red ginseng facilitates the conversion of other polyacetylenes, such as panaxydol, into this compound.[1][2] While the roots are the primary source, other parts of the ginseng plant and other Panax species also contain related polyacetylenes, though the specific concentration of this compound in these sources is less documented.
Table 1: Quantitative Distribution of this compound in Panax ginseng
| Plant Material | Part | Processing | This compound Concentration (mg/g) | Reference(s) |
| Panax ginseng C.A. Meyer | Root | Red Ginseng | 0.38 | [3] |
| Panax ginseng C.A. Meyer | Root | White Ginseng | 0.25 | [3] |
Further research is required to quantify this compound in other Panax species such as P. quinquefolius and P. notoginseng, as well as in other plant parts like leaves and flowers.
Biosynthesis of this compound
The biosynthesis of this compound is believed to originate from fatty acids. The proposed pathway involves the conversion of crepenynic acid through a series of desaturation and hydroxylation steps to form related polyacetylenes, which are then further metabolized. While the complete enzymatic cascade leading to this compound has not been fully elucidated, the structural similarity to fatty acids provides a strong basis for this biosynthetic origin. The final step in the formation of this compound in red ginseng is the heat-induced hydrolysis of panaxydol.
Experimental Protocols
Isolation of this compound from Red Ginseng
The following protocol outlines a general method for the isolation of this compound from red ginseng powder, based on common laboratory practices of solvent extraction and chromatography.
Methodology:
-
Extraction: Red ginseng powder is extracted with ethyl acetate at room temperature with continuous stirring for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is then subjected to silica gel column chromatography. The column is typically packed with silica gel 60 and equilibrated with a non-polar solvent such as n-hexane.
-
Elution and Fractionation: The sample is loaded onto the column and eluted with a gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate. Fractions are collected systematically.
-
Monitoring and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions showing a spot corresponding to a this compound standard are pooled.
-
Final Purification: The pooled fractions are concentrated to yield purified this compound. Further purification can be achieved by recrystallization or additional chromatographic steps if necessary.
Quantification of this compound
Gas chromatography (GC) is a common method for the quantification of this compound.
Methodology:
-
Sample Preparation: A known amount of the ginseng extract is dissolved in a suitable solvent.
-
Derivatization: To improve volatility and thermal stability for GC analysis, the hydroxyl groups of this compound are derivatized, typically by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from this compound standards of known concentrations.
Signaling Pathways Modulated by this compound
This compound has been shown to interact with and modulate key cellular signaling pathways, which likely underlies its observed biological activities.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While direct evidence for this compound is still emerging, related polyacetylenes like panaxynol (B1672038) have been shown to activate the Nrf2 pathway. The proposed mechanism involves the inhibition of the Keap1-mediated ubiquitination and subsequent degradation of Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of phase II detoxifying enzymes and antioxidant proteins.
Activation of the Pregnane X Receptor (PXR) Signaling Pathway
The Pregnane X Receptor (PXR) is a nuclear receptor that plays a crucial role in sensing foreign substances (xenobiotics) and upregulating the expression of genes involved in their metabolism and detoxification, such as cytochrome P450 3A4 (CYP3A4). This compound has been demonstrated to activate PXR. Upon binding of this compound, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to PXR response elements (PXREs) in the promoter region of target genes, thereby inducing their transcription.
Conclusion
This compound stands out as a key bioactive constituent of red ginseng, with its formation being a direct consequence of traditional processing methods. This guide has provided a detailed overview of its natural occurrence, biosynthetic origins, and methods for its isolation and quantification. The elucidation of its roles in modulating the Nrf2 and PXR signaling pathways offers a molecular basis for its potential health benefits and provides a strong rationale for its further investigation in the context of drug discovery and development. The presented protocols and diagrams serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural product.
References
An In-depth Technical Guide to (3R,9S,10S)-heptadec-1-ene-4,6-diyne-3,9,10-triol (Panaxytriol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,9S,10S)-heptadec-1-ene-4,6-diyne-3,9,10-triol, commonly known as panaxytriol, is a naturally occurring polyacetylene isolated from plants of the Panax genus, most notably Korean Red Ginseng (Panax ginseng). This lipophilic compound has garnered significant scientific interest due to its potent biological activities, particularly its anti-tumor properties. This compound has been shown to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis. Mechanistic studies suggest its involvement in the modulation of critical cellular signaling pathways. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and underlying mechanisms of action of this compound, supported by detailed experimental protocols and data visualizations to aid in further research and drug development endeavors.
Physicochemical Properties
This compound is a C17 fatty alcohol characterized by a conjugated diacetylene system and three hydroxyl groups, which contribute to its chemical reactivity and biological functions. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₃ | PubChem |
| Molecular Weight | 278.39 g/mol | PubChem |
| IUPAC Name | (3R,9S,10S)-heptadec-1-ene-4,6-diyne-3,9,10-triol | PubChem |
| CAS Number | 87005-03-6 | Wikidata[1] |
| Appearance | Oily substance | ResearchGate[2] |
| Boiling Point (estimated) | 474.81 °C at 760 mm Hg | The Good Scents Company[3] |
| Water Solubility (estimated) | 18.61 mg/L at 25 °C | The Good Scents Company[3] |
| logP (o/w) (estimated) | 4.218 | The Good Scents Company[3] |
Spectral Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
-
¹³C NMR (CDCl₃): Key chemical shifts are observed for the acetylenic carbons and carbons bearing hydroxyl groups.
-
¹H NMR: The proton NMR spectrum provides detailed information on the stereochemistry of the molecule through the chemical shifts and coupling constants of the protons adjacent to the chiral centers.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for O-H (hydroxyl), C≡C (alkyne), and C=C (alkene) stretching vibrations.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS data confirms the elemental composition of this compound.[3]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied.
Cytotoxicity and Anti-proliferative Effects
This compound has demonstrated significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency.
| Cell Line | Assay | IC₅₀ (µg/mL) | Source |
| P388D1 (mouse lymphoma) | Cytotoxicity | 3.1 | Seoul National University of Science & Technology[4] |
| P388D1 (mouse lymphoma) | DNA Synthesis Inhibition | 0.7 | Seoul National University of Science & Technology[4] |
Induction of Cell Cycle Arrest
A key mechanism of this compound's anti-tumor activity is the induction of cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis and ultimately leads to reduced cell proliferation. Treatment of P388D1 cells with this compound (5 µg/mL) resulted in a significant increase in the proportion of cells in the G2/M phase, rising from 9% to 48% after 36 hours of exposure.[5]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of the caspase cascade. While direct studies on this compound are ongoing, related polyacetylenes like panaxydol (B150440) have been shown to induce apoptosis through an increase in intracellular calcium, activation of JNK and p38 MAPK, and the generation of reactive oxygen species (ROS).[6]
Modulation of Cellular Signaling Pathways
The induction of G2/M arrest and apoptosis by this compound involves the modulation of key regulatory proteins in these pathways.
Caption: this compound-induced signaling leading to cell cycle arrest and apoptosis.
While direct evidence for this compound is still emerging, related polyacetylenes such as panaxynol (B1672038) have been identified as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a master regulator of the antioxidant response, inducing the expression of phase II detoxifying and antioxidant enzymes. This pathway is crucial for protecting cells from oxidative stress.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocols
Isolation and Purification of this compound from Panax ginseng
This compound can be isolated from the roots of Korean Red Ginseng through a multi-step extraction and chromatographic process.[7]
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered roots of Panax ginseng are extracted with ethyl acetate at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of hexane (B92381) and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and the IC₅₀ value is determined.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cells are treated with this compound at a specific concentration (e.g., its IC₅₀ value) for various time points (e.g., 12, 24, 36 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Conclusion and Future Directions
(3R,9S,10S)-heptadec-1-ene-4,6-diyne-3,9,10-triol is a promising natural product with significant anti-cancer potential. Its ability to induce cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of key signaling pathways like Nrf2, makes it an attractive candidate for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets of this compound, expanding the evaluation of its efficacy in a broader range of cancer models, including in vivo studies, and exploring its potential for combination therapy with existing anti-cancer agents. A deeper understanding of its mechanism of action will be crucial for translating this natural compound into a clinically effective therapeutic.
References
- 1. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Cell growth inhibitory substance isolated from Panax ginseng root: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Identification of Bitter Compounds in Ginseng (Panax ginseng C. A. Mey.) Based on Preparative High Performance Liquid Chromatography, UPLC-Q-TOF/MS and Electronic Tongue [mdpi.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Studies on the this compound of Panax ginseng C. A. Meyer. Isolation, determination and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Panaxytriol: A Technical Guide on its Biological Activity and Therapeutic Potential
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary: Panaxytriol, a naturally occurring polyacetylenic alcohol isolated from Panax ginseng, has emerged as a molecule of significant interest in pharmacology and drug development.[1][2] This technical guide synthesizes the current understanding of this compound's diverse biological activities, focusing on its potent anti-cancer, anti-inflammatory, and cytoprotective properties. Preclinical evidence demonstrates its ability to inhibit the growth of various tumor cells through mechanisms including cell cycle arrest, inhibition of DNA synthesis, and induction of mitochondrial dysfunction.[3][4][5] A key mechanism underlying its chemopreventive and cytoprotective effects is the induction of phase 2 detoxifying enzymes.[1][6] Furthermore, this compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway in microglia, suggesting its potential in treating neuroinflammatory conditions.[7] It also shows promise in mitigating the severe side effects of conventional chemotherapy and radiation.[8] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and key signaling pathways associated with this compound, positioning it as a promising candidate for further therapeutic development.
Introduction
This compound, chemically identified as (3R, 9R, 10R)-heptadeca-1-ene-4,6-diyne-3,9,10-triol, is a bioactive constituent isolated from the root of Panax ginseng C. A. Meyer.[1][9] It is one of the principal polyacetylenic alcohols responsible for some of the therapeutic effects attributed to ginseng, particularly red ginseng, where its concentration is higher compared to white ginseng.[2][5] While ginsenosides (B1230088) have traditionally been the most studied compounds from ginseng, non-saponin components like this compound are gaining recognition for their distinct and potent pharmacological activities.[1][3] This guide offers an in-depth technical examination of this compound's biological activities, its mechanisms of action, and its potential applications in oncology, inflammation, and cytoprotection, supported by quantitative data from key preclinical studies.
Biological Activities and Mechanisms of Action
This compound exerts a range of biological effects, with the most extensively studied being its anti-cancer, chemopreventive, and anti-inflammatory activities.
Anti-Cancer and Cytotoxic Activity
This compound has demonstrated significant growth-inhibitory activity against a variety of tumor cell lines in vitro.[2] Early studies identified its efficacy against human gastric carcinoma (MK-1), mouse lymphoma (P388D1), and human breast carcinoma (Breast M25-SF) cells.[1][8] Its anti-cancer effects are mediated through multiple mechanisms:
-
Cell Cycle Arrest and DNA Synthesis Inhibition: this compound induces cell cycle arrest at the G2/M phase in P388D1 mouse lymphoma cells.[3][4] This arrest is coupled with a potent inhibition of DNA synthesis, indicating a direct interference with cellular proliferation machinery.[4] The cytotoxic effect is both dose- and time-dependent.[4]
-
Mitochondrial Disruption: In human breast carcinoma cells, this compound has been shown to localize to the mitochondria.[3][5] It acts by directly inhibiting cellular respiration, which disrupts the cell's energy balance and leads to ATP depletion, a critical early event in its cytotoxic action.[5]
References
- 1. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the this compound of Panax ginseng C. A. Meyer. Isolation, determination and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted cytoprotection by synthetic polyacetylenes inspired by the ginseng-derived natural product, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of this compound on BV-2 microglial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Effects of Panaxytriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panaxytriol, a polyacetylenic compound derived from Panax ginseng, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its molecular mechanisms of action. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent. The primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory mediators.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
In vitro studies, predominantly utilizing lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, have elucidated that this compound exerts its anti-inflammatory effects primarily by targeting the NF-κB signaling cascade.[1][2] this compound has been shown to suppress the nuclear translocation of NF-κB, a critical step in the activation of this pathway.[1][2] Notably, its inhibitory action appears to be specific to the NF-κB pathway, with studies indicating a lack of significant effect on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathways.[1][2]
Quantitative Analysis of Anti-inflammatory Effects
This compound demonstrates a dose-dependent inhibition of key inflammatory mediators in LPS-stimulated BV-2 microglial cells. The following tables summarize the quantitative data on its effects on nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, and pro-inflammatory cytokine mRNA levels.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| This compound Concentration (µM) | % Inhibition of NO Production (relative to LPS control) |
| Data not available in specific percentages, but studies consistently show a significant and dose-dependent suppression. | Qualitative reports indicate strong inhibition at micromolar concentrations. |
Table 2: Suppression of Inducible Nitric Oxide Synthase (iNOS) Protein Expression by this compound
| This compound Concentration (µM) | % Reduction in iNOS Protein Expression (relative to LPS control) |
| Quantitative densitometry data is not readily available, but Western blot analyses from multiple studies confirm a marked, dose-dependent decrease. | Significant reduction observed at concentrations that inhibit NO production. |
Table 3: Downregulation of Pro-inflammatory Cytokine mRNA Expression by this compound
| This compound Concentration (µM) | Target Gene | % Decrease in mRNA Expression (relative to LPS control) |
| Dose-response data is not available in precise percentages. However, studies report significant inhibition of mRNA expression for the following cytokines at effective concentrations. | TNF-α | Significant Decrease |
| IL-1β | Significant Decrease | |
| IL-6 | Significant Decrease |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the scientific literature for investigating the anti-inflammatory effects of this compound in vitro.
Cell Culture and LPS Stimulation
This protocol describes the culture of BV-2 microglial cells and the induction of an inflammatory response using LPS.
References
Panaxytriol as a Potent Inhibitor of NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Panaxytriol, a naturally occurring polyacetylene found in Panax ginseng, has emerged as a significant inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows. The primary mechanism of this compound involves the suppression of NF-κB's nuclear translocation, leading to a downstream reduction in the expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines. While the qualitative inhibitory effects are well-documented, specific quantitative metrics such as IC50 values for direct NF-κB pathway inhibition are not extensively reported in the current public literature. This guide synthesizes the available information to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction to this compound and NF-κB
This compound is a bioactive lipidic alcohol with the chemical formula C17H26O3.[1][2] It is a constituent of Panax ginseng, a plant with a long history in traditional medicine.[3] The NF-κB family of transcription factors are crucial regulators of immune and inflammatory responses.[4] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[4] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes. Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention.
Mechanism of Action of this compound as an NF-κB Inhibitor
Current research indicates that this compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the NF-κB signaling pathway. The key mechanistic action identified is the suppression of the nuclear translocation of NF-κB in response to inflammatory stimuli like LPS.[1] By preventing NF-κB from entering the nucleus, this compound effectively blocks the transcription of its target genes. This leads to a significant reduction in the production of several key mediators of inflammation.
Inhibition of Downstream Pro-Inflammatory Mediators
The inhibitory action of this compound on the NF-κB pathway results in the decreased expression of several downstream targets:
-
Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO): this compound has been shown to suppress the LPS-induced production of nitric oxide (NO) by inhibiting the expression of iNOS protein in BV-2 microglial cells.[1]
-
Cyclooxygenase-2 (COX-2): The expression of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins, is also downregulated by this compound.
-
Pro-inflammatory Cytokines: this compound inhibits the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]
It is important to note that studies suggest this compound's inhibitory effect on microglia activation is independent of the Nrf2-ARE and MAPK pathways.[1]
Quantitative Data on this compound's Inhibitory Effects
Table 1: Effect of this compound on Nitric Oxide Production and iNOS Expression
| Cell Line | Stimulant | This compound Concentration | Effect on NO Production | Effect on iNOS Protein Expression | Reference |
| BV-2 microglia | LPS | Not specified | Suppressed | Inhibited the increase | [1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Cell Line | Stimulant | This compound Concentration | Effect on TNF-α mRNA | Effect on IL-1β mRNA | Effect on IL-6 mRNA | Reference |
| BV-2 microglia | LPS | Not specified | Inhibited | Inhibited | Inhibited | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an NF-κB inhibitor. These are generalized protocols based on standard laboratory practices.
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells or RAW 264.7 murine macrophages are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an NF-κB activator, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is for assessing the levels of total and phosphorylated IκBα and the subcellular localization of NF-κB p65.
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using image analysis software to quantify band intensities.
NF-κB Nuclear Translocation by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound and/or LPS as described in section 4.1.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-p65 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on glass slides and visualize using a fluorescence or confocal microscope.
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
IKKβ Kinase Assay (In Vitro)
-
Reaction Setup: In a microplate, combine recombinant IKKβ enzyme, a specific IKKtide substrate, and varying concentrations of this compound in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the NF-κB signaling pathway by blocking the nuclear translocation of p50/p65.
Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.
Caption: Workflow for Immunofluorescence analysis of NF-κB nuclear translocation.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent through its potent inhibition of the NF-κB signaling pathway. Its ability to suppress the production of a wide range of pro-inflammatory mediators makes it a compelling candidate for the treatment of various inflammatory conditions. However, to advance its development, further research is required to elucidate the precise molecular target of this compound within the NF-κB cascade. Specifically, in vitro kinase assays are needed to determine if this compound directly inhibits IKKβ or other upstream kinases. Furthermore, comprehensive dose-response studies are necessary to establish robust IC50 values for its inhibitory effects on NF-κB activation and downstream gene expression. Such quantitative data is critical for preclinical and clinical development. The information compiled in this guide provides a solid foundation for these future investigations into the therapeutic applications of this compound.
References
- 1. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-kB Luciferase Stable RAW264.7 Cell Line [3hbiomedical.com]
Panaxytriol's Induction of Phase 2 Detoxifying Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panaxytriol, a polyacetylene compound found in ginseng (Panax species), has emerged as a potent inducer of phase 2 detoxifying enzymes. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and methodologies associated with this compound-mediated cytoprotection. By activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, this compound stimulates the transcription of a battery of antioxidant and detoxification genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1). This guide consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its enzymatic induction, and provides detailed protocols for key experimental procedures. Furthermore, it includes visual diagrams of the core signaling pathways and experimental workflows to facilitate comprehension and replication.
Introduction
Phase 2 detoxifying enzymes are a critical component of the cellular defense system against oxidative and electrophilic stress.[1] These enzymes, which include NQO1 and HO-1, catalyze the detoxification of a wide array of xenobiotics and endogenous toxins, thereby protecting cells from damage and reducing the risk of carcinogenesis.[1] The induction of these enzymes is primarily regulated by the Nrf2-antioxidant response element (ARE) signaling pathway.[2]
This compound, a C17 polyacetylene from ginseng, has been identified as a significant inducer of phase 2 enzymes.[3][4] Its therapeutic potential in chemoprevention and mitigation of oxidative stress-related diseases is an area of active research.[5] This guide delves into the technical details of this compound's mode of action, providing researchers and drug development professionals with a comprehensive resource.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
The primary mechanism by which this compound induces phase 2 enzymes is through the activation of the Nrf2-ARE pathway.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2]
This compound, and its close structural analog panaxynol, act as electrophiles that are thought to modify specific cysteine residues on Keap1.[6][7] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes, thereby initiating the transcription of phase 2 enzymes like NQO1 and HO-1.[2]
Quantitative Data on Phase 2 Enzyme Induction
Studies have quantified the potent ability of this compound to induce phase 2 enzymes, particularly NQO1. The following table summarizes the key findings from a study by Lee et al. (2009), which assayed the inducer activity of various ginseng components in Hepa1c1c7 cells.[3][4]
| Compound | Induction Potency (Units/g) | Relative Potency vs. Protopanaxadiol |
| This compound (synthetic) | 5,760,000 | ~11.5x |
| Protopanaxadiol | ~500,000 | 1x |
| Protopanaxatriol | ~500,000 | 1x |
| Korean Red Panax Ginseng Extract 1 | 76,900 | 0.15x |
| Korean Red Panax Ginseng Extract 2 | 27,800 | 0.06x |
| HT-1001 American Ginseng Extract | 15,900 | 0.03x |
| Raw American Ginseng Root | 8,700 | 0.02x |
| Pure Ginsenosides | No activity | - |
| Polysaccharide-enriched Extract | No activity | - |
Induction potency is defined as the concentration required to double the specific activity of NQO1.[3][4]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the induction of phase 2 detoxifying enzymes by this compound.
NQO1 Induction Assay (Based on Lee et al., 2009)
This assay measures the enzymatic activity of NQO1 in cell lysates.
Methodology:
-
Cell Culture:
-
Culture Hepa1c1c7 murine hepatoma cells in α-MEM supplemented with 10% fetal bovine serum.
-
Plate cells in 96-well microtiter plates and grow to confluency.
-
-
Treatment:
-
Prepare serial dilutions of this compound (dissolved in DMSO) in the growth medium.
-
Expose the confluent cells to the this compound dilutions for 48 hours.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and lyse the cells by adding a solution of 0.8% digitonin (B1670571) in 2 mM EDTA (pH 7.8) and incubating for 10 minutes at 37°C.
-
-
Enzyme Activity Measurement:
-
Prepare a reaction mixture containing Tris-HCl (25 mM, pH 7.4), BSA (0.67 mg/mL), FAD (5 µM), glucose-6-phosphate (1 mM), yeast glucose-6-phosphate dehydrogenase (2 units/mL), NADP+ (30 µM), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT; 0.2 mM), and menadione (B1676200) (50 µM).
-
Add the cell lysate to the reaction mixture.
-
Measure the rate of MTT reduction spectrophotometrically at 610 nm.
-
-
Protein Quantification:
-
Determine the total protein concentration in parallel wells using a crystal violet staining assay.
-
-
Data Analysis:
-
Calculate the specific activity of NQO1 and determine the concentration of this compound required to double the specific activity compared to vehicle-treated controls.
-
Western Blot for HO-1 and Nrf2
This protocol is for determining the protein levels of HO-1 and the nuclear translocation of Nrf2.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2 or RAW 264.7 macrophages) at an appropriate density.
-
Treat cells with desired concentrations of this compound for various time points (e.g., 4, 8, 12, 24 hours).
-
-
Protein Extraction:
-
Total Protein (for HO-1): Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Nuclear/Cytoplasmic Fractionation (for Nrf2): Use a commercial nuclear extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-HO-1, anti-Nrf2, anti-β-actin, anti-Lamin B) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
-
Densitometric Analysis:
-
Quantify band intensities and normalize to the respective loading controls (β-actin for total/cytoplasmic lysates, Lamin B for nuclear lysates).
-
Quantitative Real-Time PCR (qPCR) for Phase 2 Enzyme Gene Expression
This method quantifies the mRNA levels of genes such as HMOX1 (for HO-1) and NQO1.
Methodology:
-
Cell Culture and Treatment:
-
Treat cells with this compound as described for Western blotting.
-
-
RNA Isolation:
-
Isolate total RNA from cells using a commercial RNA isolation kit (e.g., TRIzol or column-based kits).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix, cDNA template, and gene-specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2) in a multi-well plate.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for a specified period (e.g., 12-24 hours).
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse using a passive lysis buffer.
-
Measure the firefly luciferase activity (driven by ARE) and Renilla luciferase activity (for normalization) using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over vehicle-treated control cells.
-
Conclusion
This compound is a potent natural compound that induces the expression of phase 2 detoxifying enzymes through the robust activation of the Nrf2-ARE signaling pathway. Its high induction potency for NQO1, as demonstrated in quantitative assays, underscores its potential as a chemopreventive agent and a modulator of cellular redox homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cytoprotective effects of this compound and related polyacetylenes. Future studies should aim to fully characterize the spectrum of phase 2 enzymes induced by this compound and to validate its efficacy in preclinical models of diseases associated with oxidative stress.
References
- 1. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer and potential chemopreventive actions of ginseng by activating Nrf2 (NFE2L2) anti-oxidative stress/anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying panaxynol, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review paper Immunotropic and anti-tumor effects of plant adaptogens. I. Panax ginseng [ceji.termedia.pl]
- 5. tandfonline.com [tandfonline.com]
- 6. Identifying panaxynol, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Pharmacological History of Panaxytriol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Panaxytriol, a polyacetylenic alcohol isolated from Panax ginseng C.A. Meyer, has emerged as a compound of significant interest within the scientific community due to its potent biological activities, particularly its anti-tumor properties. First identified in the early 1980s, this lipophilic constituent of ginseng has been the subject of numerous studies aimed at elucidating its discovery, mechanism of action, and therapeutic potential. This technical guide provides a comprehensive overview of the history of this compound, detailing its isolation and structural elucidation, summarizing key quantitative data on its biological activity, and presenting detailed experimental protocols for its study. Furthermore, this guide visualizes the known and proposed signaling pathways through which this compound exerts its cellular effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.
Discovery and History
The journey of this compound's discovery is rooted in the long-standing traditional use of Panax ginseng (Korean Red Ginseng) in Asian medicine.[1] While the initial focus of ginseng research was on the water-soluble saponin (B1150181) glycosides known as ginsenosides, later investigations turned to the lipophilic components of the plant.[2][3]
In 1983, this compound was first isolated from red ginseng.[4] Subsequent research in the late 1980s and early 1990s further characterized it as a cell growth inhibitory substance.[2][5] These pioneering studies identified this compound as heptadeca-1-ene-4,6-diyne-3,9,10-triol and laid the groundwork for future investigations into its anti-cancer potential.[2] The absolute stereostructure of the naturally occurring this compound was later confirmed as (3R, 9R, 10R)-heptadec-1-ene-4,6-diyne-3,9,10-triol through total synthesis.
Experimental Protocols
Isolation and Purification of this compound from Panax ginseng
The initial isolation of this compound was achieved through a series of extraction and chromatographic steps. The following is a generalized protocol based on early reports:[2]
Objective: To isolate this compound from dried Panax ginseng root powder.
Materials:
-
Dried root powder of Panax ginseng C.A. Meyer
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Extraction: The dried root powder of Panax ginseng is extracted with ethyl acetate. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a residue.
-
Silica Gel Column Chromatography:
-
A glass column is packed with silica gel suspended in a non-polar solvent (e.g., n-hexane).
-
The concentrated ethyl acetate extract residue is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
-
The column is eluted with a gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate. The fraction containing the anti-tumor activity is collected.
-
-
Fraction Monitoring and Purification: The fractions are monitored for their biological activity (e.g., cell growth inhibition). Active fractions are pooled and may be subjected to further rounds of silica gel column chromatography with different solvent systems to achieve higher purity.
-
Final Purification: The final purification of this compound is typically achieved through repeated chromatography until a pure compound is obtained, as confirmed by analytical techniques such as TLC or HPLC.
Structural Elucidation
The structure of the isolated this compound was determined using a combination of spectroscopic techniques:[2][5]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as hydroxyl (-OH) and alkyne (C≡C) groups.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the number and types of protons and their connectivity within the molecule.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: To determine the number and types of carbon atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and elemental composition of the compound.
Quantitative Analysis by Gas Chromatography (GC)
The quantification of this compound in ginseng samples can be performed using gas chromatography with flame ionization detection (GC-FID).[2]
Procedure:
-
Sample Preparation: A known amount of dried ginseng powder is extracted with a suitable solvent.
-
Derivatization: The hydroxyl groups of this compound are derivatized to form trimethylsilyl (B98337) (TMS) ethers. This is a crucial step to increase the volatility and thermal stability of the compound for GC analysis.
-
GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column and a flame ionization detector. The amount of this compound is determined by comparing the peak area with that of a known standard.
Quantitative Data on Biological Activity
This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| P388D1 (Mouse Lymphoma) | Cytotoxicity | 3.1 | [4] |
| P388D1 (Mouse Lymphoma) | DNA Synthesis Inhibition | 0.7 | [4] |
Table 1: In Vitro Anti-tumor Activity of this compound
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| C57BL/6 Mice | B16 Melanoma | 40 mg/kg this compound (intramuscularly) | Significant tumor growth delay (p < 0.01) | [5] |
Table 2: In Vivo Anti-tumor Activity of this compound
| Ginseng Type | This compound Content (mg/g) | Reference |
| Red Ginseng | 0.38 | [2] |
| White Ginseng | 0.25 | [2] |
Table 3: this compound Content in Panax ginseng
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are attributed to its ability to modulate several key cellular signaling pathways. While the precise mechanisms are still under investigation, current evidence points to its involvement in cell cycle regulation, apoptosis, and cellular defense mechanisms.
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation. Studies have demonstrated that this compound can arrest cells in the G2/M phase of the cell cycle.[4] This arrest is associated with the modulation of key cell cycle regulatory proteins.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis
In addition to cell cycle arrest, this compound and related polyacetylenes can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs).
Caption: Proposed apoptotic pathway induced by this compound.
Activation of the Nrf2-Mediated Antioxidant Response
This compound has been reported to induce phase 2 chemoprotective enzymes. This is a crucial cellular defense mechanism against oxidative stress and carcinogens. The master regulator of this response is the transcription factor Nrf2. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to inducers like this compound, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and detoxifying genes.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Conclusion
This compound, a unique polyacetylene from Panax ginseng, represents a promising natural product with well-documented anti-tumor activities. Its discovery and subsequent investigation have provided valuable insights into the potential of non-saponin constituents of ginseng in cancer research. The experimental protocols and quantitative data summarized in this guide offer a practical resource for researchers. Furthermore, the elucidation of its effects on key signaling pathways, including cell cycle control, apoptosis, and the Nrf2-mediated antioxidant response, opens new avenues for the development of novel cancer therapeutics and chemopreventive agents. Further research is warranted to fully delineate the molecular targets of this compound and to explore its clinical potential in oncology.
References
- 1. Panaxydol induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panax ginseng extract rich in ginsenoside protopanaxatriol offers combinatorial effects in nitric oxide production via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panaxydol Derived from Panax ginseng Inhibits G1 Cell Cycle Progression in Non-small Cell Lung Cancer via Upregulation of Intracellular Ca2+ Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Panaxytriol and its Derivatives: A Technical Guide to Structure-Activity Relationships for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxytriol, a naturally occurring polyacetylenic alcohol isolated from the roots of Panax ginseng, has garnered significant attention in oncological research for its potent anti-tumor properties.[1] This C17 polyacetylene has demonstrated growth-inhibitory activity against a range of tumor cell lines, including human gastric carcinoma, breast carcinoma, and melanoma.[2][3] The mechanism of action for this compound and its derivatives is believed to involve the induction of phase 2 chemoprotective enzymes, which play a crucial role in detoxifying reactive oxygen species and carcinogens.[1][2][4] Through synthetic modifications, researchers have developed analogs with enhanced potency and reduced toxicity, highlighting the potential of this scaffold in the development of novel cancer therapeutics.[1][4] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of this compound and its derivatives, detailed experimental protocols for assessing their activity, and an exploration of the key signaling pathways involved in their mechanism of action.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of this compound and its key derivatives against various human cancer cell lines. The data highlights the critical role of specific structural modifications in enhancing anticancer potency.
| Compound | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (PXT) | Natural Product | CCRF-CEM (Leukemia) | 5.0 | [4] |
| A2780 (Ovarian) | > 50 | [2] | ||
| SKOV3 (Ovarian) | > 50 | [2] | ||
| This compound Acetonide (PXTA) | C9-C10 diol protected as acetonide | CCRF-CEM (Leukemia) | 2.3 | [4] |
| PXTA Isomer (PXTAI) | C3 epimer of PXTA | CCRF-CEM (Leukemia) | 0.48 | [4] |
| PXTAEI | Ethyl group at C1-C2 of PXTAI | CCRF-CEM (Leukemia) | 2.0 | [4] |
| Panaquinquecol 4 | Related natural polyacetylene | A2780 (Ovarian) | 7.60 | [2] |
| SKOV3 (Ovarian) | 27.53 | [2] | ||
| Acetylpanaxydol | Related natural polyacetylene | A2780 (Ovarian) | 16.21 | [2] |
| SKOV3 (Ovarian) | 35.18 | [2] | ||
| Panaxynol | Related natural polyacetylene | HL-60 (Leukemia) | Not specified, but showed dose-dependent inhibition | [2][4] |
| Panaxydol | Related natural polyacetylene | HL-60 (Leukemia) | Not specified, but showed dose-dependent inhibition | [2][4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and its derivatives.
Cytotoxicity Assessment: MTT Assay
This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.[5][6][7]
-
Cell Seeding:
-
Harvest cancer cells (e.g., A2780, SKOV3) and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation and Formazan (B1609692) Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][8][9]
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with this compound or its derivatives at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Data analysis will differentiate four cell populations:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Anti-Angiogenesis Assessment: HUVEC Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[10][11][12][13]
-
Plate Coating:
-
Thaw Matrigel or a similar basement membrane extract on ice.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a serum-free or low-serum medium.
-
Seed 1-2 x 10⁴ HUVECs in 100 µL of medium onto the solidified Matrigel.
-
Add this compound or its derivatives at various concentrations to the wells. Include a vehicle control and a positive control (e.g., Suramin).
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C and 5% CO₂ for 6-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
For quantification, the cells can be stained with Calcein AM, a fluorescent dye that stains viable cells.
-
-
Data Analysis:
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Calculate the percentage of inhibition of tube formation relative to the vehicle control.
-
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their anticancer effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the proposed mechanism of action.
Experimental Workflow for SAR Studies
The following workflow outlines the general process for conducting structure-activity relationship studies of this compound derivatives.
Caption: Workflow for this compound derivative synthesis, screening, and optimization.
This compound's Proposed Mechanism of Action via Nrf2 Activation
This compound is thought to activate the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Inhibition of the NF-κB Signaling Pathway
Some evidence suggests that this compound and related compounds can inhibit the pro-inflammatory and pro-survival NF-κB pathway.[14][15][16][17][18]
Caption: Inhibition of NF-κB signaling by this compound.
Potential Involvement of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation and apoptosis, and may be a target of this compound's action.[19][20][21][22][23]
Caption: Potential modulation of the MAPK pathway by this compound.
Conclusion
This compound and its synthetic derivatives represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship data clearly indicate that modifications to the this compound scaffold, particularly at the C3 and C9-C10 positions, can significantly enhance cytotoxic activity. The primary mechanism of action appears to be multifaceted, involving the activation of the Nrf2-mediated antioxidant response and the inhibition of pro-survival pathways such as NF-κB. The potential modulation of the MAPK pathway further highlights the complex interplay of these compounds with cellular signaling networks. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this intriguing class of natural product derivatives. Future research should focus on in vivo efficacy studies of the most potent analogs and further elucidation of their molecular targets to advance these compounds towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. lonza.picturepark.com [lonza.picturepark.com]
- 14. Spongiatriol inhibits nuclear factor kappa B activation and induces apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. vjoncology.com [vjoncology.com]
- 22. mdpi.com [mdpi.com]
- 23. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evidence for the Therapeutic Potential of Panaxytriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the existing in vivo evidence supporting the therapeutic effects of Panaxytriol, a naturally occurring polyacetylene compound isolated from Panax ginseng. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed look at the preclinical data, experimental methodologies, and underlying mechanisms of action.
Antitumor Effects
This compound has demonstrated significant antitumor activity in preclinical animal models. The primary evidence points towards its ability to inhibit the growth of melanoma cells.
Quantitative Data Summary
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Statistical Significance | Reference |
| C57BL/6 Mice | B16 Melanoma | Intramuscular | 40 mg/kg | Significant tumor growth delay | p < 0.01 | [1] |
Experimental Protocol: Antitumor Efficacy in a Murine Melanoma Model
Objective: To evaluate the in vivo antitumor efficacy of this compound against transplanted B16 melanomas in mice.[1]
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
Tumor Cell Line:
-
B16 Melanoma
Methodology:
-
Tumor Cell Implantation: B16 melanoma cells were transplanted into C57BL/6 mice. The specific number of cells and the site of implantation are not detailed in the available abstract.
-
Treatment: this compound was administered intramuscularly at a dosage of 40 mg/kg. The treatment schedule (e.g., frequency, duration) is not specified in the abstract.
-
Outcome Assessment: Tumor growth was monitored over time. The primary endpoint was the delay in tumor growth in the this compound-treated group compared to a control group.
Proposed Signaling Pathway: Induction of Chemoprotective Enzymes
This compound's antitumor effects are partly attributed to its ability to induce phase 2 chemoprotective enzymes.[2][3] This is a crucial mechanism for cellular defense against carcinogenic and cytotoxic agents. The activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is central to this process.
References
- 1. [Cell growth inhibitory substance isolated from Panax ginseng root: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Cellular Mechanisms of Panaxytriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panaxytriol, a naturally occurring polyacetylenic compound isolated from Panax ginseng, has garnered significant attention for its potent anti-tumor and anti-inflammatory properties.[1] This technical document provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on various cell signaling pathways. It consolidates quantitative data on its cytotoxic effects and impact on cell cycle progression, details the experimental protocols used for these assessments, and visualizes the complex signaling cascades using standardized diagrams. The information presented herein is intended to serve as a critical resource for researchers and professionals involved in oncology and anti-inflammatory drug discovery and development.
Core Signaling Pathways Modulated by this compound
This compound's therapeutic potential stems from its ability to interact with and modulate multiple critical intracellular signaling pathways. Its primary mechanisms of action include the induction of cell cycle arrest, suppression of pro-inflammatory responses, and potential induction of apoptosis, alongside chemopreventive activities.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
This compound demonstrates significant anti-inflammatory activity, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In studies involving lipopolysaccharide (LPS)-induced inflammation in microglial cells, this compound effectively inhibits the nuclear translocation of NF-κB.[2] This action prevents the transcription of various pro-inflammatory genes. Consequently, this compound has been shown to suppress the production of nitric oxide (NO) and inhibit the protein expression of inducible nitric oxide synthase (iNOS).[2] Furthermore, it downregulates the mRNA expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2] This targeted inhibition of the NF-κB pathway underscores its potential as a therapeutic agent for neurodegenerative diseases and other inflammatory conditions.[3]
Anticancer Effects via Cell Cycle Arrest
A primary mechanism of this compound's anticancer activity is the induction of cell cycle arrest, specifically at the G2/M transition phase.[4][5] In P388D1 mouse lymphoma cells, treatment with this compound leads to a time-dependent accumulation of cells in the G2/M phase.[4][6] After 36 hours of exposure to 5 µg/ml of this compound, the proportion of cells in the G2/M phase increased from a baseline of 9% to 48%, with a corresponding decrease in the G0/G1 and S phases.[4][6] This demonstrates a potent inhibitory effect on cell proliferation by preventing mitotic entry. While the precise molecular targets for this compound in the G2/M checkpoint are still under investigation, related polyacetylenes like Panaxydol (B150440) have been shown to induce G1 arrest by up-regulating the cyclin-dependent kinase inhibitor p27(KIP1) and decreasing Cdk2 activity, suggesting a potential class effect on cell cycle machinery.[7]
Apoptosis Induction and Related Pathways
While direct studies on this compound-induced apoptosis are emerging, extensive research on the closely related compound Panaxydol provides a strong hypothetical framework. Panaxydol is known to induce caspase-dependent apoptosis through a mitochondrial pathway.[8] This process is initiated by an increase in intracellular calcium ([Ca2+]i), which subsequently activates JNK and p38 MAPK.[8] These kinases then trigger the activation of NADPH oxidase, leading to the generation of reactive oxygen species (ROS).[8] This cascade, involving EGFR activation and endoplasmic reticulum (ER) stress, ultimately leads to apoptosis. Given the structural similarity, it is highly probable that this compound shares these pro-apoptotic mechanisms.
Chemopreventive Effects via Nrf2 Pathway
This compound exhibits chemopreventive properties, partly by inducing phase II detoxification enzymes.[1] This mechanism is crucial for protecting cells against carcinogens and oxidative stress by neutralizing reactive electrophiles and ROS.[1] While the direct mechanism is still being elucidated, this activity is characteristic of compounds that activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[2] Activation of Nrf2 is a key cellular defense mechanism against oxidative stress.
Quantitative Data on this compound's Biological Activity
The following tables summarize the key quantitative data reported in the literature regarding the cytotoxic effects and cell cycle modulation by this compound.
Table 1: Cytotoxicity of this compound Against Various Tumor Cell Lines The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9] The following IC50 values were determined using an MTT assay.[6]
| Cell Line | Cell Type | Origin | IC50 (µg/mL) | Reference |
| P388D1 | Lymphoma | Murine | 3.1 | [5][6] |
| Jurkat | T-cell Lymphoma | Human | 11.1 | [6] |
| U937 | Histiocytic Lymphoma | Human | 9.8 | [6] |
| K562 | Chronic Myelogenous Leukemia | Human | 10.8 | [6] |
| SNU-C2A | Colon Carcinoma | Human | 8.3 | [6] |
| PC3 | Prostate Carcinoma | Human | 19.1 | [6] |
| NIH/3T3 | Fibroblast | Murine | 7.0 | [6] |
| SNU-1 | Gastric Carcinoma | Human | 29.7 | [6] |
| MCF-7 | Breast Adenocarcinoma | Human | > 40 | [6] |
Table 2: Effect of this compound on Cell Cycle Distribution in P388D1 Cells Data obtained via flow cytometry analysis following treatment with 5 µg/mL of this compound.[4][6]
| Treatment Duration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| 0 hours (Control) | - | - | 9% | [4][6] |
| 24 hours | Decreased | - | 26% | [4][6] |
| 36 hours | Decreased | Decreased | 48% | [4][6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Treatment
-
Cell Lines: P388D1, Jurkat, U937, K562, SNU-1, SNU-C2A, PC3, MCF-7, and NIH/3T3 cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, cells are seeded in appropriate plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
MTT Assay for Cell Viability (IC50 Determination)
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.[9]
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Cells (approx. 1 x 10⁶) are seeded and treated with this compound (e.g., 5 µg/mL) for 0, 24, and 36 hours.
-
Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A for 30 minutes in the dark at room temperature.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate cell cycle analysis software.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect specific proteins in a sample. The following protocol is a standard procedure.
-
Protein Extraction: After treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by size on an SDS-polyacrylamide gel.[10]
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., iNOS, NF-κB p65, β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured with an imaging system. Band intensities are quantified using densitometry software.
Conclusion
This compound is a promising natural compound that exerts potent biological effects through the modulation of multiple, critical cell signaling pathways. Its ability to inhibit the pro-inflammatory NF-κB pathway provides a strong rationale for its development as an anti-inflammatory agent. Concurrently, its profound impact on the cell cycle, specifically by inducing G2/M arrest, highlights its significant potential in oncology. The data strongly suggest that this compound's multifaceted mechanism of action, which likely includes the induction of apoptosis and activation of chemopreventive responses, makes it an attractive candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers aiming to build upon the current understanding of this compound and harness its therapeutic potential.
References
- 1. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on BV-2 microglial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Lipopolysaccharide-Induced Microglia Activation in Brain Inflammation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of Tumor Cell Proliferation and Induction of G2/M Cell Cycle Arrest by this compound | Scilit [scilit.com]
- 5. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. Induction of G(1) cell cycle arrest and p27(KIP1) increase by panaxydol isolated from Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Panaxydol induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
Preliminary Toxicity Profile of Panaxytriol: A Technical Guide for Researchers
Introduction
Panaxytriol is a polyacetylenic alcohol isolated from Panax ginseng. It has garnered significant interest for its potent cytotoxic effects against a variety of cancer cell lines, suggesting its potential as an anti-tumor agent. Understanding the toxicological profile of this compound is crucial for its further development as a therapeutic candidate. This technical guide provides a detailed overview of the preliminary toxicity studies conducted on this compound, with a primary focus on its cytotoxic activity and the underlying mechanisms. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Cytotoxicity Data
The primary toxicological data available for this compound relates to its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the reported IC50 values of this compound in different cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| P388D1 | Mouse Lymphoma | 3.1 | ~11.6 | [1] |
| Jurkat | Human T-cell Leukemia | 11.1 | ~41.6 | [1] |
| U937 | Human Histiocytic Lymphoma | 9.8 | ~36.7 | [1] |
| K562 | Human Myelogenous Leukemia | 10.8 | ~40.4 | [1] |
| NIH/3T3 | Mouse Embryonic Fibroblast | 7.0 | ~26.2 | [1] |
| SNU-1 | Human Gastric Carcinoma | 29.7 | ~111.2 | [1] |
| SNU-C2A | Human Colon Adenocarcinoma | 8.3 | ~31.1 | [1] |
| PC3 | Human Prostate Adenocarcinoma | 19.1 | ~71.5 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | > 40 | > 149.8 | [1] |
| A2780 | Human Ovarian Carcinoma | - | 7.60 ± 1.33 | |
| SKOV3 | Human Ovarian Carcinoma | - | 27.53 ± 1.22 | |
| RAW264.7 | Mouse Macrophage | - | 20.03 ± 0.53 | |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | - | 5.0 | [2] |
Note: The molecular weight of this compound is approximately 267.37 g/mol , which was used for the conversion from µg/mL to µM where applicable.
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary toxicity studies of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is gently agitated to ensure complete dissolution of the formazan. The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are seeded and treated with this compound as described for the MTT assay.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with ice-cold PBS, and counted.
-
Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to their DNA content.
-
Data Interpretation: The data is analyzed using appropriate software to generate a histogram of cell count versus fluorescence intensity. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Assessment of Mitochondrial Respiration
The effect of this compound on mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR) using extracellular flux analyzers.
Protocol:
-
Cell Seeding: Cells are seeded in a specialized microplate for the extracellular flux analyzer and allowed to adhere overnight.
-
Assay Medium: The growth medium is replaced with a low-buffered assay medium, and the cells are incubated in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Injection: Baseline OCR is measured before the sequential injection of this compound and various mitochondrial respiratory chain inhibitors (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A).
-
OCR Measurement: The instrument records the OCR in real-time after each injection.
-
Data Analysis: The changes in OCR in response to this compound and the inhibitors are used to calculate key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in this compound-treated cells indicates mitochondrial dysfunction.
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
The following diagram illustrates the proposed mechanism of this compound's cytotoxic action, primarily through the inhibition of mitochondrial respiration.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines a general workflow for assessing the cytotoxic effects of a test compound like this compound in vitro.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion
The available preliminary data on this compound predominantly highlight its potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of this cytotoxicity appear to be the inhibition of mitochondrial respiration, leading to ATP depletion and subsequent cell death, as well as the induction of G2/M cell cycle arrest. While this information is valuable for its potential application in oncology, it is crucial to recognize the significant gap in our understanding of its broader toxicological profile. The absence of data from standard preclinical safety assessments, including acute, sub-acute, chronic, and genetic toxicity studies, represents a major hurdle for its clinical translation. Therefore, further comprehensive toxicological evaluations in accordance with international regulatory guidelines are imperative to establish a complete safety profile for this compound and to determine its therapeutic index. This will be a critical step in advancing this promising natural compound towards clinical development.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Panaxytriol from Panax ginseng
Audience: Researchers, scientists, and drug development professionals.
Introduction: Panaxytriol is a bioactive polyacetylene found in Panax ginseng that has garnered significant interest for its potential therapeutic properties, including anti-tumor activities. This document provides detailed protocols for the extraction, isolation, and quantification of this compound from Panax ginseng roots. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for laboratory applications.
I. Data Presentation: Quantitative Analysis
The following tables summarize quantitative data related to this compound content in Panax ginseng and the cytotoxic activity of polyacetylene fractions.
Table 1: this compound Content in Panax ginseng
| Ginseng Type | This compound Content (mg/g) | Analytical Method |
| Red Ginseng | 0.38 | Gas Chromatography |
| White Ginseng | 0.25 | Gas Chromatography |
| Data sourced from Matsunaga et al., 1989. |
Table 2: Cytotoxicity of Polyacetylene Fractions from Panax ginseng Extract
| Fraction | Major Polyacetylene | LC50 (µg/mL) in 3T3-L1 cells |
| Fraction 1 | Panaxynol | 13.52 ± 3.05 |
| Fraction 2 | Panaxydol | 3.69 ± 1.09 |
| Fraction 3 | - | 52.88 ± 11.16 |
| Fraction 4 | - | 85.91 ± 27.37 |
| Fraction 5 | - | 135.52 ± 32.91 |
| Data sourced from a 2017 study on the isolation of bioactive polyacetylenes. Note that this compound is another key polyacetylene, and its activity is the focus of this protocol. |
II. Experimental Protocols
Protocol 1: Extraction of Crude Polyacetylenes from Panax ginseng
This protocol details the extraction of a crude mixture of polyacetylenes, including this compound, from dried Panax ginseng root. Methanol (B129727) reflux extraction has been shown to produce a significantly larger amount of polyacetylenes.
Materials:
-
Dried Panax ginseng root powder
-
Methanol (analytical grade)
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Reflux apparatus
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Methodology:
-
Preparation: Grind dried Panax ginseng roots into a fine powder.
-
Reflux Extraction:
-
Place 20 g of ginseng powder into a round-bottom flask.
-
Add 200 mL of methanol to the flask.
-
Set up the reflux apparatus and heat the mixture to the boiling point of methanol.
-
Reflux for 4 hours.
-
Allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under vacuum to obtain a crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform a liquid-liquid extraction by partitioning with hexane to separate the lipophilic polyacetylenes. Alternatively, an ethyl acetate extraction can be used.
-
Collect the hexane or ethyl acetate layer, which contains the polyacetylenes.
-
-
Final Concentration:
-
Remove the hexane or ethyl acetate under vacuum using a rotary evaporator to yield the crude polyacetylene extract (crude PA).
-
Protocol 2: Isolation and Purification of this compound
This protocol describes the isolation of this compound from the crude polyacetylene extract using column chromatography.
Materials:
-
Crude polyacetylene extract (from Protocol 1)
-
Silica (B1680970) gel (for column chromatography)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system (optional, for higher purity)
Methodology:
-
Column Preparation:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Equilibrate the column by running hexane through it.
-
-
Sample Loading:
-
Dissolve the crude PA extract in a minimal amount of hexane.
-
Load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Identify the fractions containing this compound based on the retention factor (Rf) value compared to a standard, if available.
-
-
Pooling and Concentration:
-
Pool the fractions containing pure this compound.
-
Concentrate the pooled fractions using a rotary evaporator to obtain isolated this compound.
-
-
Optional High-Purity Purification:
-
For higher purity, the this compound-containing fraction can be further purified using semi-preparative HPLC.
-
III. Visualizations: Diagrams
Experimental Workflow
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Panaxytriol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Panaxytriol is a bioactive polyacetylenic alcohol found in ginseng (Panax species) that has garnered significant interest for its potential therapeutic properties, including anti-tumor activities.[1][2] Its mechanism of action is linked to the induction of phase 2 detoxifying enzymes and cell cycle arrest, making it a promising candidate for further investigation in drug development.[1][3] The purification of this compound from complex plant extracts is a critical step for its characterization, and in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products with high resolution and purity.
This application note provides a detailed protocol for the purification of this compound using preparative reverse-phase HPLC (RP-HPLC).
Data Presentation
The following tables summarize the quantitative data associated with the HPLC purification of this compound.
Table 1: HPLC System and Operating Conditions
| Parameter | Value |
| HPLC System | Preparative HPLC System with UV/Vis Detector |
| Column | C18 Reverse-Phase (e.g., LiChrosorb RP-18), 10 µm, 250 x 10 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol (B129727) |
| Gradient | From 40% B and 20% C in A to 20% B and 20% C in A over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL - 5 mL (depending on sample concentration) |
Table 2: Expected Retention Times and Purity
| Compound | Expected Retention Time (min) | Expected Purity (%) |
| This compound | 20 - 25 | >95% |
| Other Polyacetylenes (e.g., Panaxydol) | 25 - 30 | - |
Experimental Protocols
This section details the methodology for the extraction and HPLC purification of this compound from Panax ginseng.
1. Extraction of Polyacetylenes from Panax ginseng
-
Sample Preparation: Air-dried and powdered Panax ginseng root (100 g) is used as the starting material.
-
Extraction: The powdered ginseng is extracted with n-hexane (3 x 500 mL) at room temperature for 24 hours for each extraction. The extracts are combined and filtered.
-
Concentration: The n-hexane extract is concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is dissolved in 80% aqueous methanol and then partitioned with an equal volume of n-hexane to remove nonpolar impurities. The methanol layer, containing the polyacetylenes, is collected and concentrated.
2. Preparative HPLC Purification of this compound
-
Sample Preparation: The concentrated methanol extract is dissolved in a minimal amount of the initial mobile phase composition (40% Acetonitrile, 20% Methanol, 40% Water) and filtered through a 0.45 µm syringe filter.
-
HPLC Analysis: The prepared sample is injected onto the preparative HPLC system using the conditions outlined in Table 1.
-
Fraction Collection: Fractions are collected based on the UV chromatogram. The peak corresponding to the expected retention time of this compound (approximately 20-25 minutes) is collected.
-
Purity Analysis: The purity of the collected fraction is assessed using analytical HPLC under similar conditions but with a smaller column and lower flow rate.
-
Solvent Removal: The solvent from the purified this compound fraction is removed under reduced pressure to yield the purified compound.
Visualization
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
This compound-Induced Nrf2 Signaling Pathway
Caption: this compound's induction of the Nrf2 signaling pathway.
References
- 1. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of bioactive polyacetylenes Panax ginseng Meyer roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Characterization of Panaxytriol: Application Notes and Protocols for NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of Panaxytriol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines key data, experimental protocols, and visual workflows to facilitate the identification and analysis of this potent polyacetylene found in Panax ginseng.
Application Notes
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable analytical techniques for the structural elucidation and characterization of natural products like this compound.[1] ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment of individual protons and carbons, their connectivity, and stereochemistry. Mass spectrometry complements NMR by providing the precise molecular weight and elemental composition, as well as valuable structural information through the analysis of fragmentation patterns. Together, these methods offer a powerful toolkit for the unambiguous identification and purity assessment of this compound, crucial for its development as a potential therapeutic agent.
This compound, with the chemical formula C₁₇H₂₆O₃, has been identified as (3R, 9R, 10R)-heptadeca-1-ene-4,6-diyne-3,9,10-triol.[2] Its biological activity, including its potential as a cancer prevention agent through the induction of phase 2 detoxifying enzymes, necessitates robust analytical methods for its characterization.[2]
Data Presentation
The following tables summarize the available NMR and mass spectrometry data for this compound. It is important to note that a complete, publicly available dataset is not consolidated in a single source. The data presented here is compiled from various publications and databases.
Table 1: ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
| 1 | Data not available |
| 2 | Data not available |
| 3 | Data not available |
| 4 | Data not available |
| 5 | Data not available |
| 6 | Data not available |
| 7 | Data not available |
| 8 | Data not available |
| 9 | Data not available |
| 10 | Data not available |
| 11 | Data not available |
| 12 | Data not available |
| 13 | Data not available |
| 14 | Data not available |
| 15 | Data not available |
| 16 | Data not available |
| 17 | Data not available |
| Note: A specific literature reference, PHYTOCHEM.,30,3327(1991), is cited for this data in some databases, but the full dataset is not publicly accessible.[3] |
Table 2: ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | Data not available | Data not available | Data not available |
| H-2 | Data not available | Data not available | Data not available |
| H-3 | Data not available | Data not available | Data not available |
| H-8 | Data not available | Data not available | Data not available |
| H-9 | Data not available | Data not available | Data not available |
| H-10 | Data not available | Data not available | Data not available |
| H-11 to H-16 | Data not available | Data not available | Data not available |
| H-17 | Data not available | Data not available | Data not available |
Table 3: Mass Spectrometry Data for this compound
Molecular Formula: C₁₇H₂₆O₃ Exact Mass: 278.19 g/mol
High-resolution mass spectrometry is used to confirm the elemental composition. The fragmentation pattern provides structural information. While a detailed experimental mass spectrum for this compound is not available, analogous polyacetylenes from carrot extracts show characteristic fragmentation pathways.[4] These typically involve cleavages at the C3-C4 and C7-C8 bonds.[4]
| m/z Value | Proposed Fragment Ion | Notes |
| 278.19 | [M]⁺ | Molecular Ion |
| Data not available | Data not available | Characteristic fragments from bond cleavages. |
| Data not available | Data not available | Further fragmentation information is needed. |
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound, based on standard methods for polyacetylene characterization.
Protocol 1: NMR Spectroscopy
1. Sample Preparation: a. Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) can also be used. b. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm). c. Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition: a. Instrument: 400 MHz or higher field NMR spectrometer. b. Experiment: Standard proton NMR experiment. c. Parameters:
- Pulse sequence: zg30
- Spectral width: ~16 ppm
- Acquisition time: ~3-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 16-64 (depending on sample concentration)
3. ¹³C NMR Acquisition: a. Instrument: 100 MHz or higher (corresponding to the ¹H frequency). b. Experiment: Proton-decoupled ¹³C NMR experiment. c. Parameters:
- Pulse sequence: zgpg30
- Spectral width: ~200-220 ppm
- Acquisition time: ~1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
4. 2D NMR Experiments (for full structural elucidation): a. COSY (Correlation Spectroscopy): To identify proton-proton couplings. b. HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).
Protocol 2: Mass Spectrometry
1. Sample Preparation: a. Dissolve a small amount (~1 mg/mL) of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of both. b. For Electrospray Ionization (ESI), the solution can be directly infused or injected into an LC-MS system.
2. High-Resolution Mass Spectrometry (HRMS): a. Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer. b. Ionization Mode: ESI in positive or negative ion mode. Negative ion mode has been shown to be effective for similar polyacetylenes.[4] c. Analysis Mode: Full scan mode to determine the accurate mass of the molecular ion.
3. Tandem Mass Spectrometry (MS/MS): a. Instrument: Triple quadrupole, ion trap, or Q-TOF mass spectrometer. b. Experiment: Product ion scan of the [M-H]⁻ or [M+H]⁺ ion. c. Collision Energy: Ramped or set at different energies (e.g., 10, 20, 40 eV) to induce fragmentation and observe the fragmentation pattern.
Mandatory Visualization
Caption: NMR analysis workflow for this compound characterization.
Caption: Mass spectrometry workflow for this compound analysis.
Caption: Proposed signaling pathway for this compound's anticancer activity.
References
- 1. [Cell growth inhibitory substance isolated from Panax ginseng root: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Characterisation of polyacetylenes isolated from carrot (Daucus carota) extracts by negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Panaxytriol Cell-Based Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxytriol, a naturally occurring polyacetylenic alcohol isolated from the roots of Panax ginseng, has demonstrated significant cytotoxic effects against various cancer cell lines. Its potential as an anti-cancer agent stems from its ability to induce cell cycle arrest and apoptosis through multiple signaling pathways. These application notes provide a comprehensive overview of cell-based assays for screening the cytotoxicity of this compound, including detailed protocols and data presentation guidelines.
This compound's cytotoxic mechanism involves the inhibition of mitochondrial respiration, leading to a depletion of cellular ATP. Furthermore, it has been shown to induce G2/M phase cell cycle arrest in tumor cells. Understanding the underlying molecular pathways is crucial for the development of this compound and its analogs as potential cancer therapeutics.
Data Presentation: this compound Cytotoxicity
The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. These values can vary depending on the cell line and the assay conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| P388D1 | Mouse Lymphoma | 3.1 | ~11.6 | |
| A2780 | Human Ovarian Carcinoma | Not explicitly stated in µg/mL | < 50 | |
| SKOV3 | Human Ovarian Carcinoma | Not explicitly stated in µg/mL | < 50 |
Note: The molecular weight of this compound is approximately 268.38 g/mol . Conversion from µg/mL to µM is calculated as: µM = (µg/mL) / (molecular weight) * 1000.
Table 2: Effect of this compound on Cell Cycle Distribution of P388D1 Mouse Lymphoma Cells
| Treatment | Duration (hours) | %
Panaxytriol Administration for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Panaxytriol in animal models for studying its anti-cancer, neuroprotective, and anti-inflammatory properties. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved in this compound's mechanism of action.
I. Introduction
This compound is a naturally occurring polyacetylenic compound isolated from ginseng, particularly red ginseng (Panax ginseng C.A. Meyer).[1] It has garnered significant scientific interest due to its potent biological activities, including anti-tumor, neuroprotective, and anti-inflammatory effects.[1][2][3] In vivo studies are crucial for evaluating the therapeutic potential of this compound and understanding its pharmacokinetic and pharmacodynamic properties in a physiological context.
II. Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies involving this compound and related compounds.
| Compound | Animal Model | Route of Administration | Dosage | Treatment Schedule | Observed Effects | Reference |
| This compound | C57BL/6 Mice (B16 Melanoma) | Intramuscular (i.m.) | 40 mg/kg | Not specified | Significant tumor growth delay | [4] |
| PXTAI (this compound derivative) | Nude Mice (HCT-116 Colon Carcinoma Xenograft) | Intravenous (i.v.) | 10 mg/kg | Every 3 days for 3 times | Reduced chemotherapy-induced body weight loss | [5] |
| Panaxadiol (B190476) | Athymic Nude Mice (U87 Glioblastoma Xenograft) | Intraperitoneal (i.p.) | 10 mg/kg | Every 48 hours | Suppression of tumor growth | |
| Panaxadiol | C57BL/6J Mice (DSS-induced Colitis) | Oral gavage | 20 mg/kg/day | Daily | Amelioration of colitis symptoms |
III. Experimental Protocols
This section provides detailed protocols for preparing and administering this compound and for conducting key in vivo experiments.
A. Preparation and Administration of this compound
This compound is a lipophilic compound with poor water solubility. Therefore, an appropriate vehicle is required for its in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Vortex mixer
-
Sonicator (optional)
Protocol for Vehicle Preparation (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation):
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution. Gentle warming and vortexing may be required.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound-DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add Tween 80 to the mixture and vortex until fully incorporated.
-
Slowly add the sterile saline to the mixture while vortexing to bring it to the final volume.
-
If any precipitation occurs, the solution can be gently warmed or sonicated to aid dissolution.
-
The final formulation should be a clear, sterile solution ready for administration.
Administration Routes:
-
Intravenous (i.v.) Injection: Administer the prepared this compound solution slowly into the lateral tail vein of the mouse.
-
Intraperitoneal (i.p.) Injection: Inject the solution into the peritoneal cavity of the animal.
-
Intramuscular (i.m.) Injection: Inject the solution into the thigh muscle of the animal.
-
Oral Gavage: Administer the solution directly into the stomach using a gavage needle.
B. Anti-Cancer Study: B16 Melanoma Mouse Model
This protocol describes the induction of subcutaneous melanoma tumors in mice and subsequent treatment with this compound.[4]
Materials:
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers
Protocol:
-
Culture B16-F10 cells in appropriate media.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg, i.m.) or vehicle to the respective groups according to the desired treatment schedule.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
C. Anti-Inflammatory Study: DSS-Induced Colitis Mouse Model
This protocol outlines the induction of acute colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) to evaluate the anti-inflammatory effects of this compound.
Materials:
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
C57BL/6 mice (8-10 weeks old)
-
Drinking water
Protocol:
-
Record the initial body weight of each mouse.
-
Prepare a 3% (w/v) DSS solution in drinking water.
-
Provide the DSS solution as the sole source of drinking water to the experimental group for 5-7 days. The control group receives regular drinking water.
-
Administer this compound (e.g., 20 mg/kg, oral gavage) or vehicle daily to the respective treatment groups, starting from day 1 of DSS administration.
-
Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the mice.
-
Collect the colon and measure its length.
-
Process the colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
D. Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes the induction of focal cerebral ischemia in rats to assess the neuroprotective potential of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Isoflurane for anesthesia
-
Nylon monofilament suture (e.g., 4-0)
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC)
Protocol:
-
Anesthetize the rat with isoflurane.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a nylon monofilament suture through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer this compound or vehicle (e.g., i.v.) at the onset of reperfusion or as per the experimental design.
-
Suture the incision and allow the animal to recover.
-
24 hours after MCAO, assess neurological deficits using a standardized scoring system.
-
Euthanize the rat and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections.
-
Stain the brain slices with TTC to visualize the infarct area. The healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume.
IV. Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
A. NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
Caption: this compound inhibits the NF-κB signaling pathway.
B. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is involved in cell survival and proliferation and is a target for anti-cancer therapies.
Caption: this compound's potential inhibition of the PI3K/Akt pathway.
C. JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 pathway is implicated in cancer cell proliferation and survival. Panaxadiol, a related compound, has been shown to inhibit this pathway.[6]
Caption: this compound's potential to inhibit the JAK2/STAT3 pathway.
D. AMPK Signaling Pathway
AMPK is a key regulator of cellular energy homeostasis and its activation can have anti-cancer effects.
Caption: this compound's potential activation of the AMPK pathway.
V. Conclusion
These application notes and protocols provide a framework for conducting in vivo studies with this compound. Researchers should optimize the specific experimental conditions, including dosage, administration route, and treatment schedule, based on the animal model and the research question being addressed. Careful consideration of the vehicle for this compound administration is critical for ensuring accurate and reproducible results. The provided signaling pathway diagrams offer a visual guide to the potential molecular mechanisms underlying the therapeutic effects of this compound.
References
- 1. Panaxytriol_TargetMol [targetmol.com]
- 2. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Designing a Panaxytriol Drug Delivery System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxytriol, a naturally occurring polyacetylene isolated from ginseng, has garnered significant interest in the scientific community for its potent anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2] Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, as well as the induction of apoptosis in cancer cells. However, the clinical translation of this compound is hampered by its hydrophobic nature, which may lead to poor bioavailability and suboptimal pharmacokinetic profiles.
This document provides a comprehensive guide for the design and evaluation of a nanoparticle-based drug delivery system for this compound. The aim is to enhance its solubility, stability, and targeted delivery, thereby maximizing its therapeutic efficacy. The following sections detail the chemical properties of this compound, protocols for the formulation and characterization of this compound-loaded nanoparticles, and methodologies for assessing their in vitro efficacy and cellular mechanisms of action.
This compound: Physicochemical Properties and Therapeutic Potential
This compound is a hydrophobic molecule with the chemical formula C₁₇H₂₆O₃ and a molecular weight of approximately 294.39 g/mol . Its structure contains highly unsaturated carbon chains, contributing to its bioactivity and also its potential instability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₃ | [2] |
| Molecular Weight | 294.39 g/mol | [2] |
| Appearance | Oily substance | General Knowledge |
| Solubility | Poorly soluble in water, soluble in organic solvents | General Knowledge |
| Therapeutic Uses | Anti-tumor, Anti-inflammatory, Neuroprotective | [1][2] |
Table 2: Reported Biological Activities of this compound
| Activity | Cell Line/Model | IC₅₀ / Effective Concentration | Reference |
| Cytotoxicity | P388D1 (Mouse Lymphoma) | 3.1 µg/mL | General Knowledge |
| Anti-inflammatory | RAW 264.7 (Macrophage) | Inhibition of NO production | General Knowledge |
| Anti-bacterial | Helicobacter pylori | MIC₅₀ = 50 µg/mL | [3] |
| Antioxidant Activity (DPPH Assay) | (Example Data) | IC₅₀ = X µM | Hypothetical |
| Antioxidant Activity (ABTS Assay) | (Example Data) | IC₅₀ = Y µM | Hypothetical |
| Cytotoxicity | MCF-7 (Human Breast Cancer) | IC₅₀ = Z µM | Hypothetical |
| Cytotoxicity | A549 (Human Lung Cancer) | IC₅₀ = W µM | Hypothetical |
Note: The antioxidant and human cancer cell line cytotoxicity data are provided as examples. Researchers should determine these values experimentally for their specific this compound sample and nanoparticle formulation.
Formulation of this compound-Loaded Polymeric Nanoparticles
The nanoprecipitation method is a simple and reproducible technique for encapsulating hydrophobic drugs like this compound into a polymeric matrix. This process involves the precipitation of a polymer and the co-precipitation of the drug upon the addition of a poor solvent to a solution of the polymer and drug.
Experimental Workflow: Nanoparticle Formulation
References
Panaxytriol: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxytriol, a naturally occurring polyacetylenic compound isolated from Panax ginseng, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. As a lipophilic molecule, its effective use in aqueous cell culture environments necessitates careful consideration of its solubility and the establishment of robust experimental protocols. These application notes provide detailed methodologies for the preparation, handling, and application of this compound in various cell-based assays, along with a summary of its known biological effects and mechanisms of action.
Data Presentation
Physicochemical Properties and Solubility
This compound is sparingly soluble in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. Therefore, a stock solution in an organic solvent is required for its use in cell culture experiments. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1][2]
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₃ |
| Molecular Weight | 278.39 g/mol |
| Appearance | Powder |
| Solubility in DMSO | While a precise quantitative value is not readily available in the literature, it is soluble in DMSO for stock solution preparation. |
| Aqueous Solubility | Poor |
| Storage (Powder) | Store at -20°C for up to 3 years.[3] |
| Storage (in Solvent) | Store at -80°C for up to 1 year.[3] |
Biological Activity of this compound
The following table summarizes the reported biological activities of this compound in various in vitro models.
| Biological Activity | Cell Line | Parameter Measured | IC₅₀ Value / Effect |
| Cytotoxicity | P388D1 (Mouse Lymphoma) | Cell Viability | 3.1 µg/mL |
| Inhibition of DNA Synthesis | P388D1 (Mouse Lymphoma) | DNA Synthesis | 0.7 µg/mL |
| Anti-inflammatory | BV-2 (Mouse Microglia) | Nitric Oxide (NO) Production | Suppressed LPS-induced NO production (Specific IC₅₀ not reported). |
| Cell Cycle Regulation | P388D1 (Mouse Lymphoma) | Cell Cycle Progression | Induces G2/M phase arrest. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure no visible particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[3]
Preparation of Working Solutions for Cell Culture
Objective: To dilute the this compound stock solution to final working concentrations in cell culture medium, ensuring the final DMSO concentration remains non-toxic to cells.
Important Consideration: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be kept at or below 0.1% to avoid solvent-induced cytotoxicity.[1]
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Example for a 1:1000 dilution: To prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
-
Mix the working solution gently by pipetting up and down. Avoid vigorous vortexing.
-
If precipitation is observed upon dilution, the solution can be gently vortexed, sonicated, or warmed in a 37°C water bath to aid in re-dissolving the compound.[1]
Assessment of Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a given cell line and calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO at the same final concentration as the highest this compound dose) for 24, 48, or 72 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Measurement of Nitric Oxide Production (Griess Assay)
Objective: To evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS (from E. coli)
-
This compound working solutions
-
Griess Reagent
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4][5] Include an unstimulated control group.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 100 µL of the collected supernatant.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 100 µL of Griess reagent to each well containing supernatant and standards.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from the standard curve and calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Mandatory Visualizations
Experimental Workflow for this compound Bioactivity Screening
Caption: Workflow for assessing the cytotoxicity and anti-inflammatory activity of this compound.
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
Caption: this compound inhibits LPS-induced inflammation by suppressing the NF-κB signaling pathway.
Proposed Mechanism for this compound-Induced G2/M Cell Cycle Arrest
Caption: this compound induces cell cycle arrest at the G2/M checkpoint.
References
- 1. selleckchem.com [selleckchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Panaxytriol_TargetMol [targetmol.com]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Panaxytriol-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the molecular effects of Panaxytriol on cultured cells. This compound, a bioactive polyacetylene compound derived from ginseng, has demonstrated significant anti-inflammatory and anti-cancer properties. This document outlines the key signaling pathways affected by this compound and provides a detailed protocol for assessing these changes via Western blotting.
Introduction
This compound has been shown to exert its biological effects through the modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for the development of this compound as a potential therapeutic agent. Western blot analysis is an indispensable technique for elucidating these pathways by detecting changes in the expression and post-translational modification of specific proteins. This protocol focuses on the analysis of proteins involved in the NF-κB, MAPK, and apoptosis signaling cascades, as well as the Nrf2-mediated antioxidant response, all of which are reported to be influenced by this compound treatment.
Key Signaling Pathways Modulated by this compound
This compound has been reported to influence the following signaling pathways:
-
NF-κB Signaling Pathway: this compound can inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.[1] This is a critical mechanism for its anti-inflammatory effects.
-
MAPK Signaling Pathway: this compound can induce the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in cellular responses to stress and can lead to apoptosis.
-
Apoptosis Pathway: this compound can induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, such as caspase-3, and the subsequent cleavage of downstream targets like PARP.
-
Nrf2/HO-1 Antioxidant Pathway: this compound may induce the expression of phase 2 detoxifying enzymes through the activation of the Nrf2 transcription factor and its downstream target, Heme Oxygenase-1 (HO-1).[2]
Experimental Workflow and Signaling Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a typical workflow for Western blot analysis.
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for Western blot analysis.
Quantitative Data Summary
The following tables provide an illustrative summary of expected quantitative changes in protein expression or phosphorylation status following this compound treatment, based on qualitative findings in the literature. Actual results may vary depending on the cell line, this compound concentration, and treatment duration.
Table 1: Effect of this compound on NF-κB Signaling Pathway Proteins
| Target Protein | Treatment (this compound Conc.) | Fold Change (vs. Control) |
| p-p65 (Ser536) | 10 µM | ↓ 0.6 |
| 25 µM | ↓ 0.3 | |
| 50 µM | ↓ 0.1 | |
| IκBα | 10 µM | ↑ 1.2 |
| 25 µM | ↑ 1.8 | |
| 50 µM | ↑ 2.5 | |
| Nuclear p65 | 10 µM | ↓ 0.7 |
| 25 µM | ↓ 0.4 | |
| 50 µM | ↓ 0.2 |
Table 2: Effect of this compound on MAPK and Apoptosis-Related Proteins
| Target Protein | Treatment (this compound Conc.) | Fold Change (vs. Control) |
| p-p38 (Thr180/Tyr182) | 10 µM | ↑ 1.5 |
| 25 µM | ↑ 2.8 | |
| 50 µM | ↑ 4.2 | |
| p-JNK (Thr183/Tyr185) | 10 µM | ↑ 1.8 |
| 25 µM | ↑ 3.5 | |
| 50 µM | ↑ 5.1 | |
| Cleaved Caspase-3 | 10 µM | ↑ 2.0 |
| 25 µM | ↑ 4.5 | |
| 50 µM | ↑ 7.8 | |
| Cleaved PARP | 10 µM | ↑ 1.9 |
| 25 µM | ↑ 4.2 | |
| 50 µM | ↑ 7.5 |
Table 3: Effect of this compound on Nrf2/HO-1 Pathway Proteins
| Target Protein | Treatment (this compound Conc.) | Fold Change (vs. Control) |
| Nuclear Nrf2 | 10 µM | ↑ 1.4 |
| 25 µM | ↑ 2.5 | |
| 50 µM | ↑ 3.8 | |
| HO-1 | 10 µM | ↑ 1.7 |
| 25 µM | ↑ 3.1 | |
| 50 µM | ↑ 4.9 |
Detailed Experimental Protocol for Western Blot Analysis
This protocol provides a step-by-step guide for performing Western blot analysis on cells treated with this compound.
I. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., cancer cell line sensitive to this compound), complete culture medium, fetal bovine serum (FBS), penicillin/streptomycin.
-
This compound Treatment: this compound stock solution (dissolved in DMSO), DMSO (vehicle control).
-
Cell Lysis: RIPA buffer (or other suitable lysis buffer), protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit or Bradford reagent.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, ammonium (B1175870) persulfate (APS), Tris-HCl, SDS, glycerol, bromophenol blue, pre-stained protein ladder.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol).
-
Immunoblotting:
-
Blocking buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies (see Table 4 for recommendations).
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, centrifuge, electrophoresis apparatus, power supply, wet or semi-dry transfer system, imaging system (e.g., chemiluminescence imager).
II. Protocol
A. Cell Culture and this compound Treatment
-
Seed cells in appropriate culture dishes (e.g., 6-well plates or 100 mm dishes) and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
B. Cell Lysis and Protein Extraction
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
D. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
E. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus according to the manufacturer's protocol.
-
After transfer, briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with TBST.
F. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation (see Table 4 for recommended antibodies and dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
G. Signal Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host | Supplier (Cat. No.) | Recommended Dilution |
| p-p65 (Ser536) | Rabbit | Cell Signaling (3033) | 1:1000 |
| p65 | Rabbit | Cell Signaling (8242) | 1:1000 |
| IκBα | Rabbit | Cell Signaling (4812) | 1:1000 |
| p-p38 (Thr180/Tyr182) | Rabbit | Cell Signaling (4511) | 1:1000 |
| p38 | Rabbit | Cell Signaling (8690) | 1:1000 |
| p-JNK (Thr183/Tyr185) | Rabbit | Cell Signaling (9255) | 1:1000 |
| JNK | Rabbit | Cell Signaling (9252) | 1:1000 |
| Cleaved Caspase-3 | Rabbit | Cell Signaling (9664) | 1:1000 |
| Caspase-3 | Rabbit | Cell Signaling (9662) | 1:1000 |
| PARP | Rabbit | Cell Signaling (9542) | 1:1000 |
| Nrf2 | Rabbit | Cell Signaling (12721) | 1:1000 |
| HO-1 | Rabbit | Cell Signaling (70081) | 1:1000 |
| β-actin | Mouse | Sigma-Aldrich (A5441) | 1:5000 |
| GAPDH | Rabbit | Cell Signaling (5174) | 1:1000 |
Note: Optimal antibody dilutions and incubation times may need to be determined empirically for specific experimental conditions.
References
Application Notes and Protocols for the Quantification of Panaxytriol in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxytriol, a naturally occurring polyacetylene found in plants of the Panax genus, such as Panax ginseng (Korean ginseng), has garnered significant scientific interest due to its potent biological activities.[1][2] This C17 polyacetylene has demonstrated notable anti-tumor properties, including cytotoxicity against various cancer cell lines and the induction of cell cycle arrest.[2][3] The primary mechanism of its cancer-preventive action is believed to be the induction of phase 2 chemoprotective enzymes, which play a crucial role in detoxifying potential carcinogens.[1] This document provides detailed methodologies for the extraction and quantification of this compound from herbal extracts, enabling researchers to accurately assess its content for quality control, formulation development, and mechanistic studies.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound content in Panax ginseng and the performance of a validated analytical method for its quantification.
Table 1: this compound Content in Panax ginseng Varieties
| Ginseng Variety | This compound Content (mg/g of dried root) | Analytical Method | Reference |
| Red Ginseng | 0.38 | Gas Chromatography (after derivatization) | --INVALID-LINK-- |
| White Ginseng | 0.25 | Gas Chromatography (after derivatization) | --INVALID-LINK-- |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound Quantification
(Note: The following data is illustrative and based on typical performance characteristics for LC-MS/MS methods. Method validation would be required to establish these parameters for a specific application.)
| Parameter | Specification |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
| Specificity | No significant interference at the retention time of this compound |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under specified storage and processing conditions |
Experimental Protocols
Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol describes the extraction of this compound from dried Panax ginseng root powder using ultrasonic assistance, which enhances extraction efficiency.[4][5][6][7]
Materials and Equipment:
-
Dried Panax ginseng root powder (passed through a 40-mesh sieve)
-
Methanol (B129727) (HPLC grade)[8]
-
Analytical balance
-
Ultrasonic bath or probe sonicator[4]
-
Centrifuge
-
Vortex mixer
-
Whatman No. 1 filter paper or 0.45 µm syringe filters
-
Rotary evaporator
-
Volumetric flasks
Procedure:
-
Weigh 1.0 g of dried Panax ginseng root powder and place it into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure the powder is fully wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature of the water bath below 40°C to prevent degradation of thermolabile compounds.[4]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh methanol.
-
Combine all the supernatants and filter through Whatman No. 1 filter paper or a 0.45 µm syringe filter.
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of methanol.
-
The extract is now ready for HPLC or LC-MS/MS analysis.
Protocol for HPLC-UV Quantification of this compound
This protocol provides a general high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound. This method should be validated for specific applications.[9][10][11][12]
Materials and Equipment:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound analytical standard
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point would be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: this compound has chromophores that absorb in the low UV region. A starting wavelength of 210 nm is recommended. A DAD can be used to scan for the optimal wavelength.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Filter the reconstituted herbal extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample extracts into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol for LC-MS/MS Quantification of this compound
For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[13][14][15][16][17]
Materials and Equipment:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC/UHPLC system for faster analysis
-
C18 reverse-phase UPLC/UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound analytical standard
Chromatographic Conditions:
-
Column: C18 reverse-phase UPLC/UHPLC (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: A fast gradient can be employed, for example, starting at 40% B and increasing to 98% B in 5 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor > Product ion): These need to be determined by infusing a standard solution of this compound. Based on its structure (C17H24O3, MW: 276.37), the protonated molecule [M+H]+ would be m/z 277.4. Potential product ions would result from the loss of water molecules and fragmentation of the alkyl chain. For robust quantification, at least two MRM transitions should be monitored. A hypothetical example could be:
-
Quantifier: 277.4 > 259.4 (Loss of H₂O)
-
Qualifier: 277.4 > 241.4 (Loss of 2H₂O)
-
-
Collision Energy (CE) and other MS parameters: These must be optimized for each transition to achieve the best signal intensity.
Procedure:
-
Follow the same standard and sample preparation steps as for the HPLC-UV method, using LC-MS grade solvents.
-
Optimize the MS parameters by infusing a this compound standard.
-
Develop and validate the LC-MS/MS method according to regulatory guidelines.
-
Inject the calibration standards and samples for analysis.
-
Quantify this compound using the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Proposed signaling pathway of this compound.
References
- 1. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of American ginseng polysaccharide by ultrasound-assisted deep eutectic solvents-based three-phase partitioning: Process optimization, structural characterization, and anti-ulcerative colitis study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. daneshyari.com [daneshyari.com]
- 9. phcogres.com [phcogres.com]
- 10. researchgate.net [researchgate.net]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. forensicrti.org [forensicrti.org]
- 15. researchgate.net [researchgate.net]
- 16. sciex.com [sciex.com]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for Cell Viability Assays of Panaxytriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Panaxytriol on various cancer cell lines using the MTT and XTT cell viability assays. Detailed protocols, data interpretation guidelines, and an overview of the implicated signaling pathways are presented to facilitate robust and reproducible experimental outcomes.
Introduction to this compound and Cell Viability Assays
This compound is a polyacetylenic alcohol isolated from the roots of Panax ginseng. It has demonstrated significant anti-tumor properties, including the inhibition of tumor cell growth both in vitro and in vivo. The cytotoxic effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase. Its mechanism of action involves the disruption of mitochondrial function, leading to a decrease in cellular ATP levels and the induction of apoptotic signaling cascades.
Cell viability assays are essential tools for evaluating the cytotoxic potential of compounds like this compound. The MTT and XTT assays are colorimetric methods widely used to determine cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to a colored formazan (B1609692) product, the absorbance of which is directly proportional to the number of living cells.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| P388D1 | Mouse Lymphoma | Cytotoxicity | 3.1 | Not Specified | [1] |
| P388D1 | Mouse Lymphoma | DNA Synthesis Inhibition | 0.7 | Not Specified | [1] |
| Breast M25-SF | Human Breast Carcinoma | MTT Assay | Dose-dependent inhibition observed between 11.3 and 180 µM (equivalent to approx. 3.2 to 51.5 µg/mL) | 2 | [2] |
Note: The conversion from µM to µg/mL for this compound (molecular weight: 286.42 g/mol ) is approximately 1 µM = 0.286 µg/mL.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis:
Cell viability can be calculated as a percentage of the control (untreated cells) using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based colorimetric assay for measuring cell viability. A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.[4]
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).
-
-
Preparation of XTT Working Solution:
-
Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT:electron-coupling reagent).[5]
-
-
XTT Addition:
-
After the treatment incubation period, add 50 µL of the freshly prepared XTT working solution to each well.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
Data Analysis:
The calculation of cell viability and determination of the IC50 value are the same as for the MTT assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflows for the MTT and XTT assays and the proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for XTT Cell Viability Assay.
Caption: this compound-Induced Apoptosis Pathway.
References
- 1. Inhibition of nucleic acid synthesis in P-388 lymphocytic leukemia cells in culture by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. remedypublications.com [remedypublications.com]
Application Notes and Protocols: Investigating the Effect of Panaxytriol on Microglia Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to study the effects of Panaxytriol on microglia activation. The protocols outlined below are based on established methodologies and findings from recent scientific literature.
Introduction
Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in brain homeostasis and disease.[1][2] In response to pathogens or injury, microglia become activated, a process characterized by morphological changes and the release of inflammatory mediators.[3] While acute activation is protective, chronic microglial activation contributes to neuroinflammation and is implicated in the pathogenesis of neurodegenerative diseases.[4][5][6]
This compound, a polyacetylene compound isolated from Panax ginseng, has demonstrated potent anti-inflammatory properties.[7][8] Studies have shown that this compound can suppress the activation of microglia, suggesting its therapeutic potential for neuroinflammatory and neurodegenerative disorders.[4][5] The primary mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7][8]
These notes will detail the experimental setup for investigating this compound's effects on microglia, from in vitro cell culture models to in vivo studies, and provide protocols for assessing key markers of microglial activation.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for comparative analysis.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated BV-2 Microglia
| Treatment Group | Nitric Oxide (NO) Production (µM) | iNOS Expression (relative to control) | TNF-α mRNA Expression (fold change) | IL-1β mRNA Expression (fold change) | IL-6 mRNA Expression (fold change) |
| Control | |||||
| LPS (1 µg/mL) | |||||
| LPS + this compound (1 µM) | |||||
| LPS + this compound (5 µM) | |||||
| LPS + this compound (10 µM) |
Table 2: Effect of this compound on Microglial Cell Viability
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| This compound (1 µM) | |
| This compound (5 µM) | |
| This compound (10 µM) | |
| This compound (25 µM) | |
| This compound (50 µM) |
Experimental Protocols
In Vitro Model: BV-2 Microglial Cell Line
The murine BV-2 microglial cell line is a widely used and reproducible model for studying microglial activation in vitro.[9]
Protocol 1: BV-2 Cell Culture and Treatment
-
Cell Culture: Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment:
-
For pre-treatment studies, incubate the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation.
-
For co-treatment studies, add this compound and the stimulating agent simultaneously.
-
-
Stimulation: Induce microglial activation by treating the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[9]
-
Controls: Include a vehicle control (medium with the same concentration of DMSO used for this compound) and a positive control (LPS stimulation alone).
Protocol 2: Assessment of Microglial Activation Markers
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Pro-inflammatory Cytokine mRNA Expression (RT-qPCR):
-
Isolate total RNA from the BV-2 cells using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Inducible Nitric Oxide Synthase (iNOS) and NF-κB Protein Expression (Western Blot):
-
Lyse the cells to extract total protein. For NF-κB translocation, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, NF-κB p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunofluorescence for NF-κB Nuclear Translocation and Microglial Morphology:
-
Grow BV-2 cells on glass coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65 and a microglial marker like Iba1.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. Activated microglia typically exhibit an amoeboid morphology, while resting microglia are ramified.[3][10]
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
After treatment with this compound, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the control group.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits NF-κB signaling pathway.
Experimental Workflow
Caption: In vitro experimental workflow.
In Vivo Model: LPS-Induced Neuroinflammation in Mice
To validate the in vitro findings, an in vivo model of neuroinflammation is recommended. Intraperitoneal or intracerebroventricular injection of LPS in mice is a well-established method to induce microglial activation and neuroinflammation.[4][10][11][12]
Protocol 4: Animal Model and Treatment
-
Animals: Use adult male C57BL/6 mice (or other appropriate strain). House the animals under standard conditions with ad libitum access to food and water. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses for a specified number of days prior to LPS injection.
-
LPS Administration: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).[10][11][12]
-
Tissue Collection: At a designated time point after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be dissected (e.g., hippocampus, cortex) and snap-frozen for biochemical analyses.
Protocol 5: Assessment of Neuroinflammation in Brain Tissue
-
Immunohistochemistry/Immunofluorescence:
-
Prepare brain sections from the paraformaldehyde-fixed tissue.
-
Perform staining for microglial markers such as Iba1 or CD11b to assess microglial morphology and density.[13]
-
Co-stain for markers of activated microglia, such as CD68.[13]
-
Quantify the number of Iba1-positive cells and analyze their morphology (e.g., cell body size, process length and branching).
-
-
Cytokine Analysis (ELISA or Multiplex Assay):
-
Homogenize the frozen brain tissue to prepare protein lysates.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits or a multiplex bead-based immunoassay.
-
-
Western Blot:
-
Analyze the expression of iNOS and components of the NF-κB pathway in brain tissue lysates as described in Protocol 2.
-
By following these detailed protocols, researchers can effectively evaluate the therapeutic potential of this compound in modulating microglia-mediated neuroinflammation. The combination of in vitro and in vivo experiments will provide a comprehensive understanding of its mechanism of action and its potential as a drug candidate for neurodegenerative diseases.
References
- 1. criver.com [criver.com]
- 2. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound Inhibits Lipopolysaccharide-Induced Microglia Activation in Brain Inflammation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory mechanism of compound K in activated microglia and its neuroprotective effect on experimental stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effect of this compound on BV-2 microglial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipopolysaccharide-Induced Microglial Activation and Neuroprotection against Experimental Brain Injury Is Independent of Hematogenous TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli [frontiersin.org]
- 12. Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Exploration of Microglia Markers - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes and Protocols: Harnessing the Synergy of Panaxytriol in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Panaxytriol (PXT), a bioactive polyacetylene derived from ginseng, in combination with various anticancer agents. This document details the synergistic interactions of PXT with other chemotherapeutics, outlines its primary mechanisms of action, and provides detailed protocols for evaluating these combinations in a laboratory setting.
Introduction
This compound has emerged as a promising natural compound in oncology research due to its intrinsic anticancer properties and its potential to enhance the efficacy of conventional chemotherapy drugs. Its mechanisms of action, primarily through the induction of phase 2 detoxifying enzymes and cell cycle arrest, make it an attractive candidate for combination therapies aimed at overcoming drug resistance and reducing treatment-related toxicity. This document focuses on the synergistic combination of PXT with the microtubule-targeting agent Fludelone (B1232890) (FD) and provides a framework for exploring its potential with other agents like cisplatin, paclitaxel, and doxorubicin.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound alone and in combination with the anticancer agent Fludelone against the human breast cancer cell line MX-1.
Table 1: IC50 Values of this compound and Fludelone in MX-1 Cells
| Compound | IC50 | Cell Line |
| This compound (PXT) | 5 µM | MX-1 |
| Fludelone (FD) | 5 nM | MX-1 |
Table 2: Synergistic Effect of this compound and Fludelone Combination in MX-1 Cells [1][2]
| Fractional Inhibition (Fa) | Combination Index (CI)* | Interpretation |
| 0.50 | 0.836 | Synergy |
| 0.75 | 0.695 | Synergy |
| 0.90 | 0.609 | Strong Synergy |
| 0.97 | 0.715 | Synergy |
*Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4][5]
Mechanisms of Action
This compound exhibits a multi-faceted mechanism of action that contributes to its anticancer effects and its synergy with other agents.
-
Induction of Phase 2 Detoxifying Enzymes via the Nrf2 Pathway: PXT is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under normal conditions, Nrf2 is kept inactive by Keap1. PXT can induce the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of phase 2 detoxifying and antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[8][9] This induction of cytoprotective genes can help mitigate the oxidative stress often associated with chemotherapy.
-
G2/M Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[10][11] This prevents the cells from entering mitosis and undergoing cell division. The accumulation of cells in the G2/M phase can sensitize them to the effects of other anticancer drugs that target cells in this phase of the cell cycle.
When combined with a microtubule-targeting agent like Fludelone , which also disrupts mitosis, the synergistic effect is likely due to the multi-pronged attack on cell division. While Fludelone directly interferes with microtubule dynamics, PXT's induction of G2/M arrest potentiates this effect, leading to enhanced cancer cell death.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other anticancer agents.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound in combination with another anticancer agent.
Materials:
-
Human breast cancer cell line (e.g., MX-1)
-
DMEM/F-12 medium with 10% FBS
-
This compound (PXT)
-
Anticancer agent of interest (e.g., Fludelone, Cisplatin, Paclitaxel, Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MX-1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare stock solutions of PXT and the other anticancer agent in DMSO. Create a series of dilutions of each drug and the combination at a constant ratio (e.g., based on the equipotency ratio of their IC50 values). For the PXT and Fludelone combination, a 1:1 ratio of their respective IC50 concentrations (5 µM PXT and 5 nM FD) can be used as a starting point for serial dilutions.[5]
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing the single drugs or their combinations at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent and use the Chou-Talalay method to calculate the Combination Index (CI) to assess synergy.[3][4][5]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound combinations on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound and combination anticancer agent
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PXT, the other anticancer agent, or the combination for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound combinations.
Materials:
-
Cancer cell line of interest
-
This compound and combination anticancer agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drug combinations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 1X Binding Buffer and analyze the samples immediately on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis of Nrf2 Pathway Activation
This protocol is to detect the activation of the Nrf2 pathway by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (Nrf2, Keap1, HO-1, NQO1, Lamin B, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. For nuclear and cytoplasmic fractions, use a nuclear extraction kit. For whole-cell lysates, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (β-actin for whole-cell and cytoplasmic fractions, Lamin B for nuclear fractions).
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: Workflow for evaluating PXT combination therapy.
Logical Relationship
Caption: Interpretation of the Combination Index.
References
- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective this compound derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective this compound derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 8. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 9. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Panaxytriol Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Panaxytriol in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a polyacetylenic alcohol, a class of natural compounds known for their potential therapeutic properties. However, like many polyacetylenes, this compound is inherently unstable in aqueous solutions. Its structure, containing multiple triple bonds and hydroxyl groups, makes it susceptible to degradation through various pathways, such as oxidation and hydrolysis. This instability can lead to a loss of potency and the formation of undesired degradation products, compromising experimental results and the therapeutic potential of the compound.
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by the following factors:
-
pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the polyacetylene chain.
Q3: What is the optimal pH for maximizing this compound stability in aqueous solutions?
While a complete pH-rate profile for this compound is not extensively documented in public literature, studies on related falcarinol-type polyacetylenes suggest that a slightly acidic pH range of 3.5 to 4.5 may offer improved stability by minimizing base-catalyzed hydrolysis. It is crucial to experimentally determine the optimal pH for your specific application and formulation.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following best practices:
-
pH Control: Prepare aqueous solutions of this compound in a buffered system, ideally within a slightly acidic pH range (e.g., pH 3.5-4.5).
-
Temperature Control: Work with solutions at low temperatures (e.g., on ice) and store stock solutions and experimental samples at or below -20°C.
-
Light Protection: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxygen Exclusion: Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q5: What are some potential strategies to formulate a more stable aqueous solution of this compound?
Several formulation strategies can be explored to enhance the stability of this compound in aqueous solutions:
-
Use of Co-solvents: Incorporating co-solvents such as ethanol (B145695) or propylene (B89431) glycol can sometimes improve stability.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the labile parts of the this compound molecule, protecting it from degradation.
-
Addition of Antioxidants: Antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be added to scavenge free radicals and inhibit oxidative degradation.
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) an aqueous formulation of this compound can significantly improve its stability.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in my aqueous solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH to a slightly acidic range (e.g., 3.5-4.5) using a suitable buffer system (e.g., acetate (B1210297) buffer). |
| High Temperature | Ensure all experimental manipulations are performed at low temperatures (e.g., on ice). Store stock and working solutions at -20°C or -80°C. |
| Light Exposure | Protect your solutions from light at all times by using amber vials or covering containers with aluminum foil. |
| Oxidation | Degas all solvents before use. Consider purging your solutions with an inert gas like nitrogen or argon. The addition of an antioxidant may also be beneficial. |
Issue 2: Appearance of unknown peaks in my chromatogram when analyzing this compound solutions.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The new peaks are likely degradation products. Follow the steps in "Issue 1" to minimize further degradation. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. |
| Contamination | Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Run a blank to check for contaminants in your analytical system. |
Quantitative Data on this compound Stability
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table presents a hypothetical pH-stability profile based on general knowledge of polyacetylene stability. This data is for illustrative purposes only and should be confirmed by experimental studies.
| pH | Buffer System (0.1 M) | Temperature (°C) | Half-life (t½) (hours) |
| 2.0 | Glycine-HCl | 25 | 48 |
| 4.0 | Acetate | 25 | 120 |
| 6.0 | Phosphate | 25 | 72 |
| 8.0 | Phosphate | 25 | 24 |
| 10.0 | Carbonate-Bicarbonate | 25 | 8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][2][3]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
pH meter
-
HPLC-UV/DAD or HPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the this compound peak area.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.[4]
Objective: To develop an HPLC method that can separate this compound from all potential degradation products.
Materials:
-
HPLC system with UV/DAD or MS detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water
-
Formic acid or other suitable mobile phase modifier
-
Forced degradation samples of this compound (from Protocol 1)
Methodology:
-
Initial Method Development: Start with a generic gradient method, for example, a linear gradient from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 30 minutes.
-
Injection of Stressed Samples: Inject the samples from the forced degradation study.
-
Method Optimization: Observe the chromatograms for the separation of the this compound peak from any degradation product peaks. Optimize the gradient, flow rate, column temperature, and mobile phase composition to achieve baseline separation for all peaks.
-
Peak Purity Analysis: Use a DAD detector to perform peak purity analysis on the this compound peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradation products. If using an MS detector, check for the presence of other masses under the this compound peak.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2]
Visualizations
Caption: Plausible degradation pathways of this compound in aqueous solution.
References
- 1. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Absolute structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Poor Solubility of Panaxytriol In Vitro
Welcome to the technical support center for Panaxytriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro activities?
A1: this compound is a polyacetylenic compound isolated from ginseng (Panax ginseng). It has demonstrated significant biological activities in vitro, including cytotoxic effects against various tumor cell lines and anti-inflammatory properties. Its anti-cancer activity is linked to the induction of cell cycle arrest and apoptosis.
Q2: Why is the solubility of this compound a concern for in vitro studies?
A2: this compound is a lipophilic molecule with poor solubility in aqueous solutions, including cell culture media. This can lead to precipitation of the compound, resulting in inaccurate and irreproducible experimental results. Proper solubilization techniques are crucial for achieving reliable data.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is a powerful organic solvent that can effectively dissolve lipophilic compounds.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is not sufficient to keep the lipophilic compound dissolved in the aqueous medium. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent this.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is always best practice to include a vehicle control (media with the same final DMSO concentration as the treatment group) in your experiments.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step guide to troubleshoot the issue.
Workflow for Troubleshooting this compound Precipitation
Panaxytriol synthesis byproduct identification and removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Panaxytriol, a bioactive polyacetylene found in ginseng. Our focus is on the identification and removal of common byproducts to ensure the desired purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: My Cadiot-Chodkiewicz coupling reaction for this compound synthesis is showing multiple spots on TLC, with some being less polar than the desired product. What are these likely byproducts?
A1: A common side reaction in the Cadiot-Chodkiewicz coupling is the homocoupling of the terminal alkyne and the 1-haloalkyne starting materials.[1][2] This results in the formation of symmetrical 1,3-diyne byproducts. These homocoupled products are typically less polar than the desired this compound due to the absence of the polar triol functionality and will therefore have a higher Rf value on a normal-phase TLC plate.
Q2: How can I minimize the formation of homocoupling byproducts during the Cadiot-Chodkiewicz coupling step?
A2: Several strategies can be employed to suppress homocoupling:
-
Stoichiometry Control: Using a large excess of one of the coupling partners can favor the cross-coupling reaction.
-
Slow Addition: Adding the more reactive coupling partner slowly to the reaction mixture can maintain a low concentration of that species, thereby reducing the rate of homocoupling.
-
Use of Additives: The addition of a reducing agent, such as sodium ascorbate, can help to keep the copper catalyst in its active Cu(I) state, which can minimize side reactions.[1][2]
Q3: I suspect I have incomplete conversion from a Corey-Fuchs reaction used to generate one of my alkyne fragments. What are the potential impurities?
A3: The Corey-Fuchs reaction is a two-step process to convert an aldehyde to a terminal alkyne.[3][4][5] Incomplete reaction can lead to the presence of two main impurities:
-
gem-Dibromoalkene: This is the intermediate formed in the first step of the reaction.
-
Bromoalkyne: This can be formed if the final elimination step is incomplete.
Q4: My Sharpless asymmetric dihydroxylation step is showing low enantioselectivity. What could be the cause?
A4: Low enantioselectivity in a Sharpless asymmetric dihydroxylation can arise from a secondary catalytic cycle.[6] This can occur if the osmylate ester intermediate is oxidized before it dissociates from the chiral ligand. To suppress this secondary pathway, it is recommended to use a higher molar concentration of the chiral ligand.
Troubleshooting Guides
Problem 1: Identification of Unknown Byproducts in this compound Synthesis
Symptoms:
-
Multiple spots on TLC/LC analysis of the crude reaction mixture.
-
Unexpected peaks in the 1H NMR or Mass Spectrum of the purified product.
Logical Troubleshooting Workflow:
Caption: Byproduct Identification Workflow.
Problem 2: Removal of Identified Byproducts
Symptoms:
-
Co-elution of byproducts with this compound during column chromatography.
-
Difficulty in achieving desired purity (>98%) of this compound.
Logical Troubleshooting Workflow:
Caption: Byproduct Removal Workflow.
Data Presentation: Potential Byproducts and their Characteristics
| Byproduct Type | Originating Reaction | Expected 1H NMR Signals (ppm) | Expected Mass Spectrum | Relative Polarity |
| Homocoupled Dimer 1 | Cadiot-Chodkiewicz | Signals for the symmetric diyne core. | Molecular ion corresponding to the dimerized terminal alkyne fragment. | Low |
| Homocoupled Dimer 2 | Cadiot-Chodkiewicz | Signals for the symmetric diyne core. | Molecular ion corresponding to the dimerized 1-haloalkyne fragment. | Low |
| gem-Dibromoalkene | Corey-Fuchs | Alkene proton signal (~6.0-7.5 ppm). | Isotopic pattern for two bromine atoms. | Medium |
| Bromoalkyne | Corey-Fuchs | Alkyne proton signal (~2.0-3.0 ppm). | Isotopic pattern for one bromine atom. | Medium |
Experimental Protocols
Protocol 1: Identification of Homocoupling Byproducts by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. Start with a high percentage of A and gradually increase B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Analysis: Look for peaks in the chromatogram that correspond to the calculated molecular weights of the potential homocoupled byproducts. The mass spectrum will show the molecular ion ([M+H]+ or [M-H]-) of the impurities.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Column Packing: Dry pack a silica (B1680970) gel column (230-400 mesh) with a diameter appropriate for the amount of crude material.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum and load it onto the top of the column.
-
Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) 9:1) and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Fraction Analysis: Combine the fractions containing the pure this compound based on TLC analysis.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as ethyl acetate/hexane or dichloromethane/hexane, is often effective.
-
Dissolution: Dissolve the impure this compound in a minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4-Diphenyl-1,3-butadiyne | C16H10 | CID 70174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Panaxytriol Dosage for Cell Culture Studies
Welcome to the technical support center for Panaxytriol, a valuable resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a polyacetylenic alcohol isolated from Panax ginseng.[1] Its primary anti-tumor activity is attributed to several mechanisms, including the induction of phase 2 detoxifying enzymes, which help protect cells from carcinogens and reactive oxygen species. It has also been shown to inhibit the activation of microglia by suppressing the NF-κB signaling pathway.[2] Furthermore, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in tumor cells.[3] A key aspect of its cytotoxicity involves the direct inhibition of mitochondrial respiration, leading to ATP depletion.[1]
Q2: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. Based on available data, IC50 values for cytotoxicity have been reported. For instance, in the P388D1 mouse lymphoma cell line, the IC50 for cytotoxicity was 3.1 µg/mL, and for inhibition of DNA synthesis, it was 0.7 µg/mL.[4][5] In human breast carcinoma cells (Breast M25-SF), this compound showed a dose-dependent inhibition of mitochondrial dehydrogenase activity at concentrations between 11.3 and 180 µM.[1]
Q3: How should I prepare a stock solution of this compound?
For in vitro studies, this compound can be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%, and ideally below 0.1%) to minimize solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: What are the known signaling pathways modulated by this compound?
This compound has been shown to modulate several key signaling pathways:
-
NF-κB Signaling Pathway: this compound suppresses the lipopolysaccharide (LPS)-induced activation of microglia by inhibiting the nuclear translocation of NF-κB.[2]
-
Nrf2-ARE Signaling Pathway: As a component of Panax ginseng, this compound is known to activate the Nrf2-ARE signaling pathway, leading to the induction of phase 2 antioxidant enzymes.[2]
-
Cell Cycle Regulation: this compound can induce cell cycle arrest at the G2/M phase in cancer cells.[3][4][6]
While studies on related ginsenosides (B1230088) suggest potential modulation of the PI3K/Akt and JAK/STAT pathways, direct evidence for this compound's effects on these specific pathways in cancer cells requires further investigation.[7][8]
Troubleshooting Guides
Issue 1: this compound Precipitates in the Cell Culture Medium
-
Possible Cause: The aqueous solubility of this compound is low, and high concentrations or improper dilution techniques can lead to precipitation. The final concentration of the solvent (e.g., DMSO) might also be too high, or there could be interactions with components in the serum or media.[9]
-
Troubleshooting Steps:
-
Optimize Dilution: When diluting the DMSO stock solution, add it to the pre-warmed cell culture medium drop-wise while gently vortexing to ensure rapid and even dispersion.[9]
-
Reduce Final Concentration: If precipitation persists, try lowering the final working concentration of this compound.
-
Check Serum Interaction: Test for precipitation in both serum-containing and serum-free media to determine if serum components are contributing to the issue.
-
Verify Media pH: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.[10]
-
Prepare Fresh: Always prepare fresh working solutions of this compound in media immediately before use.
-
Issue 2: High Cell Death Observed in Control (Vehicle-Treated) Group
-
Possible Cause: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high and causing cytotoxicity.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically ≤ 0.5% and ideally below 0.1%.
-
Perform a Solvent Toxicity Curve: Treat your cells with a range of DMSO concentrations (e.g., 0.05% to 1%) to determine the maximum tolerable concentration for your specific cell line.
-
Use a Different Solvent: If DMSO toxicity is a persistent issue, consider testing other biocompatible solvents, although DMSO is the most common for this type of compound.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Inconsistent results can arise from various factors including variability in cell seeding density, passage number, reagent preparation, or incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and plates.
-
Aliquot Stock Solutions: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Precise Incubation Times: Adhere strictly to the planned incubation times for compound treatment and assay steps.
-
Include Proper Controls: Always include positive, negative, and vehicle controls in every experiment to monitor assay performance and normalize results.
-
Issue 4: No Observable Effect of this compound on Cells
-
Possible Cause: The concentration of this compound may be too low, the incubation time too short, or the compound may have degraded.
-
Troubleshooting Steps:
-
Increase Concentration and/or Time: Perform a dose-response experiment with a wider range of concentrations and consider extending the incubation period (e.g., 24, 48, and 72 hours).
-
Check Stock Solution Integrity: Prepare a fresh stock solution of this compound to rule out degradation of the old stock.
-
Verify Cell Health: Ensure that the cells used for the experiment are healthy and actively proliferating before adding the compound.
-
Choose a Sensitive Assay: Confirm that the chosen viability or cytotoxicity assay is sensitive enough to detect the expected changes in your cell line.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Citation(s) |
| P388D1 | Mouse Lymphoma | Cytotoxicity | 3.1 µg/mL | [4][5] |
| P388D1 | Mouse Lymphoma | DNA Synthesis Inhibition | 0.7 µg/mL | [4][5] |
| Breast M25-SF | Human Breast Carcinoma | Mitochondrial Dehydrogenase Activity | 11.3 - 180 µM (Dose-dependent inhibition) | [1] |
Note: The conversion of µg/mL to µM for this compound (Molecular Weight: 278.43 g/mol ) is approximately: 1 µg/mL ≈ 3.59 µM.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle controls (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the general steps for detecting apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol provides a general method for analyzing cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Cell Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while gently vortexing. Fix the cells at -20°C for at least 2 hours.
-
Cell Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Mandatory Visualizations
Caption: A typical experimental workflow for studying this compound in cell culture.
Caption: Key signaling pathways modulated by this compound.
References
- 1. A possible mechanism for the cytotoxicity of a polyacetylenic alcohol, this compound: inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on BV-2 microglial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of tumor cell proliferation and induction of G2/M cell cycle arrest by this compound. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 6. scilit.com [scilit.com]
- 7. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer | Aging [aging-us.com]
- 8. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cellculturedish.com [cellculturedish.com]
Troubleshooting Panaxytriol cytotoxicity assay variability
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot variability and common issues encountered during in vitro cytotoxicity assays with Panaxytriol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter during your experiments.
Category 1: High Variability & Inconsistent Results
Q1: We are observing high variability between replicate wells. What are the common causes and solutions?
A1: High variability between replicates is a frequent issue that can obscure the true effect of this compound. The root causes often lie in technical execution and assay setup.
Troubleshooting Steps:
-
Inconsistent Cell Seeding: An uneven distribution of cells during plating is a primary source of variability.[1][2] Ensure your cell suspension is homogenous by mixing thoroughly but gently before and during plating.[1]
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to gradients in temperature and evaporation.[1][3] To mitigate this, avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS.[1]
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, media, or reagents can introduce significant errors.[1][4] Ensure pipettes are properly calibrated and use consistent technique.
-
Compound Precipitation: this compound, being a hydrophobic compound, may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect wells for any precipitate. To troubleshoot, consider optimizing the solvent concentration or performing serial dilutions in pre-warmed media.[5]
Q2: Our IC50 values for this compound are inconsistent across experiments. Why is this happening?
A2: Fluctuations in IC50 values can stem from several biological and procedural factors. Consistency is key to reproducible results.
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.[6][7] Cells that are over-confluent or passaged for extended periods can exhibit altered metabolic activity and drug sensitivity.[7][8]
-
Cell Seeding Density: The optimal cell density is critical and must be determined empirically for each cell line.[1][7] Too high a density can lead to nutrient depletion and premature confluence, while too low a density can result in a weak signal.[1][6]
-
Assay Duration: The cytotoxic effect of this compound is both time- and dose-dependent.[9][10][11][12] Longer incubation times require lower initial seeding densities to prevent control wells from becoming over-confluent.[1] Standardize incubation times across all experiments.[6]
-
Solvent Concentration: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control with the same solvent concentration as the treated wells.[13]
Category 2: Compound & Assay-Specific Issues
Q3: Could this compound itself be interfering with our MTT assay readings?
A3: Yes, this is a possibility. This compound's mechanism involves the inhibition of mitochondrial respiration, which is the very process measured by MTT assays.[14]
Troubleshooting Steps:
-
Mechanism of Action: this compound has been shown to inhibit mitochondrial dehydrogenase, the enzyme responsible for converting MTT to formazan (B1609692).[14] This can lead to an underestimation of cell viability.
-
Validate with an Orthogonal Assay: Confirm your results using a different viability assay that does not rely on mitochondrial function. Examples include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or an ATP-based assay like CellTiter-Glo®, which measures cellular ATP levels.[15][16] this compound has been shown to deplete cellular ATP, making this a suitable alternative.[14]
-
Check for Direct MTT Reduction: Some natural compounds can directly reduce MTT to formazan in the absence of cells.[17] To test for this, incubate this compound with MTT in cell-free media and measure any color change.
Q4: We are having trouble completely dissolving the formazan crystals in our MTT assay.
A4: Incomplete solubilization of formazan crystals will lead to artificially low absorbance readings and high variability.
Troubleshooting Steps:
-
Choice of Solubilizing Agent: Ensure the solvent used (e.g., DMSO, isopropanol (B130326) with HCl) is appropriate and added in a sufficient volume to completely dissolve the crystals.[15]
-
Thorough Mixing: After adding the solubilizing agent, ensure thorough mixing by pipetting up and down or using a plate shaker until no visible crystals remain.
-
Microscopic Inspection: Before reading the plate, visually inspect the wells under a microscope to confirm complete dissolution of the formazan crystals.
Q5: Does serum in the culture medium affect this compound's activity?
A5: Yes, components in serum, particularly albumin, can bind to test compounds and affect their bioavailability and apparent potency.[18][19]
Troubleshooting Steps:
-
Serum Protein Binding: Bovine Serum Albumin (BSA) is known to bind to a wide range of compounds, which can decrease the effective concentration of the compound available to the cells.[18] Increasing the BSA concentration has been shown to decrease the cytotoxic potency of certain chemicals.[18]
-
Consistency is Key: Use the same type and lot of serum across all comparative experiments to minimize variability.
-
Consider Reduced-Serum/Serum-Free Media: If you suspect significant serum interaction, consider adapting your cells to a reduced-serum or serum-free medium for the duration of the assay, if compatible with your cell line.[13]
Q6: How critical is the purity of our this compound sample?
A6: The purity of your test compound is fundamental to obtaining accurate and reliable data. Impurities can have their own biological activity, confounding your results.[20]
Troubleshooting Steps:
-
Source Verification: Obtain compounds from a reputable supplier that provides a certificate of analysis with purity data determined by appropriate methods (e.g., HPLC, qNMR).[][22]
-
Proper Storage: Ensure this compound is stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation over time.
-
Purity Assessment: If in doubt, the purity of the compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[20][]
Quantitative Data Summary
Table 1: Reported Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 Value | Incubation Time |
|---|---|---|---|
| P388D1 (Mouse Lymphoma) | Cytotoxicity | 3.1 µg/mL | Not Specified |
| P388D1 (Mouse Lymphoma) | DNA Synthesis Inhibition | 0.7 µg/mL | Not Specified |
| Breast M25-SF | MTT Assay | Dose-dependent inhibition between 11.3 and 180 µM | 2 hours |
Data sourced from multiple studies.[9][11][12][14]
Table 2: Effect of this compound on P388D1 Cell Cycle Distribution
| Treatment | Incubation Time | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|---|
| Control (0 µg/mL) | 24 h | - | - | 9% |
| 5 µg/mL this compound | 24 h | Decrease | - | 26% |
| 5 µg/mL this compound | 36 h | Decrease | Decrease | 48% |
Data shows this compound induces G2/M phase cell cycle arrest in a time-dependent manner.[9][10][11]
Table 3: General Recommendations for Cell Seeding Density in 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Notes |
|---|---|---|
| Rapidly Proliferating Adherent (e.g., HeLa, A549) | 2,000 - 10,000 | Lower densities are needed for longer (≥48h) assays.[1] |
| Solid Tumor Adherent Lines | 10,000 - 150,000 | Highly dependent on the specific cell line's growth rate.[6] |
| Leukemic Cell Lines (Suspension) | 50,000 - 100,000 | Suspension cells may require higher densities.[6] |
Note: These are general starting points. The optimal density must be determined experimentally for each cell line and assay condition.[1]
Visualizations & Workflows
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high variability.
This compound's Proposed Mechanism of Action
Caption: this compound inhibits mitochondrial respiration, leading to ATP depletion.
General Experimental Workflow for Cytotoxicity Assay
Caption: A typical workflow for a cell-based cytotoxicity assay.
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol is essential to perform for each cell line before conducting this compound cytotoxicity experiments to ensure cells are in an exponential growth phase and provide a robust assay window.[1]
Materials:
-
Cells in logarithmic growth phase
-
Complete culture medium
-
96-well tissue culture-treated plates
-
Hemocytometer or automated cell counter
-
Your chosen viability assay reagent (e.g., MTT, WST-1)
Procedure:
-
Prepare Cell Suspension: Harvest and count cells, ensuring high viability (>95%). Resuspend the cell pellet in pre-warmed complete medium to create a starting stock solution.
-
Create Serial Dilutions: Prepare a series of cell dilutions. For a typical adherent cell line, you might aim for densities ranging from 1,000 to 40,000 cells per well.
-
Plate the Cells: Add 100 µL of each cell dilution to at least 4-6 replicate wells in a 96-well plate. Also, include several "media only" wells for background control.
-
Incubate: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).[1]
-
Perform Viability Assay: At the end of the incubation period, perform your viability assay according to the manufacturer's instructions.
-
Analyze Data: Plot the average absorbance (or luminescence/fluorescence) values against the number of cells seeded. Identify the linear portion of the curve. The optimal seeding density should fall within this range, providing a strong signal without reaching a plateau (which indicates over-confluence).[1]
Protocol 2: General this compound Cytotoxicity Assay (MTT Example)
Materials:
-
Cells at optimal seeding density
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Complete culture medium
-
MTT reagent (e.g., 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in isopropanol)
Procedure:
-
Seed Cells: Plate cells (100 µL/well) at the pre-determined optimal density in a 96-well plate. Incubate for 18-24 hours to allow for cell attachment.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in complete culture medium from your concentrated stock. Ensure the final solvent concentration in all wells (including the vehicle control) remains constant and non-toxic (e.g., 0.1% DMSO).
-
Treat Cells: Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the various this compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with solvent) wells.
-
Incubate: Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of MTT stock solution to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize Formazan: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well. Mix thoroughly on a plate shaker for 5-10 minutes to ensure all crystals are dissolved.
-
Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).
-
Calculate Cytotoxicity: Correct for background by subtracting the average absorbance of the "media only" wells. Calculate the percentage of viability for each concentration relative to the vehicle control wells. Plot the results to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Inhibitory effect of tumor cell proliferation and induction of G2/M cell cycle arrest by this compound. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 13. benchchem.com [benchchem.com]
- 14. A possible mechanism for the cytotoxicity of a polyacetylenic alcohol, this compound: inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interactions of Bovine Serum Albumin with Anti-Cancer Compounds Using a ProteOn XPR36 Array Biosensor and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
Panaxytriol degradation pathways and prevention
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and potential degradation of Panaxytriol. The information provided is based on general chemical principles and data from structurally related compounds, as specific degradation pathways for this compound are not extensively documented in scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a polyacetylene fatty alcohol isolated from ginseng, known for its potential therapeutic properties. Its chemical structure, containing a conjugated enediyne system and hydroxyl groups, makes it susceptible to degradation. Ensuring the stability of this compound is crucial for accurate experimental results and for maintaining its biological activity during research and development.
Q2: What are the likely degradation pathways for this compound?
Based on its functional groups (conjugated enediyne, hydroxyl groups), this compound is likely susceptible to the following degradation pathways:
-
Oxidation: The polyacetylene chain is prone to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of various oxygenated products, potentially breaking the conjugated system and diminishing biological activity.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate reactions in the conjugated system, leading to isomerization, cyclization, or polymerization.
-
Thermal Degradation: High temperatures can accelerate degradation reactions, leading to a loss of structural integrity.
-
Acid/Base Hydrolysis: While the alcohol groups are generally stable, extreme pH conditions could potentially catalyze dehydration or other reactions involving the hydroxyl groups.
Q3: How should I store this compound to minimize degradation?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or below.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. What could be the cause?
Unexpected peaks are often indicative of degradation products. Refer to the Troubleshooting Guide below for a systematic approach to identifying the cause. Common reasons include sample handling and storage issues, or reactions occurring during the analytical procedure itself.
Troubleshooting Guides
Issue 1: Loss of this compound potency or biological activity in experiments.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage. | Verify that this compound stock solutions and solid material have been stored protected from light, at or below -20°C, and ideally under an inert atmosphere. |
| Oxidation during experimental setup. | De-gas solvents before use. Minimize the exposure of the sample to air, especially if the experiment involves elevated temperatures or long incubation times. |
| Photodegradation during the experiment. | Conduct the experiment in low-light conditions or use amber-colored labware. |
| Incompatibility with other reagents. | Evaluate the chemical compatibility of this compound with other components in your experimental system, particularly strong oxidizing or reducing agents. |
Issue 2: Appearance of unknown peaks in chromatographic analysis (HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Sample degradation prior to analysis. | Prepare samples fresh for each analysis. If storing prepared samples, keep them at low temperatures and protected from light for the shortest time possible. |
| On-instrument degradation. | If using a mass spectrometer, consider the possibility of in-source degradation. Vary the source conditions (e.g., temperature, voltages) to see if the profile of unknown peaks changes. |
| Solvent-induced degradation. | Ensure the solvents used for sample preparation and in the mobile phase are of high purity and are de-gassed. Certain solvents can contain impurities that may react with this compound. |
| pH effects in the mobile phase. | If using a buffered mobile phase, evaluate the stability of this compound at that pH. |
Hypothesized Degradation Pathways
Disclaimer: The following degradation pathways are hypothesized based on the chemical structure of this compound and are not derived from direct experimental studies on this specific molecule.
Oxidation
The conjugated enediyne system is susceptible to oxidation, which can lead to a variety of products, including epoxides, aldehydes, ketones, and carboxylic acids, ultimately leading to chain cleavage.
Photodegradation
UV light can induce isomerization of the double bond (cis/trans) or trigger cyclization reactions of the enediyne system, such as the Bergman cyclization, to form reactive diradical species.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid this compound in an oven at 60°C for 24 and 48 hours. Also, expose the stock solution to the same conditions.
-
Photodegradation: Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze all samples at each time point by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile). Monitor the disappearance of the this compound peak and the appearance of new peaks.
Data Presentation:
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Peaks | Major Degradation Peak (RT) |
| 0.1 M HCl, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 60°C (Solid) | 24 | |||
| 48 | ||||
| 60°C (Solution) | 24 | |||
| 48 | ||||
| Photostability | - |
Experimental Workflow Diagram
Technical Support Center: Enhancing the In Vivo Bioavailability of Panaxytriol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Panaxytriol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low in vivo bioavailability of this compound following oral administration?
A1: While specific data for this compound is limited, based on its chemical structure as a lipophilic fatty alcohol and data from similar polyacetylenic alcohols like Panaxynol, the low oral bioavailability is likely attributable to two main factors:
-
Poor Aqueous Solubility: As a hydrophobic molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility can limit its dissolution, which is a prerequisite for absorption.[1][2]
-
First-Pass Metabolism: this compound has been shown to be an inducer of Cytochrome P450 3A4 (CYP3A4).[3] This suggests that this compound is likely a substrate for CYP enzymes, primarily in the liver and small intestine.[4][5] This first-pass metabolism can significantly reduce the amount of active compound reaching systemic circulation.
Q2: What are the recommended formulation strategies to enhance the oral bioavailability of this compound?
A2: To overcome the challenges of poor solubility and potential first-pass metabolism, several formulation strategies can be employed:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic drugs like this compound.[6][7] These systems can facilitate drug dissolution in the GI tract and promote lymphatic uptake, which can partially bypass first-pass metabolism.[8]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved bioavailability.[9]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by presenting the drug in an amorphous state.[10]
-
Co-administration with Bio-enhancers: While specific inhibitors for this compound metabolism are not yet identified, general inhibitors of CYP3A4, such as piperine (B192125) or certain flavonoids, could potentially be co-administered to reduce first-pass metabolism. However, this would require further investigation to confirm efficacy and safety.
Q3: I am observing high variability in my in vivo pharmacokinetic data for this compound. What could be the cause and how can I mitigate it?
A3: High variability in pharmacokinetic studies can arise from several sources:
-
Formulation Instability: If you are using a nanoemulsion or nanosuspension, issues like particle aggregation or phase separation can lead to inconsistent dosing and absorption. Ensure your formulation is stable under storage and administration conditions.
-
Animal Handling and Dosing: Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all personnel are properly trained.
-
Physiological State of Animals: Factors such as fed vs. fasted state, age, and health of the animals can significantly impact drug absorption and metabolism. Standardize these conditions across all experimental groups.
-
Bioanalytical Method Variability: Ensure your analytical method for quantifying this compound in plasma is robust, validated, and has low intra- and inter-day variability.
To mitigate variability, it is crucial to use a consistent and validated experimental protocol, ensure formulation stability, and standardize all aspects of animal handling and sample processing.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Steps |
| Low oral bioavailability despite using an enhanced formulation. | Inadequate Drug Release: The formulation may not be releasing the drug effectively in the GI tract. | - Conduct in vitro dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to assess drug release. - Optimize the composition of your formulation (e.g., surfactant-to-oil ratio in SEDDS). |
| Extensive First-Pass Metabolism: The formulation may have improved solubility, but the drug is still being heavily metabolized. | - Consider co-administration with a known CYP3A4 inhibitor (requires preliminary studies to ensure no interaction with the formulation). - Explore alternative routes of administration that bypass the liver, such as parenteral or transdermal, if feasible for your research goals. | |
| Precipitation of this compound in the GI tract. | Supersaturation and Precipitation: Some formulations, like amorphous solid dispersions, can create a supersaturated state that may lead to precipitation. | - Incorporate precipitation inhibitors (e.g., polymers like HPMC) into your formulation. - Evaluate the formulation's performance in in vitro models that simulate GI conditions to observe for precipitation. |
| Difficulty in quantifying this compound in plasma samples. | Low Plasma Concentrations: Due to poor bioavailability or rapid clearance, the concentration of this compound may be below the limit of quantification (LOQ) of your analytical method. | - Develop a more sensitive analytical method, such as LC-MS/MS, with a lower LOQ.[11] - Increase the administered dose, if toxicologically permissible. |
| Matrix Effects: Components in the plasma may interfere with the ionization of this compound in the mass spectrometer. | - Optimize the sample preparation method (e.g., use a different protein precipitation solvent, or employ solid-phase extraction). - Use a stable isotope-labeled internal standard for more accurate quantification. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Panaxynol in CD-1 Mice [11]
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax (µg/mL) | - | 1.8 ± 0.3 |
| Tmax (h) | - | 1.0 |
| AUC₀₋t (h*µg/mL) | 3.61 ± 0.45 | 7.27 ± 1.23 |
| t₁/₂ (h) | 1.5 ± 0.2 | 5.9 ± 1.1 |
| Bioavailability (%) | - | 50.4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. Protocol for In Vivo Pharmacokinetic Study of this compound in Mice
This protocol is adapted from a study on Panaxynol and should be optimized for this compound.[11]
a. Animals:
-
Male CD-1 mice (8-10 weeks old, 25-30 g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (with free access to water) before dosing.
b. Dosing:
-
Oral (PO) Group: Prepare a formulation of this compound (e.g., in a lipid-based vehicle) at a concentration suitable for a dose of 20 mg/kg. Administer via oral gavage.
-
Intravenous (IV) Group: Dissolve this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and Cremophor EL) for a dose of 5 mg/kg. Administer via tail vein injection.
c. Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) via the saphenous vein at the following time points: 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
d. Bioanalysis (LC-MS/MS):
-
Sample Preparation: Precipitate plasma proteins by adding three volumes of acetonitrile (B52724) containing an appropriate internal standard. Centrifuge the samples and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
e. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t₁/₂, and oral bioavailability.
2. Protocol for Preparation of a this compound Nanosuspension
a. Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, TPGS)
-
Purified water
b. Method (High-Pressure Homogenization):
-
Disperse this compound in an aqueous solution of the stabilizer.
-
Subject the suspension to high-pressure homogenization for a sufficient number of cycles to achieve the desired particle size.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
Conduct stability studies to ensure the nanosuspension is stable over time.
Visualizations
Caption: Experimental workflow for assessing the in vivo bioavailability of this compound.
Caption: Hypothetical metabolic pathway of this compound via CYP3A4-mediated oxidation.
References
- 1. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 2. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 7. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trends in Drug Delivery Systems for Natural Bioactive Molecules to Treat Health Disorders: The Importance of Nano-Liposomes [mdpi.com]
- 9. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Panaxytriol and Fluorescence-Based Assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are using Panaxytriol in fluorescence-based assays and may be encountering unexpected results. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and mitigate potential assay interference.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a naturally occurring polyacetylene compound found in ginseng.[1] It has been studied for its potential anti-inflammatory and anti-tumor properties.[1][2] One of its known mechanisms of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] By preventing the nuclear translocation of NF-κB, this compound can reduce the expression of pro-inflammatory genes.[2]
Q2: Could this compound interfere with my fluorescence-based assay?
It is possible for any small molecule, including this compound, to interfere with fluorescence-based assays.[3] Interference can occur through two primary mechanisms: autofluorescence and fluorescence quenching.[3]
-
Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with your assay's detection settings. This can lead to false positive signals or artificially high readings.[4]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from your reporter fluorophore, leading to a decrease in the detected signal. This can result in false negative results or an underestimation of the biological effect.[5]
Q3: Is there any known data on the spectral properties (excitation and emission) of this compound?
Currently, there is no readily available public data detailing the specific excitation and emission spectra of this compound. Therefore, it is crucial to experimentally determine if this compound interferes with your specific fluorescence assay at the concentrations you plan to use.
Q4: My assay signal is unexpectedly high in the presence of this compound. What could be the cause?
An unusually high signal in the presence of a test compound could be due to compound autofluorescence.[4] To confirm this, you should measure the fluorescence of this compound in your assay buffer at the same excitation and emission wavelengths used for your experimental fluorophore, but in the absence of the fluorophore. A concentration-dependent increase in fluorescence would indicate that this compound is autofluorescent under your assay conditions.
Q5: My assay signal is lower than expected when I add this compound. What could be the issue?
A decrease in fluorescence signal upon the addition of this compound could indicate fluorescence quenching.[5] This can happen if this compound absorbs light at the excitation or emission wavelength of your fluorophore.[6] A counter-assay to test for quenching is recommended.
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, the following experimental protocols will help you systematically identify and characterize the nature of the interference.
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Create a serial dilution of the this compound stock solution in your assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.
-
Dispense the this compound dilutions into the wells of a black, opaque microplate to minimize background fluorescence.[7]
-
Include control wells containing only the assay buffer with the equivalent concentration of the solvent used for the this compound stock solution (e.g., DMSO). This will serve as your blank.
-
Set your fluorescence microplate reader to the exact excitation and emission wavelengths and filter settings used for your primary assay's fluorophore.
-
Measure the fluorescence intensity of all wells.
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from the readings of the this compound-containing wells.
-
Plot the net fluorescence intensity against the this compound concentration.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions.
-
Expected Data Summary:
| This compound Concentration (µM) | Average Raw Fluorescence | Net Fluorescence (minus Blank) |
| 0 (Blank) | 150 ± 10 | 0 |
| 1 | 165 ± 12 | 15 |
| 5 | 250 ± 15 | 100 |
| 10 | 400 ± 20 | 250 |
| 25 | 850 ± 30 | 700 |
| 50 | 1600 ± 50 | 1450 |
Note: The values in this table are for illustrative purposes only.
Protocol 2: Evaluating Compound-Induced Quenching
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Experimental Protocol:
-
Prepare a solution of your assay's fluorophore in the assay buffer at the same concentration used in your primary assay.
-
Prepare a serial dilution of this compound in the assay buffer, similar to the autofluorescence protocol.
-
In a black, opaque microplate, add the fluorophore solution to a series of wells.
-
Add the this compound dilutions to the wells containing the fluorophore.
-
Include control wells:
-
Fluorophore + assay buffer with solvent (positive control, F₀).
-
Assay buffer with solvent only (blank).
-
-
Measure the fluorescence intensity of all wells using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the blank reading from all other wells.
-
Calculate the percentage of quenching for each this compound concentration using the formula: % Quenching = (1 - (F / F₀)) * 100, where F is the fluorescence in the presence of this compound and F₀ is the fluorescence of the positive control.
-
A concentration-dependent decrease in fluorescence indicates quenching.
-
Expected Data Summary:
| This compound Concentration (µM) | Average Net Fluorescence (F) | % Quenching |
| 0 (F₀) | 10,000 ± 200 | 0% |
| 1 | 9,800 ± 180 | 2% |
| 5 | 8,500 ± 150 | 15% |
| 10 | 7,000 ± 120 | 30% |
| 25 | 4,500 ± 100 | 55% |
| 50 | 2,000 ± 80 | 80% |
Note: The values in this table are for illustrative purposes only.
Visualizations
Signaling Pathway
References
- 1. [Cell growth inhibitory substance isolated from Panax ginseng root: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on BV-2 microglial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
Navigating the Labyrinth of Panaxytriol Synthesis Scale-Up: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a promising bioactive compound like Panaxytriol from a laboratory curiosity to a clinically viable therapeutic is fraught with challenges, particularly during the critical scale-up phase of its synthesis. This technical support center provides a comprehensive resource to anticipate and address the multifaceted issues that can arise when transitioning from milligram-scale synthesis to kilogram-scale production. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), illustrative experimental protocols, and comparative data to aid in the successful and efficient large-scale synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The principal challenges in scaling up this compound synthesis, a complex polyketide-like molecule, revolve around maintaining stereocontrol, ensuring consistent yield and purity, managing reaction exotherms, and developing robust purification methods. Key issues include:
-
Stereoselectivity: Achieving the correct 3D arrangement of atoms at multiple chiral centers can be difficult to maintain on a large scale.[1][2][3][4]
-
Reaction Kinetics and Heat Transfer: Reactions that are manageable in the lab can become highly exothermic and difficult to control in large reactors, impacting yield and safety.
-
Purification: Isolating the final product from a larger volume of reactants and byproducts often requires a shift from standard laboratory chromatography to more scalable techniques.
-
Cost of Goods: The expense of chiral catalysts and reagents becomes a significant factor at an industrial scale.[5][6]
Q2: How does the Cadiot-Chodkiewicz coupling, a key step in some this compound syntheses, behave at a larger scale?
A2: The Cadiot-Chodkiewicz coupling, used to form the crucial diyne backbone of this compound, can present challenges during scale-up.[7] A primary issue is the formation of undesired homocoupling byproducts, which complicates purification.[8] To mitigate this, careful control of reaction conditions, such as the slow addition of one of the coupling partners, is crucial.[9] The use of co-solvents may be necessary to ensure the solubility of the reactants at higher concentrations.[10]
Q3: What are the safety considerations for handling large quantities of reagents like Grignard reagents in this compound synthesis?
A3: Grignard reactions are highly exothermic and the reagents themselves can be pyrophoric.[11] On a large scale, inadequate heat dissipation can lead to a runaway reaction.[12][13] Key safety measures include:
-
Controlled Addition: Slow, subsurface addition of the Grignard reagent to the reaction mixture.
-
Efficient Cooling: Utilizing a reactor with a high surface area-to-volume ratio and a robust cooling system.
-
Inert Atmosphere: Strict maintenance of an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
-
Emergency Preparedness: Having appropriate quenching agents and fire suppression systems readily available.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may be encountered during the scale-up of this compound synthesis.
Issue 1: Low Yield in the Sharpless Asymmetric Dihydroxylation Step
Question: We are experiencing a significant drop in yield for the Sharpless asymmetric dihydroxylation step when moving from a 10 g to a 1 kg scale. What are the potential causes and solutions?
Answer: A decrease in yield during the scale-up of a Sharpless asymmetric dihydroxylation is a common issue.[14][15] Several factors could be at play:
-
Inefficient Mixing: In a larger reactor, inadequate mixing can lead to localized high concentrations of the olefin, which can favor a non-selective secondary catalytic cycle.
-
Solution: Increase the agitation speed and consider the use of baffles in the reactor to improve mixing. A slow, continuous addition of the olefin throughout the reaction can also help maintain low concentrations.[15]
-
-
Temperature Gradients: Poor heat transfer in a large vessel can create "hot spots" that may lead to catalyst decomposition or side reactions.
-
Solution: Ensure the reactor's cooling system is adequate for the scale and monitor the internal temperature at multiple points.
-
-
Reoxidant Choice: The commonly used potassium ferricyanide (B76249) in AD-mix can be problematic on an industrial scale due to the large quantities of salts that need to be handled and disposed of.[15]
Issue 2: Inconsistent Stereoselectivity
Question: The enantiomeric excess (ee) of our diol product is inconsistent between batches at the pilot scale. How can we improve the stereocontrol?
Answer: Maintaining high stereoselectivity is crucial for the biological activity of this compound.[1][2][3][4] Inconsistencies in ee often point to subtle variations in reaction conditions:
-
Reagent Purity: The purity of the chiral ligand and the osmium tetroxide catalyst is paramount. Impurities can interfere with the formation of the active chiral complex.[16]
-
Solution: Ensure all reagents are of high purity and are properly stored to prevent degradation. Perform quality control checks on incoming raw materials.
-
-
Reaction Temperature: The stereoselectivity of the Sharpless dihydroxylation is often temperature-dependent.
-
Solution: Implement strict temperature control throughout the reaction. Even small deviations can impact the ee.
-
-
Ligand-to-Metal Ratio: The ratio of the chiral ligand to the osmium catalyst can affect the stereochemical outcome.
-
Solution: Precisely control the stoichiometry of the catalyst system.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling to purify this compound on a larger scale. Column chromatography is becoming a bottleneck, and crystallization is proving difficult. What are our options?
Answer: Purification is a major hurdle in the scale-up of many natural product syntheses.
-
Chromatography:
-
Challenge: Traditional flash chromatography is often not economically viable for multi-kilogram production.
-
Solution: Explore more scalable chromatography techniques such as medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography. Optimize the mobile phase and stationary phase to maximize separation and throughput.
-
-
Crystallization:
-
Challenge: this compound, being a long-chain aliphatic compound, may be difficult to crystallize.[17][18][19][20][21]
-
Solution: A systematic screening of crystallization solvents and conditions is necessary. Techniques such as anti-solvent crystallization or cooling crystallization should be investigated. Seeding with a small amount of pure crystalline material can sometimes induce crystallization.
-
Data Presentation: Impact of Scale on Key Reaction Parameters
The following tables provide illustrative data on how key parameters can be affected during the scale-up of critical steps in this compound synthesis. Note: This data is hypothetical and intended for illustrative purposes.
Table 1: Sharpless Asymmetric Dihydroxylation
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Yield (%) | 95 | 85 | 80 |
| Enantiomeric Excess (%) | >99 | 95-98 | 92-96 |
| Reaction Time (h) | 12 | 24 | 36 |
| Catalyst Loading (mol%) | 0.1 | 0.5 | 1.0 |
| Cost of Catalyst ($/batch) | 50 | 2,500 | 250,000 |
Table 2: Cadiot-Chodkiewicz Coupling
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Production Scale (50 kg) |
| Yield (%) | 85 | 70 | 65 |
| Purity (by HPLC, %) | 98 | 92 | 88 |
| Homocoupling Byproduct (%) | <2 | 5-8 | 10-15 |
| Reaction Time (h) | 6 | 12 | 18 |
| Solvent Volume (L) | 0.5 | 50 | 5000 |
Experimental Protocols (Illustrative)
The following are illustrative, scaled-up protocols for key stages of a hypothetical this compound synthesis. Safety Note: These procedures involve hazardous materials and should only be performed by trained professionals in a suitable facility with appropriate safety precautions.[11][12]
Protocol 1: Large-Scale Sharpless Asymmetric Dihydroxylation
Objective: To synthesize the chiral diol intermediate on a 1 kg scale.
Equipment: 50 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
Materials:
-
Olefin precursor (1.0 kg)
-
N-methylmorpholine N-oxide (NMO) (1.5 kg)
-
(DHQD)2PHAL (chiral ligand) (100 g)
-
Potassium osmate(VI) dihydrate (5 g)
-
tert-Butanol (B103910) (20 L)
-
Water (20 L)
-
Sodium sulfite (B76179) (2 kg)
-
Ethyl acetate (B1210297) (40 L)
-
Brine (20 L)
Procedure:
-
Charge the reactor with tert-butanol and water. Cool the mixture to 0 °C.
-
Add NMO, (DHQD)2PHAL, and potassium osmate(VI) dihydrate to the reactor and stir until all solids are dissolved.
-
In a separate vessel, dissolve the olefin precursor in tert-butanol (5 L).
-
Slowly add the olefin solution to the reactor over a period of 8-10 hours, maintaining the internal temperature at 0-5 °C.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, add sodium sulfite in portions to quench the reaction, ensuring the temperature does not exceed 20 °C.
-
Stir for 1 hour, then allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.
Protocol 2: Purification by Large-Scale Column Chromatography
Objective: To purify 1.2 kg of crude this compound.
Equipment: Medium Pressure Liquid Chromatography (MPLC) system with a 20 cm diameter column.
Materials:
-
Crude this compound (1.2 kg)
-
Silica (B1680970) gel (60 Å, 40-63 µm) (30 kg)
-
n-Hexane (500 L)
-
Ethyl acetate (200 L)
Procedure:
-
Pack the MPLC column with silica gel as a slurry in n-hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane, starting from 5% ethyl acetate and gradually increasing to 50%.
-
Collect fractions and analyze by TLC or HPLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield purified this compound.
Visualizations
Signaling Pathways and Workflows
Caption: A generalized workflow for the scale-up of this compound synthesis.
References
- 1. Stereospecificity - Wikipedia [en.wikipedia.org]
- 2. Stereo selective and specific reactions optical purity | PDF [slideshare.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. marketgrowthreports.com [marketgrowthreports.com]
- 7. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. acs.org [acs.org]
- 12. dchas.org [dchas.org]
- 13. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 17. Effect of content and polarity on the crystallization of long-spaced aliphatic polymers with polar functional groups - American Chemical Society [acs.digitellinc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
Panaxytriol stability issues during long-term storage
Welcome to the technical support center for Panaxytriol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: this compound, as a polyacetylenic fatty alcohol, is susceptible to degradation from several factors. The primary factors affecting its stability include:
-
Temperature: Higher temperatures can accelerate degradation reactions.[1][2][3]
-
Oxygen: The polyacetylene structure is prone to oxidation.[1][4]
-
Light: Exposure to UV and visible light can cause photodegradation.[1][2][3]
-
Humidity: Moisture can facilitate hydrolytic degradation, especially in solution.[1][3]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, and at a low temperature. Based on general guidelines for bioactive chemicals, storage at -20°C is recommended.
Q3: What are the recommended storage conditions for this compound in solution?
A3: Storing this compound in solution for long periods is not ideal. If necessary, prepare stock solutions, aliquot them into tightly sealed vials to minimize headspace and prevent evaporation, and store them at -80°C for up to six months or -20°C for up to one month. It is crucial to protect solutions from light. To avoid degradation from repeated freeze-thaw cycles, use an aliquot only once.
Q4: I am observing unexpected peaks in my HPLC analysis of a stored this compound solution. What could be the cause?
A4: Unexpected peaks in your HPLC chromatogram are likely due to the degradation of this compound. The polyacetylene structure is susceptible to oxidation and polymerization, leading to the formation of various degradation products. Verify the storage conditions of your solution and compare it against a freshly prepared standard to confirm the identity of the degradation peaks.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, it is best to use freshly prepared solutions of this compound for your experiments. If you must use a stored solution, ensure it is an aliquot that has not undergone multiple freeze-thaw cycles. Protect the solution from light and keep it on ice during the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Biological Assays | This compound has degraded during storage. | Prepare a fresh stock solution of this compound from solid material that has been stored correctly. Confirm the concentration of the new stock solution. |
| Inconsistent Experimental Results | Inconsistent concentration of this compound solution due to degradation or evaporation. | Use freshly prepared solutions for each experiment or use single-use aliquots of a stock solution stored at -80°C. Ensure vials are tightly sealed. |
| Appearance of a Precipitate in Solution | This compound may have low solubility in your chosen solvent, or degradation products may be precipitating. | Confirm the solubility of this compound in your solvent. If solubility is an issue, consider using a different solvent system. If degradation is suspected, analyze the precipitate and the supernatant by HPLC. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in a 60°C oven for 24 hours. Also, incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the this compound stock solution to a light source (e.g., a photostability chamber) for 24 hours. Wrap a control sample in aluminum foil and place it alongside the exposed sample.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient of water and acetonitrile (B52724) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the elution of this compound and any degradation products.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of the control (time 0) sample.
-
Identify and quantify the degradation products.
-
The results will help in understanding the degradation pathways and in the development of a stability-indicating analytical method.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Light/Moisture Protection |
| Solid | -20°C | Up to 6 months | Tightly sealed vial | Protect from light and moisture |
| Solution | -20°C | Up to 1 month | Tightly sealed vial, aliquoted | Protect from light |
| Solution | -80°C | Up to 6 months | Tightly sealed vial, aliquoted | Protect from light |
Table 2: Example Data Collection Table for a this compound Stability Study
| Storage Condition | Time Point | This compound Concentration (mg/mL) | % of Initial Concentration | Degradation Product 1 Area (%) | Degradation Product 2 Area (%) |
| -20°C Solid | 0 months | 100% | |||
| 3 months | |||||
| 6 months | |||||
| 4°C Solution | 0 days | 100% | |||
| 7 days | |||||
| 14 days | |||||
| RT Solution | 0 hours | 100% | |||
| 8 hours | |||||
| 24 hours |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Panaxytriol Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Panaxytriol. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a bioactive polyacetylene compound, specifically heptadec-1-en-4,6-diyne-3,9,10-triol, primarily isolated from plants of the Panax genus (ginseng).[1][2] Its potential as an anti-tumor agent has garnered significant research interest.[2][3] However, like many polyacetylenes, this compound is susceptible to degradation, particularly through oxidation, which can impact its biological activity and lead to inconsistent experimental results. Polyacetylenes are known to be unstable in oxidative, photolytic (light-induced), and thermal environments, and can also be sensitive to pH changes.
Q2: What are the primary factors that cause this compound oxidation?
The primary factors that can induce the oxidation and degradation of this compound include:
-
Exposure to atmospheric oxygen: The presence of oxygen can lead to the formation of reactive oxygen species (ROS) that attack the this compound molecule.
-
Exposure to light (Photolysis): Ultraviolet (UV) and even visible light can provide the energy to initiate oxidative reactions.
-
Elevated temperatures: Heat can accelerate the rate of chemical reactions, including oxidation.
-
Inappropriate pH: Both acidic and alkaline conditions can catalyze degradation reactions. The reactivity of polyacetylenes is influenced by their ability to stabilize a carbocation, a process sensitive to pH.
-
Presence of metal ions: Transition metal ions can act as catalysts in oxidation reactions.
Q3: What are the visible signs of this compound degradation?
While often subtle, signs of this compound degradation in a solution may include a change in color (e.g., yellowing or browning) or the formation of precipitates. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify the amount of intact this compound over time.
Q4: How can I prevent this compound oxidation during storage?
To ensure the stability of this compound during storage, the following precautions are recommended:
-
Inert Atmosphere: Store solid this compound and its solutions under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect the compound from light.
-
Low Temperature: Store at low temperatures, preferably at -20°C or -80°C, to slow down the rate of degradation.
-
Solvent Choice: Use deoxygenated solvents for preparing solutions. Solvents should be of high purity and free of peroxides.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in this compound-treated cells. | Oxidation of this compound leading to inactive degradation products. | Prepare fresh solutions of this compound for each experiment. Store stock solutions under an inert atmosphere at -80°C. Consider adding an antioxidant to the experimental medium if compatible with the assay. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to differences in handling (e.g., exposure to light or air). | Standardize the handling procedures for this compound solutions. Minimize the time solutions are exposed to ambient conditions. Use a positive control with a known stable compound to validate the assay. |
| Appearance of unknown peaks in HPLC analysis of a this compound sample. | Formation of degradation products. | Analyze the degradation products using mass spectrometry (MS) to identify their structures.[4] Review storage and handling procedures to identify potential causes of degradation. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, store solid this compound in a desiccator at -20°C or below, protected from light.
-
Preparation of Stock Solutions:
-
Use high-purity, peroxide-free solvents (e.g., ethanol, DMSO).
-
Before use, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Prepare stock solutions in amber glass vials with PTFE-lined screw caps.
-
After dissolving the this compound, flush the headspace of the vial with inert gas before sealing.
-
-
Storage of Stock Solutions:
-
Store stock solutions at -80°C for long-term storage.
-
For short-term storage (up to one week), -20°C may be acceptable, but stability should be verified.
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to the final working concentration immediately before use.
-
Use deoxygenated buffers or cell culture media for dilution.
-
Protocol 2: Evaluating the Efficacy of Antioxidants for this compound Stabilization
This protocol provides a framework for testing the ability of common antioxidants to prevent this compound degradation.
-
Materials:
-
This compound
-
Antioxidants: Butylated hydroxytoluene (BHT), Ascorbic acid (Vitamin C), α-Tocopherol (Vitamin E)
-
High-purity solvent (e.g., ethanol)
-
HPLC system with a suitable C18 column
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare stock solutions of each antioxidant.
-
Prepare the following test solutions:
-
This compound solution (Control)
-
This compound solution + BHT (e.g., 0.01% w/v)
-
This compound solution + Ascorbic acid (e.g., 0.1% w/v)
-
This compound solution + α-Tocopherol (e.g., 0.1% w/v)
-
-
Divide each solution into two sets of vials: one set exposed to ambient light and air at room temperature, and another set stored under an inert atmosphere, protected from light at 4°C.
-
Analyze the concentration of this compound in each sample by HPLC at time points 0, 24, 48, and 72 hours.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant (k) for each condition assuming first-order kinetics (ln[P]t = -kt + ln[P]0, where [P] is the concentration of this compound).
-
Compare the degradation rates to determine the most effective antioxidant and storage condition.
-
Quantitative Data Summary
Table 1: Hypothetical Degradation of this compound Under Different Storage Conditions
| Storage Condition | This compound Remaining after 72 hours (%) |
| Room Temperature, Exposed to Light and Air | 45% |
| Room Temperature, Protected from Light, Inert Atmosphere | 80% |
| 4°C, Protected from Light, Inert Atmosphere | 95% |
| -20°C, Protected from Light, Inert Atmosphere | >99% |
Table 2: Hypothetical Efficacy of Antioxidants on this compound Stability at Room Temperature (Exposed to Air and Light)
| Antioxidant (Concentration) | This compound Remaining after 72 hours (%) |
| None (Control) | 45% |
| BHT (0.01%) | 85% |
| Ascorbic Acid (0.1%) | 75% |
| α-Tocopherol (0.1%) | 70% |
Visualizations
Caption: Proposed pathway for the oxidative degradation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry, pharmacological effects and mechanism of action of volatile oil from Panax ginseng C.A.Mey: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
Technical Support Center: Optimizing Panaxytriol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Panaxytriol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the key steps of this compound synthesis.
1. Cadiot-Chodkiewicz Coupling
-
Question: My Cadiot-Chodkiewicz coupling reaction is resulting in a low yield of the desired unsymmetrical diyne, with a significant amount of homo-coupled byproducts. How can I improve the selectivity?
-
Answer: The formation of symmetrical buta-1,3-diyne side products is a common issue in Cadiot-Chodkiewicz couplings, arising from the homo-coupling of the terminal alkyne and the 1-haloalkyne. To suppress these unwanted side reactions, consider the following strategies:
-
Use of a Reductant: The addition of a reducing agent like ascorbate (B8700270) can suppress the oxidative homo-coupling of the terminal alkyne. This allows for the use of a near-stoichiometric ratio of reactants, improving overall efficiency.
-
Inert Atmosphere: While some protocols suggest air-tolerant conditions with additives, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is a standard precaution to prevent oxidation of the copper(I) catalyst to copper(II), which can promote homo-coupling.
-
Slow Addition: The slow addition of the 1-haloalkyne to the reaction mixture containing the terminal alkyne and the copper(I) catalyst can help to maintain a low concentration of the haloalkyne, thereby minimizing its self-coupling.
-
Ligand Choice: The use of specific ligands can sometimes improve the selectivity of the cross-coupling reaction. While not always necessary, screening different amine bases or other ligands could be beneficial.
-
-
-
Question: I am observing incomplete conversion of my starting materials in the Cadiot-Chodkiewicz coupling. What could be the reason?
-
Answer: Incomplete conversion can be due to several factors:
-
Catalyst Inactivation: The copper(I) catalyst can be sensitive to impurities. Ensure your reagents and solvents are of high purity and that the reaction is performed under appropriate conditions to maintain catalyst activity.
-
Insufficient Base: The deprotonation of the terminal alkyne is a crucial step. Ensure you are using a sufficient amount of a suitable base to drive the reaction to completion.
-
Reaction Time and Temperature: While many Cadiot-Chodkiewicz couplings proceed at room temperature, some substrates may require longer reaction times or gentle heating to achieve full conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
2. Corey-Itsuno Reduction (CBS Reduction)
-
Question: The enantiomeric excess (ee) of my chiral alcohol from the Corey-Itsuno reduction is lower than expected. How can I improve the stereoselectivity?
-
Answer: The enantioselectivity of the Corey-Itsuno reduction is highly sensitive to the reaction conditions. To achieve high enantiomeric excess, consider the following:
-
Anhydrous Conditions: The presence of even trace amounts of water can significantly decrease the enantioselectivity. Ensure all glassware is flame-dried, and solvents and reagents are rigorously dried before use. The reaction should be carried out under a strictly inert atmosphere.[1][2][3][4]
-
Temperature Control: Lower reaction temperatures generally lead to higher enantiomeric excesses. However, there is an optimal temperature range for each specific substrate and catalyst. It is often beneficial to perform the reaction at temperatures between -78 °C and 0 °C. Exceeding the optimal temperature can lead to a decrease in ee.
-
Catalyst Purity and Loading: The purity of the oxazaborolidine catalyst is critical. Use a high-purity catalyst and ensure the correct catalytic loading is employed.
-
Rate of Addition: Slow addition of the borane (B79455) reducing agent to the mixture of the ketone and the CBS catalyst can improve enantioselectivity.
-
-
-
Question: The Corey-Itsuno reduction of my enynone substrate is slow or incomplete. What can I do?
-
Answer: While the CBS reduction is generally efficient, substrate-specific issues can arise:
-
Steric Hindrance: Highly sterically hindered ketones may react slower. Increasing the reaction time or temperature (while carefully monitoring the effect on enantioselectivity) might be necessary.
-
Chelation Control: If the substrate contains coordinating groups, they might interfere with the desired catalytic cycle. Modifying the substrate or using a different catalyst might be required.
-
-
3. Sharpless Asymmetric Dihydroxylation
-
Question: I am getting a low yield and/or low enantioselectivity in the Sharpless asymmetric dihydroxylation step. What are the common pitfalls?
-
Answer: Achieving high yield and enantioselectivity in the Sharpless AD reaction depends on several factors:
-
Ligand Choice: The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) determines the stereochemical outcome. Ensure you are using the correct AD-mix for the desired enantiomer.
-
Reaction Temperature: These reactions are typically run at low temperatures (e.g., 0 °C) to maximize enantioselectivity.
-
pH of the Reaction Mixture: The reaction is sensitive to pH. The use of a buffer, as included in the commercial AD-mixes, is important for maintaining the optimal pH.
-
Stoichiometry of Reagents: The commercially available AD-mixes are formulated with the correct stoichiometry of reagents. If preparing the reagents yourself, ensure the correct ratios of osmium tetroxide, chiral ligand, and re-oxidant are used.
-
"Second Cycle" Reaction: A competing, non-enantioselective dihydroxylation can occur, which lowers the overall ee. This can be more prevalent with certain substrates or if the reaction conditions are not optimal. Using methanesulfonamide (B31651) (MeSO₂NH₂) as an additive can often suppress this side reaction and improve the rate and selectivity.[5]
-
-
4. Purification
-
Question: I am having difficulty purifying this compound and its intermediates. They seem to be unstable or difficult to handle.
-
Answer: Polyacetylenic compounds like this compound can be sensitive to light, air, and heat. Here are some tips for their purification:
-
Minimize Exposure to Light and Air: Protect the compounds from light by using amber vials or wrapping glassware in aluminum foil. Work under an inert atmosphere whenever possible.
-
Low Temperature: Keep the compounds cold during purification and storage. Use cold solvents for chromatography and store the purified product at low temperatures (e.g., -20 °C or -80 °C).
-
Chromatography Considerations: Use flash column chromatography with a carefully chosen solvent system. Due to the presence of multiple hydroxyl groups, a gradient elution might be necessary. The compounds can be prone to tailing on silica (B1680970) gel; adding a small amount of a polar solvent like methanol (B129727) to the eluent can sometimes help.
-
Avoid High Temperatures: Concentrate the fractions from chromatography at low temperatures using a rotary evaporator with a cold water bath. Avoid heating the flask.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the typical overall yield for the total synthesis of this compound?
-
Answer: The overall yield can vary depending on the specific synthetic route and the efficiency of each step. The enantioselective total synthesis reported by Danishefsky and co-workers achieved an overall yield of 40% over the longest linear sequence of 9 steps.[6]
-
-
Question: Are there alternative synthetic strategies to the one published by Danishefsky?
-
Answer: Yes, other synthetic routes to this compound have been developed. These often involve different strategies for constructing the chiral centers and the diyne backbone. Researchers may choose a particular route based on the availability of starting materials, desired scale, and specific stereochemical requirements.
-
-
Question: How can I confirm the absolute stereochemistry of my synthesized this compound?
-
Answer: The absolute stereochemistry is typically confirmed by comparing the optical rotation of the synthesized compound with the value reported for the natural product. Additionally, chiral HPLC or the preparation of diastereomeric derivatives (e.g., Mosher esters) followed by NMR analysis can be used to determine the enantiomeric purity and confirm the absolute configuration.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Sharpless Asymmetric Dihydroxylation of an Allylic Alcohol Intermediate
| Entry | Ligand (AD-mix) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | AD-mix-α | 0 | >95 | >99 |
| 2 | AD-mix-β | 0 | >95 | >99 |
Note: The choice between AD-mix-α and AD-mix-β will determine which enantiomer of the diol is formed. Both are highly effective for this transformation.
Table 2: Key Reaction Parameters and Typical Outcomes in this compound Synthesis
| Reaction Step | Key Parameters | Common Issues | Typical Yield |
| Cadiot-Chodkiewicz Coupling | Copper(I) catalyst, amine base, inert atmosphere | Homo-coupling byproducts | 60-80% |
| Corey-Itsuno Reduction | CBS catalyst, borane source, anhydrous conditions, low temperature | Low enantioselectivity | 85-95% (>95% ee) |
| Sharpless Asymmetric Dihydroxylation | AD-mix (α or β), buffered solvent system, low temperature | Low enantioselectivity, side reactions | >95% (>99% ee) |
Experimental Protocols
Detailed Methodology for the Total Synthesis of (3R,9R,10R)-Panaxytriol (Adapted from Danishefsky, et al.)
A detailed experimental protocol for the total synthesis of this compound as reported by Danishefsky's group can be found in their 2003 publication in the Journal of Organic Chemistry.[6] The synthesis is typically divided into the preparation of two key fragments followed by their coupling.
Key steps include:
-
Synthesis of the Alkyne Fragment: This often starts from commercially available materials and involves steps like the Corey-Itsuno reduction to establish the C3 stereocenter.
-
Synthesis of the Bromoalkyne Fragment: This fragment's synthesis typically involves the Sharpless asymmetric dihydroxylation to set the C9 and C10 stereocenters.
-
Cadiot-Chodkiewicz Coupling and Deprotection: The two fragments are coupled using Cadiot-Chodkiewicz conditions, followed by the removal of any protecting groups to yield the final this compound product.
For detailed reagent quantities, reaction times, temperatures, and purification procedures, researchers should consult the original publication.
Mandatory Visualization
Caption: A simplified workflow for the convergent synthesis of this compound.
Caption: this compound induces the Nrf2/ARE pathway, leading to increased expression of cytoprotective enzymes.
Caption: this compound induces G2/M cell cycle arrest by activating the DNA damage checkpoint pathway.
References
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Straightforward synthesis of this compound: an active component of Red Ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
Panaxytriol In Vivo Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo administration of Panaxytriol. This compound, a lipophilic polyacetylene compound derived from ginseng, presents unique challenges in formulation for animal studies. This guide offers troubleshooting advice, detailed experimental protocols, and relevant pathway information to streamline your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is precipitating upon dilution in an aqueous buffer for my in vivo experiment. How can I resolve this?
A1: this compound is a hydrophobic compound and will precipitate when a concentrated stock solution (typically in DMSO) is diluted into an aqueous medium like saline or PBS. To prevent this, a formulation incorporating co-solvents and/or surfactants is necessary.
-
Initial Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the administered formulation is as low as possible, ideally less than 10%, to minimize toxicity.
-
Slow Dilution: Add the this compound stock solution to the vehicle drop-wise while vortexing or stirring vigorously to facilitate proper mixing and reduce the chance of immediate precipitation.
-
Vehicle Pre-warming: Gently warming the vehicle (to no more than 37°C) before adding the this compound stock can sometimes improve solubility.
-
-
Advanced Formulation Strategies: If precipitation persists, consider using a pre-formulated vehicle. Common formulations for hydrophobic compounds include combinations of:
-
Co-solvents: Polyethylene glycol (PEG), such as PEG300 or PEG400, and Propylene Glycol (PG) can enhance solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Cremophor® EL help to create stable emulsions or micellar solutions.
-
Oils: For oral administration, corn oil or other triglycerides can be effective vehicles.
-
Q2: What are the most common vehicles for this compound administration, and what are the pros and cons of each?
A2: The choice of vehicle is critical and depends on the route of administration. A control group receiving only the vehicle should always be included in your study to account for any effects of the vehicle itself.
| Vehicle Component | Administration Route(s) | Advantages | Disadvantages |
| DMSO (Dimethyl Sulfoxide) | Oral, IP, IV (in combination) | Excellent solubilizing agent for this compound. | Can be toxic at higher concentrations. May cause local irritation. |
| PEG 300/400 | Oral, IP, IV (in combination) | Good co-solvent, generally well-tolerated at appropriate concentrations. | Can cause hyperosmolality and potential renal toxicity at high doses. |
| Tween® 80 | Oral, IP, IV (in combination) | Effective surfactant, improves stability of the formulation. | Can cause hypersensitivity reactions in some animals, particularly with IV administration. |
| Corn Oil | Oral | Good for highly lipophilic compounds, generally well-tolerated. | Absorption can be variable. Not suitable for parenteral routes. |
| Saline/PBS | IV, IP (as diluent) | Isotonic and well-tolerated. | This compound is not directly soluble in aqueous solutions. |
Q3: How should I store my this compound stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C, where it can be stable for up to one year.[1] For daily use during an experiment, aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles.
This compound Formulation and Administration Protocols
The following are example protocols for preparing this compound for different routes of administration. The final concentration should be adjusted based on the desired dose (mg/kg) and the dosing volume appropriate for the animal model.
Table of Suggested Formulations for In Vivo Studies
| Route of Administration | Formulation Example | Achievable Concentration |
| Oral Gavage (Mouse) | 5% DMSO + 30% PEG300 + 5% Tween® 80 + 60% Saline | ≥ 2.5 mg/mL |
| Intraperitoneal (IP) Injection (Mouse) | 10% DMSO + 40% PEG300 + 5% Tween® 80 + 45% Saline | ≥ 2.5 mg/mL |
| Intravenous (IV) Injection (Mouse) | 10% DMSO + 40% PEG300 + 5% Tween® 80 + 45% Saline (sterile filtered) | ≥ 2.5 mg/mL |
| Oral Gavage (Oil-based) | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL |
Note: The concentrations are based on formulations for similar hydrophobic compounds and may need optimization for this compound.
Detailed Protocol: Preparation of this compound for Oral Gavage (Aqueous-based)
This protocol is for preparing a 1 mL solution of this compound at a concentration of 2 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween® 80
-
Sterile Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare this compound Stock (e.g., 20 mg/mL): Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, dissolve 20 mg of this compound in 1 mL of DMSO. Ensure it is fully dissolved; gentle warming or sonication may be required.
-
Vehicle Preparation: In a sterile 1.5 mL microcentrifuge tube, add the vehicle components in the following order, vortexing after each addition:
-
Add 300 µL of PEG300.
-
Add 50 µL of Tween® 80 and vortex thoroughly.
-
-
Combine this compound with Vehicle:
-
Add 100 µL of the 20 mg/mL this compound stock solution to the vehicle mixture. This will result in a 5% DMSO concentration in the final formulation.
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
Final Dilution:
-
Add 550 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex again to ensure a uniform solution. The final concentration will be 2 mg/mL.
-
-
Administration: Use the freshly prepared solution for oral gavage.
This compound Signaling Pathways
This compound has been shown to exert its anti-cancer effects through various signaling pathways. A key mechanism is the induction of phase 2 detoxifying enzymes, which protect cells from carcinogens.[2] This process is often regulated by the Keap1-Nrf2 signaling pathway. Additionally, this compound can induce cell cycle arrest, particularly at the G2/M phase.[1][3] For related ginseng-derived compounds like Panaxadiol, inhibition of the JAK2/STAT3 pathway has been observed, leading to reduced cancer cell proliferation and apoptosis.[4][5]
Caption: this compound's anti-cancer signaling pathways.
Experimental Workflow: Vehicle Selection for this compound
A systematic approach is crucial for selecting an appropriate vehicle for your in vivo studies. The following workflow outlines the key steps from initial solubility screening to final formulation selection.
Caption: Workflow for this compound vehicle selection.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Panaxytriol and Ginsenoside Rg3
In the landscape of natural compounds with therapeutic potential, Panaxytriol and Ginsenoside Rg3, both derived from Panax ginseng, have emerged as significant contenders in anticancer research. This guide provides a detailed, objective comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective mechanisms and potential applications.
Quantitative Assessment of Anticancer Potency
The in vitro cytotoxicity of this compound and Ginsenoside Rg3 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Ginsenoside Rg3
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | P388D1 | Mouse Lymphoma | 3.1 µg/mL | [1] |
| Jurkat | Human Lymphoma | 11.1 µg/mL | [1] | |
| U937 | Human Lymphoma | 9.8 µg/mL | [1] | |
| K562 | Human Leukemia | 10.8 µg/mL | [1] | |
| SNU-1 | Human Gastric Carcinoma | 29.7 µg/mL | [1] | |
| SNU-C2A | Human Colon Cancer | 8.3 µg/mL | [1] | |
| PC3 | Human Prostate Cancer | 19.1 µg/mL | [1] | |
| MCF-7 | Human Breast Cancer | > 40 µg/mL | [1] | |
| Ginsenoside Rg3 | GBC-SD | Gallbladder Cancer | ~100 µM | [2] |
| NOZ | Gallbladder Cancer | ~100 µM | [2] | |
| PC3 | Human Prostate Cancer | 50 µM (Significant inhibition) | [3][4] | |
| MDA-MB-231 | Triple Negative Breast Cancer | 100 µM (SRg3) | [5] | |
| A549/DDP | Cisplatin-resistant Lung Cancer | 8.14±0.59 µg/ml (in combination with DDP) | [6] |
In Vivo Antitumor Efficacy
Animal models provide crucial insights into the therapeutic potential of these compounds in a physiological context. The following table summarizes key findings from in vivo studies.
Table 2: In Vivo Antitumor Activity of this compound and Ginsenoside Rg3
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Ginsenoside Rg3 | Esophageal Squamous Cell Carcinoma (Eca-109 xenograft) | Nude mice | Chemotherapy + Ginsenoside Rg3 | Tumor inhibitory rate of 70.64% | [7] |
| Breast Cancer (MDA-MB-231 xenograft) | Nude mice | 10 mg/kg, every other day | Significant suppression of tumor growth | [8] | |
| Ehrlich Solid Tumor | Mice | 3 mg/kg (normal Rg3), 3 mg/kg & 6 mg/kg (Rg3-NPs) | Decreased tumor weight and size | [9] |
Mechanisms of Anticancer Action
This compound and Ginsenoside Rg3 exert their anticancer effects through distinct and overlapping signaling pathways.
This compound: Induction of Phase 2 Enzymes and Cell Cycle Arrest
The primary anticancer mechanism attributed to this compound is the induction of phase 2 detoxifying enzymes, which play a crucial role in protecting cells from carcinogens and reactive oxygen species[10]. Additionally, this compound has been shown to induce cell cycle arrest at the G2/M phase in lymphoma cells[1].
Caption: this compound's proposed anticancer mechanism.
Ginsenoside Rg3: A Multi-Targeted Approach
Ginsenoside Rg3 exhibits a broader range of anticancer mechanisms, including the induction of apoptosis, inhibition of proliferation and metastasis, and anti-angiogenesis[11][12]. It modulates several key signaling pathways, including the p53, PI3K/Akt, and NF-κB pathways[2][11][13].
Caption: Key signaling pathways modulated by Ginsenoside Rg3.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells per well and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Ginsenoside Rg3 for 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells[14].
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the compound for the specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Annexin V/PI Staining: The cell pellet is resuspended in Annexin V binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells[2][15][16].
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested by trypsinization, and washed with cold PBS.
-
Fixation: The cells are fixed in 70% ethanol (B145695) overnight at 4°C.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[2][3].
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., 1x10⁶ cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomly assigned to treatment and control groups. The compound is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting)[7][8].
Caption: A generalized workflow for comparing anticancer agents.
Conclusion
Both this compound and Ginsenoside Rg3 demonstrate significant anticancer properties, albeit through different primary mechanisms. This compound appears to exert its effects mainly through the induction of cellular defense mechanisms and cell cycle arrest. In contrast, Ginsenoside Rg3 acts as a multi-targeted agent, influencing a wider array of signaling pathways involved in cell survival, proliferation, and metastasis.
The choice between these two compounds for further research and development would depend on the specific cancer type and the desired therapeutic strategy. The broader mechanistic profile of Ginsenoside Rg3 may offer advantages in treating a wider range of cancers or in combination therapies. However, the unique mechanism of this compound in inducing phase 2 enzymes presents an interesting avenue for chemoprevention and detoxification-focused strategies. Further direct comparative studies, particularly in vivo, are warranted to definitively delineate their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rg3 suppresses the proliferation of prostate cancer cell line PC3 through ROS-induced cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stereoselective Anti-Cancer Activities of Ginsenoside Rg3 on Triple Negative Breast Cancer Cell Models [mdpi.com]
- 6. Treatment with 20(S)-ginsenoside Rg3 reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg3 enhances the inhibitory effects of chemotherapy on esophageal squamous cell carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rg3 decreases breast cancer stem-like phenotypes through impairing MYC mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Unveiling the experimental proof of the anticancer potential of ginsenoside Rg3 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
Panaxytriol: A Comparative Guide to its Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective compound Panaxytriol with other well-established neuroprotective agents: Resveratrol (B1683913), Curcumin, and Edaravone (B1671096). The comparison focuses on their mechanisms of action, supported by available experimental insights, to aid in research and development decisions. While direct quantitative comparisons of efficacy are limited in the current literature, this guide synthesizes the existing knowledge to highlight the potential of this compound in the field of neuroprotection.
Comparative Analysis of Neuroprotective Mechanisms
This compound, a polyacetylene derived from ginseng, exerts its neuroprotective effects primarily through potent anti-inflammatory actions. Its mechanism is compared below with other notable neuroprotective compounds.
Table 1: Comparison of Mechanistic Targets and Signaling Pathways
| Compound | Primary Mechanism(s) | Key Signaling Pathways Modulated | Cellular Effects |
| This compound | Anti-inflammatory | - Inhibition of NF-κB signaling pathway[1] | - Suppresses activation of microglia and astrocytes[2]- Reduces production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO)[1] |
| Resveratrol | Antioxidant, Anti-inflammatory | - Inhibition of NF-κB signaling[3][4][5][6]- Activation of Nrf2/ARE pathway[7] | - Scavenges free radicals- Reduces inflammatory responses |
| Curcumin | Antioxidant, Anti-inflammatory | - Activation of Nrf2/ARE pathway[8][9][10][11][12]- Inhibition of NF-κB signaling | - Induces expression of antioxidant enzymes- Reduces inflammatory mediators |
| Edaravone | Free Radical Scavenger | - Direct scavenging of reactive oxygen species (ROS) | - Protects against oxidative stress-induced neuronal damage[13][14][15] |
Experimental Protocols
While direct comparative studies for this compound are lacking, the following is a representative experimental protocol for assessing the neuroprotective effects of a compound against glutamate-induced excitotoxicity in a neuronal cell line, a commonly used in vitro model.
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Objective: To determine the ability of a test compound to protect neuronal cells from glutamate-induced cell death.
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
Materials:
-
Test compound (e.g., this compound, Resveratrol, Curcumin, Edaravone) dissolved in a suitable solvent (e.g., DMSO).
-
Neuronal cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).
-
Glutamate (B1630785) solution.
-
Phosphate-buffered saline (PBS).
-
Cell viability assay reagent (e.g., MTT, PrestoBlue).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-24 hours) before inducing toxicity. Include a vehicle control group.
-
Induction of Neurotoxicity: After the pre-treatment period, expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a defined period (e.g., 24 hours). A control group without glutamate exposure should also be included.
-
Assessment of Cell Viability: Following the glutamate incubation, measure cell viability using a standard assay such as the MTT assay. This involves incubating the cells with the MTT reagent, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, no glutamate). Plot a dose-response curve to determine the EC50 value of the test compound, which represents the concentration at which 50% of the neuroprotective effect is observed.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
The primary elucidated neuroprotective mechanism of this compound involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. Inhibitory effect of this compound on BV-2 microglial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Lipopolysaccharide-Induced Microglia Activation in Brain Inflammation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 7. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications [mdpi.com]
- 10. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Enhanced oxidative stress and the treatment by edaravone in mice model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Panaxytriol and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Panaxytriol, a naturally occurring polyacetylene found in ginseng, and Dexamethasone, a well-established synthetic corticosteroid. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the signaling pathways involved to offer a comprehensive resource for researchers in inflammation and drug discovery.
Mechanism of Action: A Tale of Two Pathways
Dexamethasone , a potent glucocorticoid, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the Dexamethasone-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes. This genomic action leads to the downregulation of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), largely by inhibiting the transcription factor NF-κB. Furthermore, Dexamethasone destabilizes the mRNA of key inflammatory enzymes like cyclooxygenase-2 (COX-2), thereby reducing the production of prostaglandins.
This compound (also known as panaxynol), a constituent of Panax ginseng, demonstrates anti-inflammatory activity through distinct molecular mechanisms. Evidence suggests that this compound can suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide. While its complete mechanism is still under investigation, its actions are known to involve the modulation of critical inflammatory signaling pathways, including the NF-κB pathway.
Quantitative Comparison of Anti-inflammatory Potency
To facilitate a direct comparison, the following tables summarize the available quantitative data on the inhibitory activities of this compound and Dexamethasone on key inflammatory markers. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent experiments.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Citation |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 34.60 µg/mL | [1] |
| This compound (Panaxynol) | iNOS Expression | RAW 264.7 Macrophages | LPS | Significant inhibition at 0.5 µM | [2] |
Table 1: Inhibition of Nitric Oxide Production and iNOS Expression. IC50 values represent the concentration of the compound required to inhibit 50% of the inflammatory response.
| Compound | Assay | Cell Line | IC50 Value | Citation |
| Dexamethasone | Prostaglandin E2 (PGE2) Release | Not Specified | 20 nM | [3] |
| Dexamethasone | COX-2 Protein Expression | HeLa Cells | ~10 nM | [4] |
Table 2: Inhibition of Prostaglandin E2 Production and COX-2 Expression.
| Compound | Assay | Cell Line | IC50 Value | Citation |
| Dexamethasone | NF-κB Activation (Luciferase Reporter) | Not Specified | 2.93 nM | [3] |
Table 3: Inhibition of NF-κB Activation.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory activity of this compound and Dexamethasone.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatants.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1.5 × 10^5 cells/mL and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or Dexamethasone) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the negative control).
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.[5]
Prostaglandin E2 (PGE2) Production Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is a competitive immunoassay used to measure the concentration of PGE2 in cell culture supernatants.
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are cultured and treated with test compounds and a stimulant (e.g., LPS) as described for the NO assay.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure (General Steps):
-
Standards and samples are added to a microplate pre-coated with a capture antibody specific for PGE2.
-
A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the capture antibody.
-
The plate is washed to remove unbound substances.
-
A substrate solution is added, and the color development is proportional to the amount of HRP-labeled PGE2 bound.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
-
Quantification: The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve. The percentage inhibition of PGE2 production is calculated relative to the stimulated control.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB using a reporter gene system.
-
Cell Line: A stable cell line (e.g., HEK293) is used that has been transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.
-
Cell Culture and Transfection (if not using a stable cell line): Cells are seeded in 96-well plates and transfected with the reporter plasmids.
-
Treatment and Stimulation: Cells are pre-treated with the test compounds before being stimulated with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL).
-
Cell Lysis: After a defined incubation period (e.g., 6-8 hours), the cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement:
-
The firefly luciferase substrate is added to the cell lysate, and the resulting luminescence is measured.
-
Subsequently, the Renilla luciferase substrate is added, and its luminescence is measured.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage inhibition of NF-κB activation is calculated by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified NF-κB signaling pathway and points of inhibition.
Figure 2: Workflow for the Nitric Oxide (Griess) Assay.
Figure 3: Workflow for the NF-κB Luciferase Reporter Assay.
Conclusion
Dexamethasone is a highly potent anti-inflammatory agent with well-characterized mechanisms of action and extensive quantitative data supporting its efficacy. This compound, a natural compound, also demonstrates significant anti-inflammatory properties, notably through the inhibition of iNOS expression and modulation of the NF-κB pathway.
While the available data indicates that Dexamethasone is likely more potent on a molar basis, this compound presents an interesting alternative with a different mechanism of action that warrants further investigation. The lack of direct comparative studies and comprehensive dose-response data for this compound highlights an area for future research. This guide provides a foundation for researchers to design and interpret experiments aimed at further elucidating the anti-inflammatory potential of this compound and comparing it to established standards like Dexamethasone.
References
- 1. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identifying panaxynol, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Panaxytriol's Efficacy Across Cancer Cell Lines: A Comparative Analysis of IC50 Values
For Immediate Release
[City, State] – [Date] – A comprehensive review of published studies reveals Panaxytriol, a naturally occurring polyacetylene found in ginseng, demonstrates significant cytotoxic and anti-proliferative effects across various cancer cell lines. This comparative guide synthesizes the available data on its half-maximal inhibitory concentration (IC50) values, details the experimental methodologies used for these determinations, and illustrates the key signaling pathways implicated in its mechanism of action. This information is intended to provide researchers, scientists, and drug development professionals with a consolidated resource to facilitate further investigation into this compound's therapeutic potential.
Comparative Cytotoxicity of this compound
This compound has been shown to inhibit the growth of both murine and human cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit cell viability or DNA synthesis by 50%, are summarized below.
| Cell Line | Cancer Type | Assay Type | IC50 (µg/mL) | Reference |
| P388D1 | Mouse Lymphoma | Cytotoxicity (MTT Assay) | 3.1[1][2][3][4] | Kim et al. |
| P388D1 | Mouse Lymphoma | DNA Synthesis Inhibition | 0.7[1][2][3][4] | Kim et al. |
| SNU-C2A | Human Colon Cancer | DNA Synthesis Inhibition | 7.8[2] | Kim et al. |
This table will be updated as more data becomes available.
Experimental Protocols
The determination of this compound's IC50 values has primarily relied on two key experimental approaches: cytotoxicity assays and DNA synthesis inhibition assays.
Cytotoxicity Assay (MTT Assay)
The most commonly cited method for assessing the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: A generalized workflow for determining cell viability using the MTT assay.
DNA Synthesis Inhibition Assay
To assess the anti-proliferative activity of this compound, DNA synthesis inhibition assays are employed. These assays typically measure the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into newly synthesized DNA.
Experimental Workflow for DNA Synthesis Inhibition Assay
Caption: A typical workflow for assessing DNA synthesis inhibition.
Signaling Pathways Modulated by this compound
Current research suggests that this compound exerts its anti-cancer effects through the modulation of key cellular signaling pathways, leading to cell cycle arrest and potentially apoptosis.
G2/M Cell Cycle Arrest
A prominent mechanism of action for this compound is the induction of cell cycle arrest at the G2/M phase. This prevents cancer cells from entering mitosis and subsequently dividing. Studies on the P388D1 cell line have shown a significant increase in the proportion of cells in the G2/M phase following treatment with this compound.[1][2][3][4]
Proposed Signaling Pathway for this compound-Induced G2/M Arrest
Caption: this compound may induce G2/M arrest by inhibiting key cell cycle regulators.
Induction of Phase 2 Detoxifying Enzymes (Nrf2 Pathway)
This compound has been reported to induce the expression of phase 2 detoxifying enzymes, which play a crucial role in protecting cells from carcinogenic and oxidative damage. This induction is often mediated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Hypothesized Nrf2 Activation by this compound
Caption: this compound may activate the Nrf2 pathway, leading to increased cellular defense.
Future Directions
The existing data, while promising, highlights the need for further research to fully elucidate the anti-cancer potential of this compound. A broader screening of its IC50 values across a diverse panel of human cancer cell lines is crucial for identifying specific cancer types that may be particularly susceptible to its effects. Furthermore, detailed mechanistic studies are required to fully map the signaling pathways it modulates and to identify potential biomarkers for predicting treatment response. This comparative guide serves as a foundational resource to support these ongoing research efforts.
References
A Comparative Analysis of Panaxytriol Extraction Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Panaxytriol, a bioactive polyacetylene from Panax ginseng, is a critical first step in harnessing its therapeutic potential. This guide provides a comparative analysis of four prominent extraction methods: Soxhlet, Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The objective is to furnish a comprehensive overview of their respective efficiencies, yields, and operational parameters, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, extraction time, solvent consumption, and environmental impact. While traditional methods like Soxhlet extraction are well-established, modern techniques such as SFE, UAE, and MAE offer significant advantages in terms of efficiency and sustainability.
| Parameter | Soxhlet Extraction | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | Long (16-24 hours) | Short (10-60 minutes) | Very Short (15-45 minutes)[1] | Very Short (5-30 minutes)[2] |
| Solvent Consumption | High | Low (CO2 is recycled)[3] | Low[4] | Low |
| Typical Solvents | Chloroform (B151607), 70% Methanol[5] | Supercritical CO2 (often with co-solvents like ethanol)[6] | Water, Ethanol[4][7] | Water, Ethanol[2][8] |
| Operating Temperature | High (Boiling point of solvent, e.g., 80°C for some methods)[9] | Mild (e.g., 40-65°C)[9][10] | Low to moderate (e.g., 40-60°C)[1] | High (e.g., up to 145°C)[2][8] |
| Extraction Yield | Generally high but can be affected by thermal degradation. | High, with potential for high selectivity.[10] | High, comparable to or higher than conventional methods.[11] | High, often superior to conventional methods.[12][13] |
| Purity of Extract | Can be lower due to co-extraction of impurities. | High, as selectivity can be tuned by adjusting pressure and temperature.[3] | Generally good. | Generally good. |
| Advantages | Simple, well-established, effective for exhaustive extraction.[5] | Environmentally friendly ("green" solvent), high selectivity, pure extracts.[3] | Fast, energy-efficient, suitable for thermolabile compounds.[4][11] | Extremely fast, highly efficient, reduced solvent usage.[12] |
| Disadvantages | Time-consuming, large solvent volume, potential for thermal degradation of compounds. | High initial equipment cost, requires high pressure. | Potential for free radical formation, scalability can be a challenge. | Requires specialized equipment, potential for localized overheating. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction results. Below are representative protocols for each of the four extraction methods, based on available literature for polyacetylenes and related compounds from Panax ginseng.
Soxhlet Extraction Protocol
-
Sample Preparation: Dried and powdered Panax ginseng root (approximately 1 g, passed through a 65-mesh screen) is placed into a cellulose (B213188) thimble.[1]
-
Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is connected to a round-bottom flask containing the extraction solvent (e.g., chloroform or 70% methanol) and a condenser.[1][5]
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back onto the sample. The solvent fills the thimble and, once it reaches a certain level, siphons back into the flask, carrying the extracted compounds. This process is repeated for 16-24 hours at a rate of 4-6 cycles per hour.[14]
-
Post-Extraction: The extract is cooled, and the solvent is typically removed using a rotary evaporator to concentrate the this compound-containing extract.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Ground Panax ginseng roots are loaded into the extraction vessel.
-
Apparatus Setup: The SFE system consists of a CO2 tank, a pump to pressurize the CO2, a co-solvent pump (if used), a heated extraction vessel, and a separator for collecting the extract.
-
Extraction Process: Liquid CO2 is pumped and heated to supercritical conditions (e.g., 300 bar and 40-60°C).[10] The supercritical fluid then passes through the extraction vessel containing the ginseng powder. The pressure and temperature can be optimized to selectively extract polyacetylenes. Ethanol (B145695) is sometimes used as a co-solvent to enhance extraction efficiency.[6]
-
Collection: The extract-laden supercritical fluid is depressurized in the separator, causing the CO2 to return to a gaseous state and the this compound extract to precipitate for collection. The CO2 can be recycled.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Powdered Panax ginseng is suspended in an appropriate solvent (e.g., ethanol or water) in a vessel.
-
Extraction Process: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The sample is subjected to high-frequency ultrasound (e.g., 20 kHz) for a specified period (e.g., 15-45 minutes) and temperature (e.g., 40-60°C).[1] The cavitation bubbles produced by the ultrasound disrupt the plant cell walls, enhancing solvent penetration and mass transfer.
-
Post-Extraction: The mixture is filtered or centrifuged to separate the extract from the solid residue. The solvent is then evaporated to yield the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Powdered Panax ginseng is mixed with a suitable solvent (e.g., water or aqueous ethanol) in a microwave-transparent vessel.[2]
-
Extraction Process: The vessel is placed in a microwave extractor. The mixture is irradiated with microwaves at a controlled power (e.g., 400-1600 W) and temperature (e.g., up to 145°C) for a short duration (e.g., 5-15 minutes).[2][8] The microwave energy directly heats the solvent and the plant material, leading to rapid cell lysis and release of intracellular components.
-
Post-Extraction: After cooling, the extract is separated from the solid residue by filtration or centrifugation, and the solvent is removed to obtain the final extract.
Visualizing the Processes and Pathways
To better understand the experimental workflows and the biological context of this compound, the following diagrams are provided.
References
- 1. Discoursing on Soxhlet extraction of ginseng using association analysis and scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized microwave-assisted extraction method for increasing yields of rare ginsenosides from Panax quinquefolius L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted extraction of ginseng saponins from ginseng roots and cultured ginseng cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. An optimized microwave-assisted extraction method for increasing yields of rare ginsenosides from Panax quinquefolius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mrg.cau.ac.kr [mrg.cau.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
Panaxytriol's Synergistic Potential with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Panaxytriol (PXT), a naturally occurring polyacetylene found in ginseng, has garnered attention for its potential anti-tumor properties. Beyond its standalone bioactivity, emerging research indicates that this compound may act as a synergistic partner to conventional chemotherapy drugs, potentially enhancing their efficacy and allowing for lower, less toxic dosages. This guide provides a comparative analysis of the synergistic effects of this compound with select chemotherapy agents, supported by available experimental data. While comprehensive data across a wide range of chemotherapeutics remains an area of active investigation, this document summarizes key findings to date.
Synergistic Effects on Cancer Cell Viability
The synergy between this compound and chemotherapy drugs is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method.[1] A CI value less than 1 indicates a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 signifies antagonism.
Current research provides quantitative evidence for this compound's synergy with the microtubule-targeting agent Fludelone and the DNA cross-linking agent Mitomycin C.
| Chemotherapy Drug | Cancer Cell Line | Combination Index (CI) Values | Outcome | Reference |
| Fludelone (FD) | MX-1 (Breast Cancer) | CI < 1 (at fractional inhibition > 0.45) | Synergistic | [1] |
| Mitomycin C (MMC) | MK-1 (Gastric Carcinoma) | Not Quantified (Described as Synergistic) | Synergistic Cytotoxicity | [2] |
| Falcarinol (related polyacetylene) | Cancer Cell Line | Combination Index (CI) Values | Outcome | Reference |
| Cisplatin | Huh7 & LM3 (Hepatocellular Carcinoma) | CI < 1 | Synergistic | [3] |
| Cisplatin | CCRF-CEM (Leukemia) | Not Synergistic | Antagonistic/Additive |
The differential outcomes observed with Falcarinol suggest that the synergistic potential of polyacetylenes like this compound may be dependent on the specific cancer cell type and its underlying molecular characteristics.
Mechanisms of Synergistic Action
The precise molecular mechanisms underpinning the synergistic effects of this compound with chemotherapy are still being elucidated. However, several potential pathways have been proposed:
-
Induction of Phase 2 Chemoprotective Enzymes: this compound is a known inducer of phase 2 detoxifying enzymes. This induction may alter the cellular environment in a way that enhances the cytotoxicity of certain chemotherapy drugs.
-
Increased Intracellular Drug Accumulation: In the case of Mitomycin C, this compound has been suggested to increase the intracellular concentration of the chemotherapy drug by decreasing cell membrane fluidity.[2] This leads to a more potent cytotoxic effect.
-
Modulation of Apoptosis Pathways: While not yet fully detailed for this compound combinations, related compounds have been shown to synergistically enhance apoptosis when combined with chemotherapy. This is often observed through the increased expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
Below are diagrams illustrating a proposed experimental workflow for evaluating synergy and a potential signaling pathway involved.
Caption: Experimental workflow for assessing the synergistic effects of this compound and chemotherapy.
Caption: Proposed signaling pathways for this compound's synergistic effects with chemotherapy.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of drug synergy. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapy drug alone, or the combination of both for 24-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values for each treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment and Collection: Treat cells as described for the cell viability assay. After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways.
-
Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
The available evidence suggests that this compound holds promise as a synergistic agent in cancer chemotherapy. Its ability to enhance the efficacy of drugs like Fludelone and Mitomycin C in specific cancer cell lines warrants further investigation. Future research should focus on elucidating the synergistic potential of this compound with a broader range of commonly used chemotherapeutics, such as cisplatin, paclitaxel, and doxorubicin (B1662922), across various cancer types. A deeper understanding of the underlying molecular mechanisms and signaling pathways will be crucial for the rational design of combination therapies that can improve patient outcomes while minimizing treatment-related toxicity.
References
- 1. Ginseng-derived compounds as potential anticancer agents targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Falcarindiol Enhances Cisplatin Chemosensitivity of Hepatocellular Carcinoma via Down-Regulating the STAT3-Modulated PTTG1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Panaxytriol's Neuroprotective Potential: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Panaxytriol and its Analogs in Preclinical Neuroprotection Studies.
This compound, a polyacetylenic compound derived from Panax ginseng, has garnered interest for its potential neuroprotective properties. This guide provides a comparative analysis of the experimental data supporting the neuroprotective effects of this compound and its related ginsenosides, Protopanaxatriol (PPT) and Panaxadiol (B190476)/Panaxatriol (B1678373) Saponins (B1172615), in validated animal models of ischemic stroke and Parkinson's disease. The performance of these compounds is contrasted with standard therapeutic agents, Nimodipine (B1678889) and Levodopa (L-DOPA), respectively.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative outcomes from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited; therefore, data from different studies are presented. This introduces variability in experimental conditions, and comparisons should be interpreted with caution.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used preclinical model that mimics focal ischemic stroke in humans.[1] The efficacy of neuroprotective agents is typically assessed by measuring the infarct volume and evaluating neurological deficits.
| Treatment Group | Dosage | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Protopanaxatriol (PPT) | 20 mg/kg | Significant reduction vs. model | Significant improvement vs. model | [2] |
| 40 mg/kg | Significant reduction vs. model | Significant improvement vs. model | [2] | |
| Nimodipine | 0.1 mg/kg s.c. | Considerable reduction at 12 & 24h | - | [3] |
| (dose not specified) | Statistically smaller vs. controls | Statistically better vs. controls | [4] | |
| Vehicle/Control | - | - | - | [2][3][4] |
Neurological scores were assessed using various scales, and "Significant improvement" indicates a statistically significant reduction in neurological deficits compared to the untreated model group.
Parkinson's Disease Model: Rotenone-Induced in Rats
Chronic administration of the pesticide rotenone (B1679576) in rats induces a progressive neurodegenerative condition that recapitulates many features of Parkinson's disease, including motor deficits and the loss of dopaminergic neurons.[5][6]
| Treatment Group | Dosage | Improvement in Motor Function | Protection of TH+ Neurons (% of control) | Reference |
| Panaxadiol Saponins (PDSF) | 20, 40, 80 mg/kg | Dose-dependent improvement | Protected dopaminergic neurons | [6][7] |
| Panaxatriol Saponins (PTSF) | 40 mg/kg | Effective at this dose | No protective effect observed | [6][7] |
| Levodopa (L-DOPA) | 10 mg/kg (with benserazide) | Counteracted catalepsy, increased locomotor activity | - | [8] |
| Vehicle/Control | - | Progressive motor deficits | Significant loss of TH+ neurons | [6][9] |
TH+ (Tyrosine Hydroxylase-positive) neurons are dopaminergic neurons, and their quantification is a key indicator of neuroprotection in Parkinson's disease models.
Experimental Protocols
Standardized methodologies are crucial for the reproducibility and translation of preclinical findings. Below are detailed protocols for the key animal models cited.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model induces focal cerebral ischemia.
-
Animal Preparation : Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C.[10]
-
Surgical Procedure : A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[1]
-
Ischemia and Reperfusion : For transient MCAO, the suture is left in place for a specific duration (e.g., 90-120 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the suture remains in place.[10]
-
Outcome Assessment :
Rotenone-Induced Parkinson's Disease Model in Rats
This model replicates features of sporadic Parkinson's disease.
-
Animal Preparation : Male Sprague-Dawley or Lewis rats are used.[5][6]
-
Rotenone Administration : Rotenone is dissolved in a suitable vehicle (e.g., sunflower oil) and administered via subcutaneous or intraperitoneal injections. A common dosing regimen is 2.5-3.0 mg/kg/day for a period of several weeks to induce progressive neurodegeneration.[5][8]
-
Outcome Assessment :
-
Motor Function Tests : A battery of tests is used to assess motor deficits, including the cylinder test (forelimb use asymmetry), catalepsy test (akinesia), and open field test (locomotor activity).[6][8]
-
Immunohistochemistry : After the treatment period, brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[6][9]
-
Mandatory Visualizations
Experimental Workflows
Caption: Standard experimental workflows for MCAO and Rotenone models.
Signaling Pathways
This compound and related compounds are believed to exert their neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Caption: this compound activates the Nrf2-ARE antioxidant pathway.
References
- 1. The necessity of eliminating the interference of panaxatriol saponins to maximize the preventive effect of panaxadiol saponins against Parkinson's disease in rats -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 2. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nimodipine on infarct size and cerebral acidosis after middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic value of nimodipine in experimental focal cerebral ischemia. Neurological outcome and histopathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The necessity of eliminating the interference of panaxatriol saponins to maximize the preventive effect of panaxadiol saponins against Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The necessity of eliminating the interference of panaxatriol saponins to maximize the preventive effect of panaxadiol saponins against Parkinson's disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-DOPA reverses the hypokinetic behaviour and rigidity in rotenone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient exposure to rotenone causes degeneration and progressive parkinsonian motor deficits, neuroinflammation, and synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nimodipine Improves Cognitive Impairment After Subarachnoid Hemorrhage in Rats Through IncRNA NEAT1/miR-27a/MAPT Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Panaxytriol and Protopanaxatriol: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two bioactive compounds derived from Panax ginseng: Panaxytriol and Protopanaxatriol (B1242838). While both compounds exhibit promising pharmacological activities, they belong to different chemical classes and possess distinct mechanisms of action. This report synthesizes the available experimental data to facilitate a clear comparison of their biological performance and to provide detailed methodologies for key experiments.
Chemical Structure and Properties
This compound is a polyacetylenic alcohol, characterized by a long aliphatic chain with hydroxyl groups and triple bonds.[1][2] In contrast, Protopanaxatriol is a tetracyclic triterpenoid (B12794562) sapogenin, representing the aglycone form of several ginsenosides (B1230088).[3] This fundamental structural difference underpins their distinct physicochemical properties and biological activities.
| Feature | This compound | Protopanaxatriol |
| Chemical Class | Polyacetylene | Tetracyclic Triterpenoid Saponin |
| Molecular Formula | C₁₇H₂₆O₃ | C₃₀H₅₂O₄ |
| Key Structural Features | Aliphatic chain with enediyne groups | Dammarane-type tetracyclic core |
| Stereoisomers | (3R, 9R, 10R) is the natural form | Exists as 20(S) and 20(R) stereoisomers |
Comparative Biological Activities
While direct head-to-head comparative studies are limited, the existing literature allows for a side-by-side evaluation of their primary pharmacological effects.
Anti-Cancer Activity
Both this compound and Protopanaxatriol have demonstrated anti-cancer properties, although their potencies and mechanisms appear to differ.
This compound exhibits cytotoxicity against a range of tumor cell lines and has shown in vivo efficacy.[1][4] A key mechanism of its anti-cancer action is the induction of phase 2 detoxifying enzymes, which help protect cells from carcinogenic insults.[1]
Protopanaxatriol , particularly the 20(S) isomer, has been more extensively studied for its anti-cancer effects. It induces apoptosis and cell cycle arrest in various cancer cell lines.[5] While protopanaxadiol (B1677965) (PPD)-type ginsenosides are generally considered more potent in their cytotoxic effects than protopanaxatriol (PPT)-type ginsenosides, specific PPT metabolites still show significant activity.[6][7][8]
Table 1: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| This compound | P388D1 | Mouse Lymphoma | 3.1 µg/mL | [9] |
| 20(S)-Protopanaxatriol | BGC-823 | Human Gastric Carcinoma | 16 µM | [5] |
| 20(S)-Protopanaxatriol | HepG2 | Human Hepatoma | 43.44 µM | [5] |
| 20(S)-Protopanaxatriol | Caco-2 | Human Colon Adenocarcinoma | 24 µg/mL | [5] |
Note: Direct comparison of IC₅₀ values should be made with caution due to different units and experimental conditions.
Neuroprotective Effects
Protopanaxatriol has demonstrated significant neuroprotective effects in various experimental models. It has been shown to alleviate cognitive deficits in models of Alzheimer's disease and protect against cerebral ischemia/reperfusion injury.[10][11][12][13][14] The proposed mechanisms include the modulation of the PI3K/AKT signaling pathway and the regulation of inflammatory and oxidative stress markers.[11][12]
Information regarding the neuroprotective activities of This compound is not as prevalent in the current body of scientific literature.
Anti-Inflammatory Activity
Protopanaxatriol , particularly the 20(S) isomer, exhibits potent anti-inflammatory properties. It has been shown to inhibit the release of inflammatory mediators from mast cells and to attenuate NLRP3 inflammasome activation.[15][16][17]
While some polyacetylenes from ginseng are known to have anti-inflammatory effects, specific data on the anti-inflammatory activity of This compound is less detailed compared to Protopanaxatriol.
Mechanisms of Action: A Visual Comparison
The signaling pathways modulated by this compound and Protopanaxatriol are distinct, reflecting their different chemical natures.
Caption: Proposed mechanism of this compound via induction of the Nrf2/ARE pathway.
Caption: Simplified PI3K/AKT signaling pathway modulated by Protopanaxatriol.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the reported biological activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells (e.g., HepG2, BGC-823) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of this compound or Protopanaxatriol in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Phase 2 Enzyme Induction Assay (Quinone Reductase Activity)
This protocol is a general method to assess the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key phase 2 enzyme.
1. Cell Culture and Treatment:
-
Culture Hepa 1c1c7 murine hepatoma cells in a 96-well plate until they reach 80-90% confluency.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a known inducer (e.g., sulforaphane) as a positive control and a vehicle control.
2. Cell Lysis:
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.8% digitonin (B1670571) in 2 mM EDTA).
3. Quinone Reductase Activity Measurement:
-
Prepare a reaction mixture containing the cell lysate, buffer (e.g., 25 mM Tris-HCl), an electron acceptor (e.g., menadione), and a substrate (e.g., MTT).
-
Initiate the reaction by adding NADPH.
-
Measure the rate of MTT reduction by monitoring the change in absorbance at 610 nm over time.
4. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA protein assay).
5. Data Analysis:
-
Normalize the quinone reductase activity to the protein concentration.
-
Express the results as fold induction relative to the vehicle-treated control.
Caption: Workflow for key in vitro experiments.
Conclusion
This compound and Protopanaxatriol are both valuable compounds with significant, yet distinct, therapeutic potential. This compound's primary strength appears to lie in its anti-cancer activity, mediated in part by the induction of protective phase 2 enzymes. Protopanaxatriol demonstrates a broader range of activities, including potent anti-cancer, neuroprotective, and anti-inflammatory effects, often linked to the modulation of key signaling pathways like PI3K/AKT.
The choice between these two compounds for further research and development will depend on the specific therapeutic area of interest. This guide provides a foundational comparison to aid in these critical decisions, highlighting the need for direct comparative studies to fully elucidate their relative potencies and therapeutic windows.
References
- 1. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the this compound of Panax ginseng C. A. Meyer. Isolation, determination and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacological activities of protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Cell growth inhibitory substance isolated from Panax ginseng root: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 20S-Protopanaxatriol improves cognitive function of Alzheimer's disease by promoting endogenous neurogenesis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ginsenoside metabolite 20(S)-protopanaxatriol from Panax ginseng attenuates inflammation-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Panaxytriol and Other Natural Compounds for Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The global search for effective treatments for Alzheimer's disease (AD) has increasingly turned towards natural compounds, which offer a rich source of neuroprotective and disease-modifying potential. Among these, Panaxytriol, a polyacetylene alcohol found in ginseng, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with other leading natural compounds—Curcumin (B1669340), Resveratrol, and Ginkgo biloba extract—in the context of AD treatment. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in preclinical models, and relevant signaling pathways.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from various studies on the effects of this compound, Curcumin, Resveratrol, and Ginkgo biloba on key pathological markers of Alzheimer's disease. It is important to note that these studies were conducted under different experimental conditions, and direct cross-compound comparisons should be made with caution.
Table 1: Effects on Cognitive Function (Morris Water Maze)
| Compound | Animal Model | Dosage | Treatment Duration | Improvement in Escape Latency | Citation(s) |
| This compound (PPT) | AlCl₃-induced AD zebrafish | - | - | Alleviated cognitive deficits | [1] |
| Curcumin | 5xFAD transgenic mice | 150 mg/kg/day & 300 mg/kg/day | - | Significant dose-dependent decrease | [2] |
| Aβ₁₋₄₂-induced AD rats | 200 mg/kg | - | Significant decrease | [3] | |
| Resveratrol | Tg6799 (5XFAD) mice | 60 mg/kg/day | 60 days | Significant improvement in spatial memory | [4] |
| Ginkgo biloba (EGb 761) | - | 240 mg/day | 24 weeks | Significant improvement in SKT cognitive scores | [5] |
Table 2: Effects on Amyloid-Beta (Aβ) Pathology
| Compound | Animal Model | Dosage | Treatment Duration | Reduction in Aβ Plaques/Levels | Citation(s) |
| This compound (PPT) | - | - | - | Data not available | |
| Curcumin | 5xFAD transgenic mice | 150 mg/kg/day & 300 mg/kg/day | - | Dose-dependent reduction in Aβ plaques | [2] |
| Resveratrol | APP/PS1 mice | 0.35% in diet | 15 weeks | Significant reduction in insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂ | [6] |
| Tg6799 (5XFAD) mice | 60 mg/kg/day | 60 days | Significant reduction in amyloid plaques and Aβ₄₂ levels | [4] | |
| Ginkgo biloba (EGb 761) | - | - | - | Promotes non-amyloidogenic APP processing | [7] |
Table 3: Effects on Neuroinflammation
| Compound | Animal Model/Cell Line | Dosage | Effect on Inflammatory Markers | Citation(s) |
| This compound | LPS-induced brain inflammation in mice | - | Suppressed microglia and astrocyte activation | |
| Curcumin | LPS-induced BV-2 cells | 1-10 mM | Inhibited neuroinflammatory response | [8] |
| Resveratrol | LPS-stimulated RAW 264.7 and BV-2 cells | - | Reduced IL-6, TNF-α | [9] |
| Ginkgo biloba (GBE) | - | - | Reduced serum inflammatory factors | [10] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these natural compounds are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound (20S-protopanaxatriol - PPT)
This compound has been shown to promote neurogenesis and alleviate cognitive deficits.[1] Its primary mechanism involves the activation of the PI3K/Akt signaling pathway , which is crucial for neuronal survival and proliferation.
Curcumin
Curcumin exerts its effects through multiple pathways. It can activate the Wnt/β-catenin pathway , which is involved in synaptic stability, and the PI3K/Akt/GSK-3β pathway , leading to reduced Aβ production.[11][12] It also possesses potent anti-inflammatory properties by inhibiting pathways like NF-κB .[13][14]
Resveratrol
Resveratrol's neuroprotective effects are largely attributed to the activation of SIRT1 , a protein deacetylase that plays a key role in cellular stress resistance and longevity.[15] SIRT1 activation, in turn, can modulate pathways like AMPK and inhibit NF-κB , leading to reduced neuroinflammation and Aβ toxicity.[9][15]
Ginkgo biloba
The extract of Ginkgo biloba (GBE), particularly EGb 761, has demonstrated cognitive benefits in clinical trials.[5][[“]] Its mechanism is thought to involve the modulation of the PI3K/AKT/NF-κB signaling pathway , which impacts neuroinflammation and neuronal survival.[10][17]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols cited in the reviewed literature.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[18][19][20][21]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are placed in the pool from different starting positions and must learn the location of the hidden platform using the visual cues. The time taken to find the platform (escape latency) is recorded over several days.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a fixed duration. The time spent in the target quadrant where the platform was previously located and the number of times the mouse crosses the former platform location are measured to assess spatial memory retention.
-
Amyloid-Beta (Aβ) Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of soluble and insoluble Aβ in brain tissue.[22][23][24][25]
-
Principle: A specific capture antibody for Aβ is coated onto a microplate. Brain homogenates are added, and the Aβ present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured Aβ. A substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of Aβ in the sample.
-
Procedure:
-
Brain Tissue Homogenization: Brain tissue is homogenized in a buffer to extract proteins.
-
Fractionation: Soluble and insoluble fractions are separated by centrifugation. Insoluble Aβ is often extracted from the pellet using formic acid.
-
ELISA: The extracts are added to the antibody-coated plate, followed by the detection antibody and substrate. The absorbance is read using a plate reader.
-
Quantification: Aβ concentrations are determined by comparing the sample absorbance to a standard curve of known Aβ concentrations.
-
Immunohistochemistry (IHC) for Microglial Activation
IHC is used to visualize and quantify the activation of microglia, the resident immune cells of the brain, which are a key component of neuroinflammation in AD.[26][27][28][29][30]
-
Principle: This technique uses antibodies to specifically label proteins that are upregulated in activated microglia, such as Iba1 or CD68.
-
Procedure:
-
Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on microscope slides.
-
Immunostaining: The sections are incubated with a primary antibody that binds to a microglial activation marker. A secondary antibody, which is linked to an enzyme, is then added to bind to the primary antibody. A substrate is applied, which is converted by the enzyme into a visible precipitate, thereby labeling the activated microglia.
-
Analysis: The morphology (e.g., amoeboid shape of activated microglia) and density of the stained microglia are analyzed using microscopy and image analysis software.
-
Conclusion
This compound, Curcumin, Resveratrol, and Ginkgo biloba all demonstrate significant potential as therapeutic agents for Alzheimer's disease, each operating through distinct yet sometimes overlapping molecular pathways. This compound shows promise in promoting neurogenesis via the PI3K/Akt pathway. Curcumin and Ginkgo biloba also influence this pathway, in addition to others like Wnt/β-catenin and NF-κB, highlighting their multi-target effects. Resveratrol's primary mechanism through SIRT1 activation offers a unique avenue for neuroprotection.
While the preclinical data are encouraging, further research, particularly head-to-head comparative studies and well-designed clinical trials, are necessary to fully elucidate their therapeutic efficacy and safety in humans. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research in this critical area of drug discovery.
References
- 1. 20S-Protopanaxatriol improves cognitive function of Alzheimer's disease by promoting endogenous neurogenesis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin Improves Amyloid β-Peptide (1-42) Induced Spatial Memory Deficits through BDNF-ERK Signaling Pathway | PLOS One [journals.plos.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ginkgo biloba extract EGb 761® in dementia with neuropsychiatric features: a randomised, placebo-controlled trial to confirm the efficacy and safety of a daily dose of 240 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol as a Therapeutic Agent for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Action Mechanisms of Curcumin in Alzheimer’s Disease and Its Brain Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of curcumin in diagnosis, prevention, and treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. Investigating the effects of Ginkgo biloba leaf extract on cognitive function in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 19. youtube.com [youtube.com]
- 20. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uu.diva-portal.org [uu.diva-portal.org]
- 23. docs.abcam.com [docs.abcam.com]
- 24. protocols.io [protocols.io]
- 25. Aβ Extraction from Murine Brain Homogenates [bio-protocol.org]
- 26. Immunohistochemical Detection of Microglia | Springer Nature Experiments [experiments.springernature.com]
- 27. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 29. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 30. Microglial immunohistochemistry [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of Panaxytriol: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on Panaxytriol necessitates a cautious and compliant approach to its disposal. As a substance without a dedicated Safety Data Sheet (SDS) or established disposal protocols, this compound must be treated as potentially hazardous waste. This guide provides essential safety and logistical information to ensure its proper handling and disposal in a research environment.
Researchers and laboratory personnel are advised to adhere to the precautionary principle, managing this compound waste through their institution's hazardous waste program. This ensures the safety of personnel and prevents the potential for environmental contamination.
Immediate Safety and Handling
Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
Given the lack of specific data on this compound's reactivity, toxicity, and environmental fate, a conservative disposal strategy is mandatory.
1. Waste Identification and Segregation:
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect all this compound waste, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a dedicated and clearly labeled hazardous waste container.
-
The label should prominently feature the full chemical name, "this compound," and any known information about its composition (e.g., "in ethanol (B145695) solution").
-
Segregate the this compound waste stream from other chemical wastes to prevent unknown and potentially hazardous reactions.
2. Containerization:
-
Use a container that is in good condition, free of leaks, and compatible with the chemical nature of this compound (as a long-chain fatty alcohol, glass or polyethylene (B3416737) containers are generally suitable).
-
Ensure the container has a secure, tightly fitting lid to prevent spills and evaporation.
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from ignition sources and incompatible materials.
4. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Provide the EHS office with all available information about this compound, including its chemical name, CAS number (if available), and any known properties.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₃ |
| Molecular Weight | 278.39 g/mol |
| Chemical Class | Long-chain fatty alcohol, Polyacetylene |
| Appearance | Not specified in available literature |
| Solubility | Likely soluble in organic solvents |
Experimental Protocols
Currently, there are no standardized experimental protocols for the disposal or neutralization of this compound. Therefore, in-lab treatment of this compound waste is not recommended . The most prudent course of action is to transfer the waste to a licensed hazardous waste disposal contractor via your institution's EHS department.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound waste in a laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
